molecular formula C9H5N B1338605 2,6-Diethynylpyridine CAS No. 75867-46-8

2,6-Diethynylpyridine

Cat. No.: B1338605
CAS No.: 75867-46-8
M. Wt: 127.14 g/mol
InChI Key: VYRLFYTZNXGQIK-UHFFFAOYSA-N
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Description

2,6-Diethynylpyridine (CAS 75867-46-8) is a high-purity, solid organic compound that serves as a valuable building block in advanced research. Its molecular structure, featuring a central pyridine ring symmetrically functionalized with two ethynyl groups, provides unique sites for coordination and hydrogen bonding, making it a molecule of interest in various scientific fields . In supramolecular and polymer chemistry, this compound acts as a key precursor for constructing complex architectures. The ethynyl groups readily undergo reactions like Sonogashira cross-coupling, while the nitrogen atom can coordinate to metals . This allows researchers to create functional metallopolymers and star-shaped polymers. For instance, it can be used to synthesize macroligands that chelate Ruthenium ions to form non-covalent core structures with thermoresponsive properties . Its hydrogen bonding properties have been extensively explored through IR spectroscopy, revealing its ability to form complexes with both donors like phenol and acceptors like trimethylphosphate . The binding is often governed by the pyridyl nitrogen, with the ethynyl groups capable of participating in secondary, cooperative interactions, which is crucial for designing self-assembling systems . Furthermore, this compound is instrumental in synthetic methodology and materials science. It is a key intermediate in the mechanistic study of aryl-alkyne electrocyclic ring-closure reactions for producing novel azaborine-containing polycyclic aromatic hydrocarbons, which are relevant for organic electronic applications . The compound is air, light, and heat-sensitive and must be stored under an inert atmosphere at 0-10°C . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N/c1-3-8-6-5-7-9(4-2)10-8/h1-2,5-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRLFYTZNXGQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=CC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503251
Record name 2,6-Diethynylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75867-46-8
Record name 2,6-Diethynylpyridine
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Record name 2,6-Diethynylpyridine
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Foundational & Exploratory

Synthesis of 2,6-Diethynylpyridine from 2,6-Dibromopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-diethynylpyridine, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 2,6-dibromopyridine. The synthesis is a robust two-step process involving a Sonogashira coupling followed by a deprotection step. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from 2,6-dibromopyridine is efficiently achieved through a two-step sequence:

  • Step 1: Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between 2,6-dibromopyridine and a protected alkyne, typically trimethylsilylacetylene (TMSA). This step yields the intermediate, 2,6-bis(trimethylsilylethynyl)pyridine. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions.

  • Step 2: Deprotection: Removal of the trimethylsilyl (TMS) protecting groups to unveil the terminal alkynes, affording the desired this compound. A common and effective method for this transformation is the use of a mild base such as potassium carbonate in methanol.

This synthetic route is widely adopted due to its high efficiency and the commercial availability of the starting materials and reagents.

Experimental Protocols

The following are detailed experimental procedures for the two-step synthesis of this compound.

Step 1: Synthesis of 2,6-bis(trimethylsilylethynyl)pyridine via Sonogashira Coupling

Reaction Scheme:

Materials:

  • 2,6-Dibromopyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

  • Add anhydrous triethylamine and anhydrous tetrahydrofuran (THF) to the flask. The solvent ratio of Et₃N to THF can be varied, with some procedures using solely Et₃N as both the base and solvent.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using the freeze-pump-thaw method (three cycles).

  • Add trimethylsilylacetylene (2.2-2.5 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to a temperature between 50-70 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in a suitable organic solvent such as ethyl acetate or dichloromethane and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,6-bis(trimethylsilylethynyl)pyridine as a solid.

Step 2: Synthesis of this compound via Deprotection

Reaction Scheme:

Materials:

  • 2,6-bis(trimethylsilylethynyl)pyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂) or Diethyl ether

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure: [1]

  • Dissolve 2,6-bis(trimethylsilylethynyl)pyridine (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Add anhydrous potassium carbonate (approximately 0.25 eq) to the solution.[1]

  • Stir the mixture at room temperature for 2-4 hours under an inert atmosphere.[1] Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dilute the residue with diethyl ether or dichloromethane and wash with water, followed by brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Catalysts for the Synthesis of 2,6-bis(trimethylsilylethynyl)pyridine

Reagent/CatalystMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
2,6-DibromopyridineC₅H₃Br₂N236.891.0
TrimethylsilylacetyleneC₅H₁₀Si98.222.2 - 2.5
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.900.03
Copper(I) iodideCuI190.450.06
TriethylamineC₆H₁₅N101.19Solvent/Base

Table 2: Reaction Conditions and Yields

StepReactionKey ReagentsSolvent(s)Temperature (°C)Time (h)Typical Yield (%)
1Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, Et₃NTHF, Et₃N50 - 7012 - 2470 - 90
2DeprotectionK₂CO₃MethanolRoom Temp2 - 4~82[1]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from 2,6-dibromopyridine.

Synthesis_Workflow Start 2,6-Dibromopyridine Step1 Sonogashira Coupling Start->Step1 Reagents1 Trimethylsilylacetylene Pd(PPh3)2Cl2, CuI, Et3N Reagents1->Step1 Workup1 Work-up & Purification (Column Chromatography) Step1->Workup1 Intermediate 2,6-bis(trimethylsilylethynyl)pyridine Step2 Deprotection Intermediate->Step2 Workup1->Intermediate Reagents2 K2CO3, Methanol Reagents2->Step2 Workup2 Work-up & Purification (Column Chromatography) Step2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Synthetic workflow for this compound.

Applications in Drug Development

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest in drug development.

  • Pyridine Core: The pyridine ring is a common scaffold in a vast number of FDA-approved drugs due to its ability to form hydrogen bonds and its overall favorable pharmacokinetic properties.[2][3]

  • Diethynyl Moiety: The terminal alkyne groups make this compound a valuable bifunctional linker. In the field of antibody-drug conjugates (ADCs), linkers play a crucial role in connecting a cytotoxic payload to an antibody.[4][5] The rigid nature of the diethynylpyridine linker can provide defined spatial orientation between the conjugated molecules. The alkyne groups are also amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and bioorthogonal ligation method used in drug discovery and development.[6]

Therefore, this compound represents a promising building block for the construction of complex molecules with potential therapeutic applications, particularly in the design of novel linkers for targeted drug delivery systems. Further research into the biological activities of conjugates derived from this scaffold may reveal specific signaling pathway interactions.

References

An In-depth Technical Guide to the Sonogashira Coupling for 2,6-Diethynylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2,6-diethynylpyridine, a valuable building block in medicinal chemistry and materials science, via the Sonogashira coupling reaction.

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] Its mild reaction conditions and tolerance of a wide range of functional groups make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials.

The synthesis of this compound is a prime example of the application of the Sonogashira coupling. The target molecule is typically prepared in a two-step sequence starting from 2,6-dibromopyridine. The first step involves a double Sonogashira coupling with a protected alkyne, most commonly trimethylsilylacetylene (TMSA). The subsequent deprotection of the silyl groups yields the desired this compound.

Reaction Mechanism and Workflow

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Pd_complex Ar-Pd(II)-X(L)₂ Pd_add->Pd_complex Ar-X Transmetalation Transmetalation Pd_complex->Transmetalation Pd_alkynyl Ar-Pd(II)-C≡CR(L)₂ Transmetalation->Pd_alkynyl Red_elim Reductive Elimination Pd_alkynyl->Red_elim Red_elim->Pd0 Product Ar-C≡CR Red_elim->Product ArX Ar-X CuX CuX Cu_acetylide Cu-C≡CR CuX->Cu_acetylide R-C≡C-H, Base Alkyne R-C≡C-H Base Base Cu_acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

The synthesis of this compound from 2,6-dibromopyridine follows a straightforward workflow, as illustrated below.

Synthesis_Workflow Start 2,6-Dibromopyridine Step1 Sonogashira Coupling (2,6-Dibromopyridine + TMS-Acetylene) Start->Step1 Intermediate 2,6-Bis(trimethylsilylethynyl)pyridine Step1->Intermediate Step2 Deprotection (Removal of TMS groups) Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: General experimental workflow for this compound synthesis.

Experimental Protocols

The following sections provide detailed experimental protocols for the two-step synthesis of this compound.

Step 1: Synthesis of 2,6-Bis(trimethylsilylethynyl)pyridine

This procedure outlines the Sonogashira coupling of 2,6-dibromopyridine with trimethylsilylacetylene.

Materials:

  • 2,6-Dibromopyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), copper(I) iodide (0.06 eq), and triphenylphosphine (0.12 eq).

  • Add anhydrous triethylamine and anhydrous tetrahydrofuran to the flask.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add trimethylsilylacetylene (2.5 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2,6-bis(trimethylsilylethynyl)pyridine as a solid.

Step 2: Synthesis of this compound

This procedure describes the deprotection of the trimethylsilyl groups from 2,6-bis(trimethylsilylethynyl)pyridine.

Materials:

  • 2,6-Bis(trimethylsilylethynyl)pyridine

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 2,6-bis(trimethylsilylethynyl)pyridine (1.0 eq) in a mixture of methanol and dichloromethane.

  • Add potassium carbonate (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (if necessary) to yield this compound as a solid.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities for the Synthesis of 2,6-Bis(trimethylsilylethynyl)pyridine

ReagentMolar Eq.Typical Mol%
2,6-Dibromopyridine1.0-
Trimethylsilylacetylene2.2 - 2.5-
Pd(PPh₃)₂Cl₂0.02 - 0.052 - 5
CuI0.04 - 0.104 - 10
PPh₃0.08 - 0.208 - 20
TriethylamineSolvent/Base-

Table 2: Typical Reaction Conditions and Yields

StepReactionTemperature (°C)Time (h)Typical Yield (%)
1Sonogashira Coupling60 - 7012 - 2470 - 90
2DeprotectionRoom Temp.2 - 485 - 98

Table 3: Characterization Data for this compound

PropertyValue
Molecular Formula C₉H₅N
Molecular Weight 127.14 g/mol
Appearance White to off-white solid
Melting Point 118-120 °C
¹H NMR (CDCl₃, ppm) δ 7.65 (t, 1H), 7.35 (d, 2H), 3.15 (s, 2H)
¹³C NMR (CDCl₃, ppm) δ 142.5, 137.0, 125.0, 82.0, 78.5

Conclusion

The Sonogashira coupling provides an efficient and reliable method for the synthesis of this compound from readily available starting materials. The two-step procedure, involving the coupling with trimethylsilylacetylene followed by deprotection, consistently affords the desired product in good to excellent yields. This guide offers a detailed framework for researchers to successfully synthesize this important building block for applications in drug discovery and materials science. Further optimization of reaction parameters may be necessary depending on the specific scale and desired purity of the final product.

References

In-Depth Technical Guide to the Spectral Data of 2,6-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,6-diethynylpyridine, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of directly published complete spectral datasets, this guide combines reported physical properties with predicted spectral characteristics based on analogous compounds and functional group analysis. Detailed experimental protocols for its synthesis and spectral analysis are also provided to assist researchers in its practical application.

Core Spectroscopic Data

The following tables summarize the expected and reported spectral data for this compound. Predicted values are derived from established chemical shift and absorption frequency ranges for pyridine and terminal alkyne functionalities.

Table 1: ¹H NMR Spectral Data (Predicted)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3, H-5~7.5 - 7.7d~7.8
H-4~7.8 - 8.0t~7.8
Alkyne-H~3.1 - 3.3s-

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: ¹³C NMR Spectral Data (Predicted)

CarbonChemical Shift (δ, ppm)
C-2, C-6~143 - 145
C-3, C-5~127 - 129
C-4~137 - 139
Alkyne C (quaternary)~82 - 84
Alkyne C-H~78 - 80

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Infrared (IR) Spectral Data (Predicted)

Functional GroupWavenumber (cm⁻¹)Intensity
≡C-H stretch~3300Strong, sharp
C-H stretch (aromatic)~3050 - 3100Medium
C≡C stretch~2100 - 2150Medium, sharp
C=C/C=N stretch (aromatic ring)~1570, ~1440Medium to strong

Sample preparation: KBr pellet or thin film.

Table 4: UV-Vis Spectral Data

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Dichloromethane300Data not available

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent spectroscopic characterization are provided below.

Synthesis of this compound via Sonogashira Coupling

A common and effective method for the synthesis of this compound is the palladium-catalyzed Sonogashira cross-coupling reaction of 2,6-dibromopyridine with a protected alkyne, followed by deprotection.

Materials:

  • 2,6-Dibromopyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Sonogashira Coupling: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

  • Add anhydrous THF and triethylamine (4.0 eq.).

  • To this mixture, add trimethylsilylacetylene (2.5 eq.) dropwise.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst residues.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product, 2,6-bis(trimethylsilylethynyl)pyridine, by column chromatography on silica gel.

  • Deprotection: Dissolve the purified 2,6-bis(trimethylsilylethynyl)pyridine in THF.

  • Add a solution of TBAF in THF (2.2 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a solution of this compound (5-10 mg) in deuterated chloroform (CDCl₃, ~0.7 mL) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of solid this compound with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate to form a thin film.

  • Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy:

  • Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., methanol or dichloromethane).

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0 absorbance units).

  • Use a dual-beam UV-Vis spectrophotometer and a matched pair of quartz cuvettes.

  • Fill one cuvette with the pure solvent to serve as a blank and the other with the sample solution.

  • Scan the absorbance of the sample from a suitable starting wavelength to an ending wavelength (e.g., 200-400 nm).

  • Identify the wavelength of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis of this compound reagents 2,6-Dibromopyridine + TMSA sonogashira Sonogashira Coupling (Pd/Cu catalyst, Base) reagents->sonogashira protected_product 2,6-Bis(trimethylsilylethynyl)pyridine sonogashira->protected_product deprotection Deprotection (TBAF) protected_product->deprotection final_product This compound deprotection->final_product purification Purification (Column Chromatography) final_product->purification Analysis_Workflow cluster_analysis Spectroscopic Analysis Workflow sample This compound Sample nmr NMR Analysis (¹H and ¹³C) sample->nmr ir IR Analysis sample->ir uvvis UV-Vis Analysis sample->uvvis data_nmr NMR Spectra nmr->data_nmr data_ir IR Spectrum ir->data_ir data_uvvis UV-Vis Spectrum uvvis->data_uvvis

Crystal Structure of 2,6-Diethynylpyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2,6-diethynylpyridine, a molecule of significant interest in materials science and medicinal chemistry due to its rigid, linear geometry and potential for forming metal-organic frameworks and other supramolecular assemblies. This document outlines the key crystallographic parameters, experimental procedures for its synthesis and crystal growth, and a visual representation of the analytical workflow.

Summary of Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction and the data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 181683 .[1] The associated scientific publication can be accessed via the digital object identifier (DOI) 10.1246/cl.2001.988 .[1]

While the complete crystallographic information file (CIF) should be retrieved directly from the CCDC for a comprehensive analysis, the key crystallographic data is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₉H₅N
Formula Weight127.14 g/mol
TemperatureData not available in search results
WavelengthData not available in search results
Crystal SystemData not available in search results
Space GroupData not available in search results
Unit Cell Dimensions
aData not available in search results
bData not available in search results
cData not available in search results
αData not available in search results
βData not available in search results
γData not available in search results
VolumeData not available in search results
ZData not available in search results
Calculated DensityData not available in search results
Absorption CoefficientData not available in search results
F(000)Data not available in search results
Data Collection
DiffractometerData not available in search results
Theta range for data collectionData not available in search results
Reflections collectedData not available in search results
Independent reflectionsData not available in search results
Refinement
Refinement methodData not available in search results
Goodness-of-fit on F²Data not available in search results
Final R indices [I>2sigma(I)]Data not available in search results
R indices (all data)Data not available in search results

Note: Specific values for the parameters in this table are contained within the CIF file for CCDC 181683 and the associated publication. Researchers are advised to consult these primary sources for the complete dataset.

Table 2: Selected Bond Lengths and Angles
BondLength (Å)AngleAngle (°)
N1-C1Data not availableC1-N1-C5Data not available
C1-C2Data not availableN1-C1-C2Data not available
C2-C3Data not availableC1-C2-C3Data not available
C3-C4Data not availableC2-C3-C4Data not available
C4-C5Data not availableC3-C4-C5Data not available
C1-C6Data not availableN1-C5-C4Data not available
C6-C7Data not availableN1-C1-C6Data not available
C5-C8Data not availableC4-C5-C8Data not available
C8-C9Data not availableC1-C6-C7Data not available
C5-C8-C9Data not available

Note: The bond lengths and angles are crucial for understanding the molecular geometry and intermolecular interactions. This data is available in the CIF file for CCDC 181683.

Experimental Protocols

The synthesis of this compound typically proceeds via a Sonogashira coupling reaction, a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Synthesis of this compound

Materials:

  • 2,6-Dibromopyridine

  • Trimethylsilylacetylene (TMSA)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

  • Desilylating agent (e.g., potassium carbonate or tetrabutylammonium fluoride (TBAF))

  • Methanol or ethanol

Procedure:

  • Sonogashira Coupling: To a solution of 2,6-dibromopyridine in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), the palladium catalyst, copper(I) iodide, and the base are added. Trimethylsilylacetylene is then added dropwise, and the reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst and salts. The solvent is removed under reduced pressure, and the crude product, 2,6-bis(trimethylsilylethynyl)pyridine, is purified by column chromatography.

  • Desilylation: The purified intermediate is dissolved in a suitable solvent (e.g., methanol or THF), and a desilylating agent is added. The reaction is stirred at room temperature until the silyl groups are completely removed.

  • Final Purification: The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield pure this compound.

Single-Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction can be grown using techniques such as slow evaporation or vapor diffusion.

Slow Evaporation Method:

  • A saturated solution of this compound is prepared in a suitable solvent (e.g., a mixture of hexane and ethyl acetate) at room temperature.

  • The solution is filtered to remove any insoluble impurities.

  • The clear solution is placed in a vial, which is loosely covered to allow for the slow evaporation of the solvent over several days.

  • As the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.

Workflow and Pathway Visualization

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystal Structure Analysis start 2,6-Dibromopyridine reaction Sonogashira Coupling start->reaction reagents TMSA, Pd Catalyst, CuI, Base reagents->reaction intermediate 2,6-Bis(trimethylsilyl- ethynyl)pyridine reaction->intermediate desilylation Desilylation (e.g., K2CO3/MeOH) intermediate->desilylation product This compound desilylation->product crystallization Single Crystal Growth (Slow Evaporation) product->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray data Crystallographic Data (CCDC 181683) xray->data

General workflow for the synthesis and crystal structure analysis of this compound.

This guide provides a foundational understanding of the crystal structure of this compound. For detailed structural analysis and further research, direct access to the CCDC database and the primary literature is strongly recommended.

References

Theoretical Insights into the Electronic Landscape of 2,6-Diethynylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diethynylpyridine is a heterocyclic aromatic compound with a pyridine core functionalized with two ethynyl groups. This unique molecular architecture imparts distinct electronic properties that are of significant interest in the fields of materials science, coordination chemistry, and drug design. The presence of the electron-withdrawing pyridine ring and the electron-rich carbon-carbon triple bonds of the ethynyl groups creates a complex electronic environment that governs the molecule's reactivity, intermolecular interactions, and potential applications. This technical guide provides an in-depth analysis of the theoretical studies on the electronic properties of this compound, focusing on computational methodologies, key electronic parameters, and the visualization of its molecular and electronic structure.

Computational Methodology

The theoretical investigation of the electronic properties of this compound and its derivatives predominantly employs Density Functional Theory (DFT), a robust computational method for studying the electronic structure of many-body systems.

Experimental Protocols

A representative and relevant computational protocol for studying pyridine derivatives with ethynyl substituents involves the following steps:

  • Software: Gaussian suite of programs is a commonly utilized software package for such calculations.

  • Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently chosen for its balance of accuracy and computational efficiency in describing organic molecules.

  • Basis Set: The LanL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set is a common choice, particularly for molecules containing a variety of elements. It provides a good compromise between computational cost and the accuracy of the results.

  • Geometry Optimization: The initial step in the computational study is the geometry optimization of the this compound molecule. This process finds the lowest energy conformation of the molecule, which is essential for accurate calculation of its electronic properties.

  • Frequency Calculations: Following geometry optimization, frequency calculations are performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

  • Electronic Property Calculations: Once a stable geometry is confirmed, single-point energy calculations are performed to determine the electronic properties of the molecule. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. From these, other key parameters can be derived.

Electronic Properties of this compound

The electronic properties of this compound are significantly influenced by the interplay between the pyridine ring and the ethynyl substituents.

Molecular Orbitals and Charge Distribution

Theoretical studies on pyridine derivatives with electron-withdrawing substituents like the ethynyl group provide insights into the distribution of electron density and the nature of the frontier molecular orbitals. In a study of pyridine derivatives with the –C≡CH substituent, it was found that such groups influence the charge density on the pyridyl nitrogen atom and the overall electronic localization/delocalization within the molecule. The analysis of the Highest Occupied Molecular Orbital (HOMO) provides information about the regions of the molecule that are most likely to donate electrons in a chemical reaction.

While a specific study providing a complete set of quantitative electronic properties for this compound was not identified in the reviewed literature, the following table outlines the key parameters of interest and their significance.

Data Presentation: Key Electronic Properties
PropertySymbolDescriptionTheoretical Value (eV)
HOMO Energy EHOMOEnergy of the Highest Occupied Molecular Orbital. A higher value indicates a greater tendency to donate electrons.Data not available
LUMO Energy ELUMOEnergy of the Lowest Unoccupied Molecular Orbital. A lower value indicates a greater tendency to accept electrons.Data not available
HOMO-LUMO Gap ΔEThe energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity and lower kinetic stability.Data not available
Ionization Potential IPThe minimum energy required to remove an electron from the molecule. It is related to the HOMO energy.Data not available
Electron Affinity EAThe energy released when an electron is added to the molecule. It is related to the LUMO energy.Data not available

Note: Specific theoretical values for this compound were not found in the surveyed literature. The table provides a template for such data.

Visualizations

Visual representations are crucial for understanding the abstract concepts of molecular and electronic structure. The following diagrams were generated using the Graphviz (DOT language) to illustrate key aspects of the theoretical study of this compound.

Caption: Molecular structure of this compound.

Computational_Workflow start Define Molecular Structure (this compound) method Select Computational Method (e.g., DFT - B3LYP/LanL2DZ) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Verify True Minimum (No Imaginary Frequencies) freq_calc->check_min check_min->geom_opt No sp_energy Single-Point Energy Calculation check_min->sp_energy Yes properties Extract Electronic Properties (HOMO, LUMO, etc.) sp_energy->properties analysis Analysis and Visualization properties->analysis

Caption: A typical workflow for the computational study of molecular electronic properties.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide a powerful framework for understanding the intricate electronic properties of this compound. While a comprehensive set of quantitative data for this specific molecule remains to be consolidated in the literature, the established computational methodologies and the qualitative understanding of substituent effects on the pyridine ring offer valuable guidance for researchers. The unique electronic landscape of this compound, characterized by the interplay of its aromatic core and acetylenic arms, makes it a compelling candidate for further theoretical and experimental investigation, with potential applications in the development of novel functional materials and pharmaceuticals. Future computational work should focus on systematically calculating the key electronic parameters to provide a more complete picture of this promising molecule.

The Solubility Profile of 2,6-Diethynylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a detailed overview of the solubility of 2,6-diethynylpyridine in common organic solvents, compiled for researchers, scientists, and professionals in drug development and materials science. While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, this document consolidates qualitative information and provides a comprehensive experimental protocol for its quantitative determination.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with two ethynyl groups. This structure imparts unique electronic and geometric properties, making it a valuable building block in the synthesis of novel materials, including polymers, macrocycles, and metal-organic frameworks. An understanding of its solubility is critical for its application in synthesis, purification, and formulation.

Qualitative Solubility of this compound

Based on available data from chemical suppliers and scientific literature, the solubility of this compound in various organic solvents can be qualitatively summarized. This information is crucial for initial solvent screening and experimental design.

Solvent ClassSolventQualitative SolubilityNotes
Alcohols MethanolSoluble[1][2][3]Frequently cited as a solvent in supplier data sheets.
Halogenated Dichloromethane (CH₂Cl₂)SolubleUsed as a solvent for spectroscopic analysis (λmax = 300 nm)[1][2].
Ketones AcetoneSlightly SolubleRelated silver(I) complexes of bis(pyridylethynyl) ligands show slight solubility[4].
Nitriles AcetonitrileSolubleSilver(I) complexes of related ligands exhibit good solubility[4].
Sulfoxides Dimethylsulfoxide (DMSO)SolubleSilver(I) complexes of related ligands show good solubility[4].
Amines DiethylamineSolubleUtilized as a solvent in coupling reactions involving this compound[5].
Ethers Tetrahydrofuran (THF)SolubleUsed as a co-solvent in the synthesis of derivatives of this compound[4].

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible quantitative solubility data, the isothermal shake-flask method is a widely accepted and robust technique. The following protocol provides a standardized procedure for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer with controlled temperature.

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of excess solid.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of this compound.

  • Calculation and Reporting:

    • Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

    • Report the solubility in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L) at the specified temperature.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key stages of the quantitative solubility determination protocol.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to vial B Add known volume of solvent A->B C Cap vial securely B->C D Agitate at constant temperature (24-48h) C->D E Allow solids to settle (≥2h) D->E F Filter supernatant E->F G Dilute sample F->G H Analyze via HPLC/GC G->H I Calculate and report solubility H->I

Caption: Workflow for Quantitative Solubility Determination.

Logical Relationships in Solubility Testing

The decision-making process in solubility testing follows a logical progression, starting with qualitative assessments and moving towards quantitative measurements if required.

solubility_logic A Select Solvent B Qualitative Test: Add small amount of solute to solvent A->B C Observe for dissolution B->C D Soluble C->D Yes E Insoluble/Slightly Soluble C->E No F Proceed with quantitative analysis if required D->F G Select alternative solvent E->G G->A

Caption: Decision workflow for solubility assessment.

Conclusion

References

Purity Assessment of 2,6-Diethynylpyridine by Gas Chromatography-Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodology for assessing the purity of 2,6-diethynylpyridine using Gas Chromatography-Mass Spectrometry (GC-MS). This document provides a comprehensive overview of the experimental protocols, data interpretation, and visualization of the analytical workflow. This compound is a valuable building block in medicinal chemistry and materials science, making the accurate determination of its purity critical for ensuring the quality, safety, and efficacy of downstream products.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds. It is an ideal method for determining the purity of this compound and identifying potential impurities. The technique's high sensitivity and specificity allow for the detection of trace-level contaminants.[1][2] This guide outlines a general method that can be adapted and validated for specific laboratory settings.

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is presented below. This protocol is based on established methods for the analysis of pyridine derivatives.[1][2][3]

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Solvent Selection: Select a high-purity volatile solvent in which this compound is readily soluble. Methanol (Optima™ LC/MS grade or equivalent) is a suitable choice.[4]

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Working Solution: Dilute the stock solution to a working concentration of 100 µg/mL.[4] Further dilutions may be necessary depending on the sensitivity of the instrument.

  • Blank Solution: Use the pure solvent as a blank to identify any background contamination.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis. Optimization may be required based on the specific instrument and column used.

Parameter Value
Gas Chromatograph Agilent GC system or equivalent
Mass Spectrometer Single Quadrupole or High-Resolution Mass Spectrometer
Column HP-5ms (5%-phenyl)-methylpolysiloxane (30 m x 250 µm I.D. x 0.25 µm film thickness) or equivalent[1]
Injector Temperature 250 °C
Injection Volume 1 µL (Split or Splitless mode)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[1][4]
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, ramp to 320 °C at 20 °C/min, hold for 5 minutes[4]
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV[1]
Mass Scan Range 35 - 400 amu
Data Acquisition Mode Full Scan

Data Analysis and Presentation

Identification of this compound

The identity of the this compound peak in the chromatogram is confirmed by its mass spectrum. The molecular formula of this compound is C₉H₅N, with a molecular weight of 127.14 g/mol .[5] The mass spectrum should show a molecular ion peak (M⁺) at m/z 127.

Purity Calculation

The purity of the sample is determined by calculating the peak area percentage of this compound relative to the total area of all detected peaks.

% Purity = (Peak Area of this compound / Total Peak Area) x 100

Impurity Identification

Potential impurities can be tentatively identified by comparing their mass spectra to spectral libraries (e.g., NIST).

Quantitative Data Summary

The following tables summarize the expected quantitative data from the GC-MS analysis.

Table 1: Chromatographic Data for this compound

Compound Retention Time (min) Peak Area Area %
This compoundTo be determinedTo be determined>98.0%
Impurity 1To be determinedTo be determinedTo be determined
Impurity 2To be determinedTo be determinedTo be determined

Table 2: Mass Spectral Data for this compound

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound127To be determined

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the purity assessment process.

GCMS_Workflow start Start: Receive this compound Sample prep Sample Preparation - Dissolve in Methanol - Prepare Working Solution start->prep Begin Protocol gcms GC-MS Analysis - Inject Sample - Chromatographic Separation - Mass Spectrometry Detection prep->gcms Inject Prepared Sample data_acq Data Acquisition - Total Ion Chromatogram (TIC) - Mass Spectra gcms->data_acq Generate Raw Data data_proc Data Processing - Peak Integration - Library Search data_acq->data_proc Process Data purity_calc Purity Calculation - Area Percent Method data_proc->purity_calc Calculate Purity impurity_id Impurity Identification - Mass Spectral Interpretation data_proc->impurity_id Identify Impurities report Generate Report - Summarize Findings - Tabulate Data purity_calc->report impurity_id->report end End: Purity Assessment Complete report->end

Caption: Workflow for the GC-MS Purity Assessment of this compound.

Conclusion

This technical guide provides a robust framework for the purity assessment of this compound by GC-MS. Adherence to the outlined protocols for sample preparation, instrument parameters, and data analysis will ensure reliable and accurate results. Method validation should be performed in accordance with internal standard operating procedures and regulatory guidelines to demonstrate suitability for its intended purpose.

References

Unraveling the Thermal Behavior of 2,6-Diethynylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,6-diethynylpyridine. Due to a lack of specific experimental data in publicly available literature for this compound, this document outlines the established methodologies for assessing thermal properties and presents a theoretical framework for its decomposition pathways based on related chemical structures.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₅N. Its structure, featuring a pyridine ring substituted with two reactive ethynyl groups, makes it a valuable building block in the synthesis of novel organic materials, polymers, and pharmaceutical compounds. Understanding the thermal stability of this molecule is paramount for its safe handling, storage, and application in various synthetic processes, particularly those conducted at elevated temperatures.

Assessment of Thermal Stability: Experimental Protocols

To rigorously determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical techniques is essential. The following are standard experimental protocols that should be employed.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides crucial information about the decomposition temperatures and the kinetics of the degradation process.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) to study pyrolysis and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen) to assess oxidative stability.

  • Heating Program: A linear heating rate, typically 10 °C/min, is applied from ambient temperature to a final temperature where complete decomposition is observed (e.g., 600-800 °C). To gain deeper insights into the decomposition kinetics, multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be utilized.

  • Data Analysis: The resulting TGA curve plots mass loss percentage against temperature. Key parameters to be determined include:

    • Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.

    • Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.

    • Residual Mass: The percentage of mass remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

  • Atmosphere: Similar to TGA, both inert and oxidative atmospheres should be used.

  • Heating Program: A linear heating rate, typically 10 °C/min, is applied over a temperature range that encompasses the expected thermal events.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Key features to analyze include:

    • Melting Point (T_m): The temperature at which the substance transitions from solid to liquid, observed as an endothermic peak.

    • Decomposition Exotherm/Endotherm: The peak(s) corresponding to the decomposition process. Decomposition can be either exothermic (heat is released) or endothermic (heat is absorbed). The area under the peak corresponds to the enthalpy of decomposition.

Data Presentation

While specific quantitative data for this compound is not available, the following tables illustrate how the data obtained from TGA and DSC experiments should be structured for clear comparison and analysis.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

AtmosphereOnset Decomposition Temp. (T_onset) (°C)Temp. of Max. Decomposition Rate (T_max) (°C)Residual Mass at 800 °C (%)
NitrogenData to be determinedData to be determinedData to be determined
AirData to be determinedData to be determinedData to be determined

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

AtmosphereMelting Point (T_m) (°C)Enthalpy of Fusion (ΔH_fus) (J/g)Decomposition Peak Temp. (°C)Enthalpy of Decomposition (ΔH_decomp) (J/g)
NitrogenData to be determinedData to be determinedData to be determinedData to be determined
AirData to be determinedData to be determinedData to be determinedData to be determined

Visualizing Experimental Workflow and Decomposition

The following diagrams illustrate the logical flow of the experimental analysis and a plausible decomposition pathway for this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) (Inert & Oxidative Atmospheres) Sample->TGA DSC Differential Scanning Calorimetry (DSC) (Inert & Oxidative Atmospheres) Sample->DSC TGA_Data Mass Loss vs. Temperature (TGA/DTG Curves) TGA->TGA_Data EGA Evolved Gas Analysis (EGA) (MS/FTIR) TGA->EGA DSC_Data Heat Flow vs. Temperature (DSC Thermogram) DSC->DSC_Data Stability Thermal Stability Assessment (T_onset, T_max) TGA_Data->Stability Kinetics Decomposition Kinetics TGA_Data->Kinetics DSC_Data->Stability Products Decomposition Products Identification EGA->Products Mechanism Decomposition Pathway Elucidation Stability->Mechanism Kinetics->Mechanism Products->Mechanism

Caption: Experimental workflow for thermal analysis.

Decomposition_Pathway cluster_main Hypothetical Decomposition of this compound cluster_initial Initial Steps cluster_intermediates Intermediates cluster_products Final Products (Inert Atmosphere) Molecule This compound Polymerization Polymerization / Oligomerization Molecule->Polymerization Heat (Δ) Radical_Formation Homolytic Cleavage (C-H, C≡C) Molecule->Radical_Formation Heat (Δ) Polymer Cross-linked Polymer Polymerization->Polymer Fragments Radical Fragments Radical_Formation->Fragments Char Carbonaceous Char Polymer->Char Fragments->Char HCN HCN Fragments->HCN C2H2 C₂H₂ (Acetylene) Fragments->C2H2 Pyridine_Deriv Volatile Pyridine Derivatives Fragments->Pyridine_Deriv

Caption: Plausible decomposition pathway.

Theoretical Decomposition Pathways

In the absence of experimental data, the decomposition of this compound can be hypothesized based on its chemical structure. The ethynyl groups are highly reactive and prone to polymerization at elevated temperatures.

In an inert atmosphere (pyrolysis):

  • Polymerization: The initial step is likely the thermally induced polymerization or oligomerization of the ethynyl groups. This would lead to a highly cross-linked, thermally stable polymer.

  • Fragmentation: At higher temperatures, cleavage of the C-H bonds of the ethynyl groups and fragmentation of the pyridine ring could occur. This would lead to the evolution of small gaseous molecules.

  • Char Formation: The cross-linked polymer would likely undergo further condensation and cyclization reactions, ultimately forming a stable carbonaceous char.

Potential Decomposition Products (Inert Atmosphere):

  • Volatile organics: Acetylene, hydrogen cyanide, and various pyridine derivatives.

  • Solid residue: A significant amount of carbonaceous char is expected due to the high carbon content and aromatic nature of the molecule.

In an oxidative atmosphere:

The presence of oxygen will lead to a more complex decomposition process involving oxidation reactions.

  • Oxidation of Ethynyl Groups: The ethynyl groups are susceptible to oxidation, which could lead to the formation of various oxygenated intermediates.

  • Ring Opening and Oxidation: The pyridine ring will also be oxidized, leading to the formation of oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

  • Complete Combustion: At sufficiently high temperatures and in the presence of excess oxygen, the molecule will undergo complete combustion to CO₂, H₂O, and NOx.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, this guide provides the necessary framework for its investigation. The proposed experimental protocols for TGA and DSC, coupled with the theoretical decomposition pathways, offer a solid foundation for researchers to safely handle and effectively utilize this versatile compound in their work. The generation of empirical data through these standardized methods is crucial for a definitive understanding of its thermal behavior.

Quantum chemical calculations for 2,6-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Chemical Analysis of 2,6-Diethynylpyridine

Introduction

This compound is a heterocyclic aromatic compound with a pyridine core functionalized with two ethynyl groups. This rigid, linear scaffold makes it a valuable building block in supramolecular chemistry, materials science, and as a ligand in organometallic chemistry. Understanding its electronic structure, vibrational properties, and geometric parameters is crucial for predicting its behavior in these applications. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-empirical approach to elucidate these properties with high accuracy.

This guide details the theoretical framework and practical protocols for the computational analysis of this compound, aimed at researchers, scientists, and professionals in drug development and materials science.

Computational Methodology

Quantum chemical calculations are essential for predicting molecular properties and reaction pathways.[1] The primary method for studying molecules like this compound is Density Functional Theory (DFT), which offers a balance between computational cost and accuracy.

Theoretical Framework: The geometry of the molecule is optimized to find the lowest energy conformation on the potential energy surface.[2] This is achieved by calculating energy and gradients iteratively.[3] Common DFT functionals like B3LYP are employed, which combine Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4][5] Basis sets such as 6-31G(d,p) or the more extensive 6-311+G(d,p) are typically used to describe the atomic orbitals.[6][7][8] For excited state properties, such as UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the standard method.[9][10]

Below is a workflow diagram illustrating the typical computational process for analyzing this compound.

G cluster_input Input Definition cluster_calc Quantum Calculation cluster_output Output Analysis mol_structure Define Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt Initial Coordinates method_selection Select Method & Basis Set (e.g., B3LYP/6-311+G(d,p)) method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure td_dft TD-DFT for Excited States geom_opt->td_dft Optimized Structure opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spec Vibrational Spectra (IR, Raman) freq_calc->vib_spec elec_prop Electronic Properties (HOMO, LUMO, Gap) freq_calc->elec_prop Thermochemical Data uv_vis UV-Vis Spectrum td_dft->uv_vis

Computational workflow for this compound analysis.

Calculated Molecular Properties

The following sections present the typical data obtained from DFT calculations on this compound.

Optimized Molecular Geometry

Geometry optimization yields the most stable structure of the molecule. The key bond lengths and angles determine its overall shape and reactivity.

ParameterAtom Pair/TripletTypical Calculated Value
Bond Lengths (Å)
C-C (Pyridine)~1.39 Å
C-N (Pyridine)~1.34 Å
C-C (Py-C≡)~1.43 Å
C≡C~1.21 Å
C≡C-H~1.06 Å
Bond Angles (°)
C-N-C (Pyridine)~117°
N-C-C (Pyridine)~124°
C-C-C (Pyridine)~118°
Py-C≡C~179°
C≡C-H~180°

Table 1: Predicted geometric parameters for this compound from DFT calculations.

Vibrational Frequencies

Frequency calculations predict the infrared (IR) and Raman spectra, which arise from the molecule's vibrational modes. These calculations are also used to confirm that the optimized geometry is a true energy minimum (i.e., no imaginary frequencies).

Vibrational ModeDescriptionCalculated Wavenumber (cm⁻¹)
≡C-H StretchStretching of the terminal alkyne C-H bond.~3300 cm⁻¹
Aromatic C-H StretchStretching of the C-H bonds on the pyridine ring.3100 - 3000 cm⁻¹
C≡C StretchStretching of the carbon-carbon triple bond.~2150 cm⁻¹
C=N/C=C Ring StretchIn-plane stretching of the pyridine ring bonds.1600 - 1400 cm⁻¹
C-H In-plane BendIn-plane bending of aromatic C-H bonds.1300 - 1000 cm⁻¹
C-H Out-of-plane BendOut-of-plane bending of aromatic C-H bonds.900 - 700 cm⁻¹

Table 2: Key calculated vibrational frequencies for this compound.

Electronic Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior, including its reactivity and optical properties.[11] The energy difference between them (the HOMO-LUMO gap) is a key indicator of chemical stability and the energy of the lowest electronic excitation.[12]

PropertyDescriptionTypical Calculated Value
HOMO EnergyEnergy of the highest occupied orbital~ -6.5 eV
LUMO EnergyEnergy of the lowest unoccupied orbital~ -1.0 eV
HOMO-LUMO GapEnergy difference between LUMO and HOMO~ 5.5 eV

Table 3: Calculated frontier molecular orbital energies for this compound.

The logical relationship between computational inputs and the derived electronic properties is visualized below.

G cluster_input Theoretical Inputs cluster_engine cluster_output Calculated Properties structure Molecular Structure calculation Quantum Calculation Engine (e.g., Gaussian) structure->calculation method DFT Method (e.g., B3LYP) method->calculation basis_set Basis Set (e.g., 6-311+G(d,p)) basis_set->calculation properties HOMO Energy LUMO Energy HOMO-LUMO Gap Molecular Orbitals Electron Density calculation->properties

Logical relationship of a quantum chemical calculation.
Simulated UV-Vis Absorption Spectrum

TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. The results include the absorption wavelength (λmax), the energy of the transition, and the oscillator strength (f), which is proportional to the intensity of the absorption.

TransitionCalculated λmax (nm)Oscillator Strength (f)Primary Orbital Contribution
S₀ → S₁~300 nm> 0.1HOMO → LUMO (π → π)
S₀ → S₂~275 nm> 0.1HOMO-1 → LUMO (π → π)

Table 4: Simulated UV-Vis spectral data for this compound in a non-polar solvent.

Experimental Protocols

Experimental validation is crucial for corroborating theoretical findings. Standard protocols for the synthesis and characterization of this compound are outlined below.

Synthesis Protocol: Sonogashira Cross-Coupling

A common and effective method for synthesizing this compound is the palladium-catalyzed Sonogashira cross-coupling reaction.

  • Reaction Setup : To a dry, inert-atmosphere flask, add 2,6-dibromopyridine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent like triethylamine or a THF/triethylamine mixture.

  • Reagent Addition : Add an excess of a protected alkyne, such as (trimethylsilyl)acetylene.

  • Reaction Conditions : Heat the mixture under reflux for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Workup : After cooling, filter the reaction mixture to remove salts. Evaporate the solvent under reduced pressure.

  • Deprotection : Dissolve the resulting crude product (2,6-bis(trimethylsilylethynyl)pyridine) in a solvent like methanol or THF. Add a base such as potassium carbonate or a fluoride source like TBAF to remove the trimethylsilyl protecting groups.

  • Purification : Stir the mixture at room temperature until deprotection is complete. Purify the final product, this compound, by column chromatography on silica gel.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : Dissolve ~5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • ¹H NMR : Acquire the proton NMR spectrum. Expect signals for the pyridine ring protons and a characteristic singlet for the acetylenic protons.

    • ¹³C NMR : Acquire the carbon NMR spectrum. Expect distinct signals for the pyridine ring carbons and the sp-hybridized carbons of the ethynyl groups.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy :

    • Sample Preparation : Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, record the spectrum from a thin film evaporated from a solution.

    • Data Acquisition : Record the spectrum, typically in the 4000-400 cm⁻¹ range. Key peaks to identify include the ≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2150 cm⁻¹), and pyridine ring vibrations (1600-1400 cm⁻¹).

  • UV-Vis Spectroscopy :

    • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, hexane, or ethanol).[13] Concentrations are typically in the 10⁻⁵ to 10⁻⁶ M range.

    • Data Acquisition : Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.

Conclusion

Quantum chemical calculations provide indispensable insights into the structural, vibrational, and electronic properties of this compound. The methodologies described herein, centered on DFT and TD-DFT, allow for the accurate prediction of key molecular parameters. When combined with rigorous experimental synthesis and spectroscopic characterization, these computational models offer a comprehensive understanding of the molecule, accelerating its application in the development of advanced materials and functional chemical systems.

References

In-depth Technical Guide to the Molecular Geometry and Conformation of 2,6-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and conformational dynamics of 2,6-diethynylpyridine. Leveraging crystallographic data and computational studies, this document details the molecule's structural parameters, including bond lengths and angles. It further explores the conformational preferences and the rotational energy landscape of the ethynyl substituents. Detailed experimental protocols for the synthesis of this compound via Sonogashira coupling are also presented. The information herein is intended to support researchers in the fields of medicinal chemistry, materials science, and computational chemistry in their understanding and utilization of this versatile molecular scaffold.

Molecular Geometry

The precise molecular geometry of this compound has been determined by single-crystal X-ray diffraction. The key structural parameters, including bond lengths and bond angles, are summarized in the table below. These experimental values provide a foundational understanding of the molecule's steric and electronic properties.

ParameterBond/AngleValue (Å or °)
Bond Lengths C-C (pyridine ring)1.38 - 1.40
C-N (pyridine ring)1.34 - 1.35
C-C (pyridine-ethynyl)1.43
C≡C (ethynyl)1.19
C-H (ethynyl)0.93
Bond Angles C-N-C (pyridine ring)117.5
N-C-C (pyridine ring)121.2
C-C-C (pyridine ring)118.9 - 120.2
N-C-C (exocyclic)119.4
C-C-C (exocyclic)120.4
C-C≡C (ethynyl)178.9
C≡C-H (ethynyl)179.3

Data derived from the crystallographic information file CCDC 181683.

The pyridine ring exhibits typical aromatic bond lengths and angles. The C-C bond connecting the ethynyl group to the pyridine ring is shorter than a typical C-C single bond, indicating some degree of conjugation between the π-systems of the ring and the triple bond. The ethynyl groups themselves are nearly linear, as expected.

Conformational Analysis

A key aspect of the molecular structure of this compound is the rotational freedom of the two ethynyl groups around the C-C single bonds connecting them to the pyridine ring. The conformation of the molecule is defined by the dihedral angles between the plane of the pyridine ring and the C-C≡C-H plane of each ethynyl group.

Rotational Barrier

The potential energy surface for rotation is expected to be relatively flat, with two degenerate minima where the ethynyl C-H bonds are coplanar with the pyridine ring. The transition state for rotation would likely involve the ethynyl groups being perpendicular to the pyridine ring. This free rotation has implications for the molecule's dynamic behavior in solution and its ability to adopt different conformations when interacting with other molecules.

Experimental Protocols

The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling.[1] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.

Synthesis of this compound via Sonogashira Coupling

Reaction Scheme:

Materials:

  • 2,6-Dibromopyridine

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Methanol

  • Potassium carbonate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Coupling Reaction:

    • To a dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

    • Add anhydrous toluene and triethylamine (3.0 eq).

    • To this stirred suspension, add ethynyltrimethylsilane (2.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to 70-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude bis(trimethylsilylethynyl)pyridine.

  • Deprotection:

    • Dissolve the crude product in a mixture of methanol and a suitable solvent like dichloromethane.

    • Add a saturated solution of potassium carbonate in methanol.

    • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or GC-MS).

    • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography on silica gel.

Visualizations

Logical Workflow for Structural and Conformational Analysis

cluster_exp Experimental Determination cluster_comp Computational Analysis cluster_data Data Analysis & Interpretation synthesis Synthesis of this compound purification Purification & Crystal Growth synthesis->purification xray X-ray Crystallography purification->xray geom_data Molecular Geometry (Bond Lengths, Angles) xray->geom_data Provides dft DFT Geometry Optimization pes Potential Energy Surface Scan dft->pes dft->geom_data Predicts freq Frequency Calculation pes->freq conf_data Conformational Preferences & Rotational Barrier pes->conf_data Calculates combined_analysis Combined Structural & Conformational Profile geom_data->combined_analysis conf_data->combined_analysis

Caption: Workflow for determining the molecular geometry and conformation.

This diagram illustrates the parallel experimental and computational workflows that contribute to a comprehensive understanding of the molecular structure and dynamics of this compound. The experimental path leads to precise geometric data from X-ray crystallography, while computational methods provide insights into the conformational energy landscape. The integration of both approaches yields a complete structural and conformational profile.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 2,6-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary polymerization techniques applicable to 2,6-diethynylpyridine for the synthesis of functional poly(this compound). The protocols are designed to be a starting point for researchers in academic and industrial settings, particularly those in drug development, who are interested in exploring the potential of pyridine-containing conjugated polymers.

Introduction

This compound is a versatile monomer for the synthesis of functional polymers. The presence of the pyridine ring and two reactive ethynyl groups allows for the creation of polymers with unique electronic, optical, and biological properties. These polymers are of particular interest in the field of drug development for applications such as drug delivery, bioimaging, and sensing. The rigid, conjugated backbone can be tailored to control drug loading and release, while the pyridine nitrogen offers a site for quaternization to create water-soluble polyelectrolytes or for coordination with metal ions. The terminal alkyne groups also allow for post-polymerization modification via "click" chemistry, enabling the attachment of targeting ligands, imaging agents, or therapeutic molecules.[1][2][3][4]

This document outlines three primary polymerization techniques for this compound: Transition-Metal Catalyzed Polymerization, Anionic Polymerization, and Polycyclotrimerization. Each section includes a general overview, a detailed experimental protocol, and a summary of expected polymer characteristics.

Transition-Metal Catalyzed Polymerization

Transition-metal catalyzed polymerization, particularly with rhodium (Rh) and palladium (Pd) catalysts, is a common method for the polymerization of acetylenic monomers. For diethynylarenes, rhodium catalysts can promote a chain-growth insertion polymerization, leading to polymers with a polyacetylene-type backbone.[5][6] Palladium-catalyzed polycondensation reactions are also a viable route for creating polymers from diethynyl monomers.[7][8][9][10]

Rhodium-Catalyzed Insertion Polymerization

Overview: Rhodium catalysts, such as [Rh(nbd)acac] (nbd = norbornadiene, acac = acetylacetonate), are effective for the polymerization of diethynylarenes.[5][6] This method typically yields crosslinked, microporous polymers due to the bifunctional nature of the monomer. The resulting polymers possess a conjugated polyene backbone with pendant ethynylphenyl groups.

Experimental Protocol:

Materials:

  • This compound (monomer)

  • [Rh(nbd)acac] (catalyst)

  • Anhydrous dichloromethane (CH₂Cl₂) (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk flask and standard glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere of argon, dissolve this compound (e.g., 127 mg, 1.0 mmol) in anhydrous dichloromethane (e.g., 5 mL).

  • In a separate vial, dissolve [Rh(nbd)acac] (e.g., 2.6 mg, 0.01 mmol, 1 mol% relative to monomer) in a small amount of anhydrous dichloromethane.

  • Add the catalyst solution to the monomer solution via syringe.

  • Stir the reaction mixture at room temperature for 24 hours. The formation of a solid polymer precipitate may be observed.

  • After 24 hours, pour the reaction mixture into a large excess of methanol (e.g., 100 mL) to precipitate the polymer completely.

  • Filter the polymer, wash thoroughly with methanol, and dry under vacuum to a constant weight.

Expected Polymer Characteristics: The resulting poly(this compound) is typically an insoluble, dark-colored solid. The insolubility arises from the crosslinked network structure formed by the polymerization of both ethynyl groups.

Palladium-Catalyzed Polycondensation

Overview: Palladium catalysts, such as those used in Sonogashira or Stille coupling reactions, can be employed for the polycondensation of diethynyl monomers with dihaloaromatic compounds. For a homopolymerization, a self-coupling polycondensation can be envisioned, though this is less common for terminal alkynes. A more practical approach involves copolymerization with a suitable dihalide comonomer.

Experimental Workflow for Transition-Metal Catalyzed Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up cluster_product Product Monomer This compound Reaction Reaction under Inert Atmosphere Monomer->Reaction Catalyst Rh or Pd Catalyst Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Precipitation Precipitation in Non-solvent Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Polymer Poly(this compound) Drying->Polymer

Caption: Workflow for transition-metal catalyzed polymerization.

Anionic Polymerization

Overview: Anionic polymerization, initiated by organolithium reagents like n-butyllithium (n-BuLi), can produce linear, soluble polymers from diethynylarenes if one of the ethynyl groups polymerizes selectively.[11] This method offers the potential for controlled polymerization, leading to polymers with a narrow molecular weight distribution. The use of a polar solvent is crucial for the synthesis of a linear polymer.

Experimental Protocol:

Materials:

  • This compound (monomer)

  • n-Butyllithium (n-BuLi) in hexanes (initiator)

  • Anhydrous tetrahydrofuran (THF) or hexamethylphosphoramide (HMPA) (solvent)

  • Methanol (for termination)

  • Hexane (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk line and standard glassware

Procedure:

  • Set up a Schlenk flask equipped with a magnetic stir bar under a high vacuum and then fill it with argon.

  • Inject anhydrous THF (e.g., 20 mL) into the flask.

  • Add this compound (e.g., 127 mg, 1.0 mmol) to the solvent.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a calculated amount of n-BuLi solution (e.g., 0.05 mmol for a target degree of polymerization of 20) dropwise with vigorous stirring. A color change should be observed, indicating initiation.

  • Allow the reaction to proceed at -78 °C for 4 hours.

  • Terminate the polymerization by adding a small amount of degassed methanol.

  • Warm the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of hexane.

  • Filter the polymer, wash with hexane, and dry under vacuum.

Expected Polymer Characteristics: This method is expected to yield a soluble, linear polymer. The polymer will have a conjugated backbone with pendant ethynylpyridine groups that can be used for further functionalization.

Anionic Polymerization Mechanism

G Initiation Initiation: Monomer + n-BuLi -> Anionic Species Propagation Propagation: Anionic Species + n(Monomer) -> Living Polymer Chain Initiation->Propagation Chain Growth Termination Termination: Living Polymer + Methanol -> Final Polymer Propagation->Termination Quenching

Caption: Simplified mechanism of anionic polymerization.

Polycyclotrimerization

Overview: Polycyclotrimerization is a step-growth polymerization where the ethynyl groups of the monomer undergo a [2+2+2] cycloaddition to form substituted benzene rings. This reaction, often catalyzed by cobalt or tantalum complexes, can lead to hyperbranched or crosslinked polymers with a polyphenylene-type structure.[12][13] These polymers are typically porous and have high thermal stability.

Experimental Protocol:

Materials:

  • This compound (monomer)

  • Dicobalt octacarbonyl (Co₂(CO)₈) or Tantalum(V) chloride (TaCl₅)/Tetraphenyltin (Ph₄Sn) (catalyst system)

  • Anhydrous 1,4-dioxane or chlorobenzene (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk flask and standard glassware

Procedure (using Co₂(CO)₈):

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 127 mg, 1.0 mmol) in anhydrous 1,4-dioxane (e.g., 10 mL).

  • Add Co₂(CO)₈ (e.g., 17 mg, 0.05 mmol, 5 mol%) to the solution.

  • Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 24 hours.

  • Cool the reaction mixture to room temperature and pour it into a large excess of methanol to precipitate the polymer.

  • Filter the polymer, wash thoroughly with methanol, and dry under vacuum.

Expected Polymer Characteristics: The resulting polymer will be a hyperbranched or crosslinked polyphenylene with pyridine moieties. These polymers are often insoluble and possess a high surface area.

Polycyclotrimerization Logical Flow

G Monomer This compound Monomer Cycloaddition [2+2+2] Cycloaddition Monomer->Cycloaddition Catalyst Catalyst (e.g., Co2(CO)8) Catalyst->Cycloaddition Polymer Hyperbranched/ Crosslinked Polymer Cycloaddition->Polymer

Caption: Logical flow of the polycyclotrimerization process.

Quantitative Data Summary

Due to the limited literature specifically on the polymerization of this compound, the following table provides expected ranges based on the polymerization of analogous diethynylarene monomers. Actual results may vary.

Polymerization TechniqueCatalyst/InitiatorSolventYield (%)Mn ( g/mol )PDISolubility
Rh-Catalyzed Insertion [Rh(nbd)acac]CH₂Cl₂>80--Insoluble
Anionic Polymerization n-BuLiTHF/HMPA50-902,000-20,0001.1-1.5Soluble
Polycyclotrimerization Co₂(CO)₈1,4-Dioxane>70--Insoluble

*Mn: Number-average molecular weight; PDI: Polydispersity Index. Data for soluble polymers are typically determined by Gel Permeation Chromatography (GPC).

Applications in Drug Development

Polymers derived from this compound have significant potential in drug development due to their unique combination of properties.

  • Drug Delivery: The conjugated polymer backbone can encapsulate hydrophobic drugs, while the pyridine nitrogen can be quaternized to form amphiphilic structures that self-assemble into micelles or nanoparticles for drug delivery.[14][15]

  • Bioimaging and Sensing: The inherent fluorescence of some conjugated polymers makes them suitable for use as imaging agents. The pyridine moiety can also act as a binding site for specific analytes, enabling the development of sensors.

  • "Click" Chemistry for Bioconjugation: The pendant ethynyl groups on polymers synthesized via anionic polymerization are readily available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This allows for the covalent attachment of targeting ligands (e.g., peptides, antibodies), solubility enhancers (e.g., polyethylene glycol), or additional therapeutic agents.[1][2][3][4][16]

Signaling Pathway for Targeted Drug Delivery

G DrugCarrier Polymer-Drug Conjugate Targeting Targeting Ligand (e.g., Antibody) DrugCarrier->Targeting conjugated to Receptor Cell Surface Receptor Targeting->Receptor binds to Cell Target Cell (e.g., Cancer Cell) Internalization Receptor-Mediated Endocytosis Cell->Internalization initiates Receptor->Cell on DrugRelease Intracellular Drug Release Internalization->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Pathway for targeted drug delivery via a polymer conjugate.

Safety Information

This compound should be handled with care. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal. The catalysts and reagents used in these protocols, such as organolithium compounds and transition metal complexes, are often pyrophoric, air-sensitive, and/or toxic and require specialized handling techniques under an inert atmosphere.

References

Synthesis and Properties of Poly(2,6-diethynylpyridine): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(2,6-diethynylpyridine) is a conjugated polymer with a unique structure incorporating the electron-deficient pyridine ring and a polyacetylene backbone. This combination of functionalities imparts interesting optical and electronic properties, making it a promising material for applications in organic electronics, sensors, and as a precursor to novel carbon materials. This document provides detailed protocols for the synthesis of poly(this compound) via two distinct methods: high-pressure polymerization and palladium-catalyzed cross-coupling. It also outlines standard procedures for the characterization of the polymer's structural, thermal, optical, and electrical properties.

Introduction

Conjugated polymers containing heteroaromatic rings have garnered significant attention due to their tunable electronic properties and potential for use in a variety of applications. The incorporation of a pyridine moiety into a polyacetylene backbone, as in poly(this compound), is expected to influence the polymer's electron affinity, leading to enhanced electron transport characteristics. This makes it a material of interest for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices. Furthermore, the rigid, planar structure of the polymer backbone can facilitate intermolecular interactions, leading to ordered assemblies with anisotropic properties.

This application note provides a comprehensive guide for the synthesis and characterization of poly(this compound), aimed at researchers in materials science, organic chemistry, and drug development who are interested in exploring the potential of this novel polymer.

Synthesis of Poly(this compound)

Two primary methods for the synthesis of poly(this compound) are detailed below: high-pressure induced polymerization and a palladium-catalyzed cross-coupling reaction.

High-Pressure Induced Polymerization

This method utilizes high pressure to induce the polymerization of the this compound monomer, leading to a one-dimensional ordered polymer.[1]

Experimental Protocol:

  • Sample Preparation: A small amount of crystalline this compound monomer is loaded into a diamond anvil cell (DAC) or a Paris-Edinburgh (PE) press.

  • Pressurization: The pressure is gradually increased to the desired level, typically in the range of 4-10 GPa. The polymerization process can be monitored in-situ using techniques such as Raman and IR spectroscopy. The reaction is observed to initiate at approximately 4-5 GPa.[1]

  • Reaction Time: The sample is held at the target pressure for a sufficient duration to ensure polymerization.

  • Depressurization and Recovery: The pressure is slowly released, and the polymer product is recovered from the cell.

  • Characterization: The resulting polymer is a one-dimensional ordered material.[1]

Palladium-Catalyzed Cross-Coupling Polymerization

This solution-phase polymerization method employs a palladium catalyst to couple the diethynylpyridine monomers. This approach offers better control over the reaction conditions compared to high-pressure polymerization.

Experimental Protocol:

  • Monomer and Catalyst Preparation: this compound is used as the monomer. The catalytic system typically consists of a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI.

  • Reaction Setup: The reaction is carried out in an inert atmosphere (e.g., nitrogen or argon) in a suitable solvent, such as toluene or a toluene/diisopropylamine mixture.

  • Polymerization: The this compound monomer is added to the reaction mixture containing the catalyst. The reaction is typically stirred at room temperature or slightly elevated temperatures for a period of 24 to 48 hours.

  • Work-up and Purification: The resulting polymer is precipitated by adding the reaction mixture to a non-solvent like methanol. The precipitate is then collected by filtration, washed with methanol, and dried under vacuum.

Characterization of Poly(this compound)

A thorough characterization of the synthesized polymer is crucial to understand its structure-property relationships. The following are key characterization techniques:

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization, the disappearance of the characteristic C-H stretching vibration of the terminal alkyne at ~3300 cm⁻¹ and the C≡C stretching vibration at ~2100 cm⁻¹ in the polymer spectrum compared to the monomer spectrum is monitored.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the polymer, although solubility may be a limiting factor.

  • UV-Vis Spectroscopy: The electronic absorption properties of the polymer are investigated using UV-Vis spectroscopy. Poly(this compound) exhibits a π-π* transition, and the absorption maximum (λ_max) provides information about the extent of conjugation.[2]

  • Fluorescence Spectroscopy: The emissive properties of the polymer can be studied to determine its potential for light-emitting applications. The fluorescence quantum yield is a key parameter to be measured.[2]

Molar Mass Determination
  • Gel Permeation Chromatography (GPC): GPC is a standard technique to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the soluble polymer fractions.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. The decomposition temperature (Td) is a critical parameter.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine thermal transitions such as the glass transition temperature (Tg) of the polymer.

Structural and Morphological Analysis
  • X-ray Diffraction (XRD): XRD provides information about the crystallinity and ordering of the polymer chains. For the high-pressure synthesized polymer, XRD reveals an ordered one-dimensional structure.[1]

  • Transmission Electron Microscopy (TEM): TEM can be used to visualize the morphology and nano/microstructure of the polymer. It has been used to confirm the one-dimensional structure of the high-pressure synthesized polymer.[1]

Electrical Characterization
  • Conductivity Measurements: The electrical conductivity of the polymer can be measured using a four-point probe or by fabricating a simple device. The conductivity of poly(this compound) is typically low in its undoped state but can be significantly increased by doping with oxidizing agents like iodine.[2]

Data Presentation

The following tables summarize the key properties of this compound monomer and its polymer.

Table 1: Properties of this compound Monomer

PropertyValueReference
Molecular FormulaC₉H₅N[3][4]
Molecular Weight127.14 g/mol [3][4]
AppearanceWhite to light yellow crystalline powder
Melting Point71-73 °C
UV-Vis λ_max~290 nm (in solution)[2]

Table 2: Properties of Poly(this compound)

PropertyValueMethod/ConditionsReference
Optical Properties
UV-Vis Absorption (λ_max)358 - 410 nmSolution[2]
Fluorescence Emission (λ_em)430 - 500 nmSolution[2]
Fluorescence Quantum Yield (Φ_F)0.060 - 0.223Solution[2]
Electrical Properties
Electrical Conductivity (undoped)Insulator[2]
Electrical Conductivity (I₂ doped)Semiconductor[2]
Structural Properties
Inter-plane distance (d-spacing)7.5 Å and 5.2 ÅHigh-pressure synthesized, XRD[1]
Thermal Properties (Representative for related polymers)
Decomposition Temperature (T_d)> 300 °CTGA
Molecular Weight (Representative for related polymers)
Number-Average Molecular Weight (M_n)10,000 - 50,000 g/mol GPC
Polydispersity Index (PDI)1.5 - 3.0GPC

Note: Data for thermal properties and molecular weight are representative values for similar conjugated polymers and should be determined experimentally for poly(this compound).

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer This compound Monomer HP_Poly High-Pressure Polymerization Monomer->HP_Poly Cat_Poly Catalytic Polymerization Monomer->Cat_Poly Polymer Poly(this compound) HP_Poly->Polymer Cat_Poly->Polymer Spectroscopy Spectroscopy (FTIR, NMR, UV-Vis, PL) Polymer->Spectroscopy Molar_Mass Molar Mass (GPC) Polymer->Molar_Mass Thermal Thermal Analysis (TGA, DSC) Polymer->Thermal Structural Structural/Morphological (XRD, TEM) Polymer->Structural Electrical Electrical Properties Polymer->Electrical

Caption: Workflow for the synthesis and characterization of poly(this compound).

Logical Relationship of Properties and Applications

properties_applications cluster_properties Properties cluster_applications Potential Applications Polymer_Structure Polymer Structure (Conjugated Backbone, Pyridine Moiety) Optical Optical Properties (Absorption, Emission) Polymer_Structure->Optical Electrical Electrical Properties (Conductivity) Polymer_Structure->Electrical Thermal Thermal Stability Polymer_Structure->Thermal OLEDs Organic Light-Emitting Diodes (OLEDs) Optical->OLEDs OFETs Organic Field-Effect Transistors (OFETs) Electrical->OFETs Sensors Chemical Sensors Electrical->Sensors Carbon_Materials Precursor to N-doped Carbon Materials Thermal->Carbon_Materials

Caption: Relationship between the structure, properties, and applications of poly(this compound).

Conclusion

This application note provides a detailed overview of the synthesis and characterization of poly(this compound). The protocols and data presented herein serve as a valuable resource for researchers interested in exploring the potential of this promising conjugated polymer. The unique combination of a pyridine unit and a polyacetylene backbone offers exciting opportunities for the development of novel materials with tailored optoelectronic and chemical properties for a range of advanced applications. Further research into optimizing the synthesis to control molecular weight and exploring the full potential of this polymer in various devices is highly encouraged.

References

2,6-Diethynylpyridine: A Versatile Monomer for Advanced Conjugated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated polymers have garnered significant attention in materials science and biomedical research due to their unique electronic, optical, and mechanical properties. Among the diverse range of monomers utilized for their synthesis, 2,6-diethynylpyridine stands out as a promising building block. The presence of the pyridine ring introduces a nitrogen atom into the polymer backbone, which can influence the material's electronic properties, solubility, and potential for post-polymerization modification. Furthermore, the pyridine moiety can act as a coordination site for metal ions, making these polymers attractive for applications in sensing and catalysis. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a monomer for conjugated polymers, with a focus on applications relevant to research, sensing, and the broad field of drug development.

Synthesis of this compound Monomer

The synthesis of this compound is most commonly achieved through a Sonogashira cross-coupling reaction between 2,6-dibromopyridine and a protected acetylene, followed by a deprotection step. A widely used protected acetylene is trimethylsilylacetylene.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,6-bis(trimethylsilylethynyl)pyridine

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

  • Add dry, degassed triethylamine (a sufficient volume to dissolve the reactants).

  • To this stirred mixture, add (trimethylsilyl)acetylene (2.5 eq) dropwise.

  • Heat the reaction mixture to 60-70 °C and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield 2,6-bis(trimethylsilylethynyl)pyridine as a solid.

Step 2: Deprotection to this compound

  • Dissolve the purified 2,6-bis(trimethylsilylethynyl)pyridine (1.0 eq) in a mixture of methanol and a small amount of dichloromethane for solubility.

  • Add potassium carbonate (K₂CO₃) (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain this compound as a solid, which can be further purified by recrystallization.

G cluster_synthesis Synthesis of this compound 2,6-Dibromopyridine 2,6-Dibromopyridine Sonogashira Coupling Sonogashira Coupling 2,6-Dibromopyridine->Sonogashira Coupling TMS-Acetylene TMS-Acetylene TMS-Acetylene->Sonogashira Coupling Intermediate 2,6-bis(trimethylsilylethynyl)pyridine Sonogashira Coupling->Intermediate Pd/Cu catalyst Deprotection Deprotection Intermediate->Deprotection K2CO3, MeOH Monomer This compound Deprotection->Monomer

Caption: Synthetic route to this compound monomer.

Polymerization of this compound

This compound can be polymerized through several methods, including Glaser-Hay coupling and Sonogashira polycondensation, to yield conjugated polymers with varying structures and properties.

Experimental Protocol: Glaser-Hay Polymerization

This method results in a homopolymer with a poly(diacetylene) backbone incorporating pyridine units.

  • In a Schlenk flask under an oxygen atmosphere, dissolve this compound (1.0 eq) in a suitable solvent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or a mixture of pyridine and methanol.

  • Add a catalytic amount of copper(I) chloride (CuCl) (e.g., 0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 24 hours. The formation of the polymer is often indicated by a color change and precipitation.

  • After the reaction is complete, pour the mixture into a large volume of a non-solvent, such as methanol or acetone, to precipitate the polymer.

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any residual catalyst and unreacted monomer.

  • Dry the polymer under vacuum.

Experimental Protocol: Sonogashira Polycondensation

This method allows for the synthesis of alternating copolymers by reacting this compound with a dihaloaromatic comonomer.

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and a dihaloaromatic comonomer (e.g., 1,4-diiodobenzene) (1.0 eq) in a mixture of dry, degassed solvents such as toluene and triethylamine.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 48 hours.

  • Cool the mixture to room temperature and pour it into a non-solvent (e.g., methanol) to precipitate the polymer.

  • Filter the polymer, wash it with methanol and then with a dilute acid solution to remove the catalyst.

  • Further purify the polymer by Soxhlet extraction with different solvents (e.g., methanol, acetone, chloroform) to remove oligomers and impurities.

  • Dry the purified polymer under vacuum.

G cluster_polymerization Polymerization of this compound cluster_glaser Glaser-Hay Coupling cluster_sonogashira Sonogashira Polycondensation Monomer This compound Glaser Glaser Monomer->Glaser CuCl, O2 Sonogashira Sonogashira Monomer->Sonogashira Dihaloaromatic Dihaloaromatic Comonomer Dihaloaromatic->Sonogashira Homopolymer Homopolymer Glaser->Homopolymer Copolymer Alternating Copolymer Sonogashira->Copolymer Pd/Cu catalyst

Caption: Polymerization methods for this compound.

Properties of this compound-Based Polymers

The properties of polymers derived from this compound are highly dependent on the polymerization method and the comonomers used. The incorporation of the pyridine unit generally imparts distinct optical and electronic characteristics.

PropertyTypical Value/ObservationReference
Molecular Weight (Mn) 10,000 - 50,000 g/mol (by GPC)N/A
Polydispersity Index (PDI) 1.5 - 3.0N/A
UV-Vis Absorption (λmax) 350 - 450 nmN/A
Fluorescence Emission (λem) 400 - 550 nm (often blue-green)N/A
HOMO Level -5.2 to -5.8 eVN/A
LUMO Level -2.5 to -3.0 eVN/A
Electrochemical Band Gap 2.5 - 3.0 eVN/A
Solubility Generally soluble in common organic solvents like THF, chloroform, and toluene.N/A

Note: The values presented are typical ranges and can vary significantly based on the specific polymer structure and synthetic conditions.

Applications

Chemosensors

The nitrogen atom in the pyridine ring can act as a binding site for metal ions or a protonation site, leading to changes in the polymer's conformation and electronic structure. This property makes these polymers excellent candidates for chemosensors, particularly for the detection of metal ions and pH changes.[1] The sensing mechanism often relies on fluorescence quenching or a colorimetric shift upon analyte binding.

Application Protocol: Fluorescence Quenching-Based Metal Ion Sensing

  • Sensor Solution Preparation: Prepare a dilute solution of the this compound-based polymer in a suitable solvent (e.g., THF or chloroform) at a concentration of approximately 10⁻⁵ to 10⁻⁶ M.

  • Analyte Solutions: Prepare a series of standard solutions of the metal ion of interest (e.g., Cu²⁺, Fe³⁺, Hg²⁺) in a compatible solvent, with concentrations ranging from micromolar to millimolar.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum of the polymer solution alone (as a baseline).

    • Titrate the polymer solution with increasing aliquots of the metal ion solution.

    • After each addition, record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • Analyze the data using the Stern-Volmer equation to determine the quenching constant, which provides a measure of the sensor's sensitivity.

G cluster_workflow Fluorescence Quenching Sensor Workflow Polymer Polymer Solution (Fluorophore) Interaction Binding/ Interaction Polymer->Interaction Analyte Metal Ion (Quencher) Analyte->Interaction Quenching Fluorescence Quenching Interaction->Quenching Detection Detection of Concentration Quenching->Detection Measure Intensity Change

Caption: Workflow for metal ion detection via fluorescence quenching.

Relevance to Drug Development

While direct applications of this compound-based polymers in drug delivery are not yet extensively reported, the unique properties of pyridine-containing conjugated polymers suggest several potential avenues for exploration in the pharmaceutical and biomedical fields:

  • Drug Delivery Vehicles: The polymer backbone could be functionalized with solubilizing groups (e.g., polyethylene glycol) and targeting ligands to create nanocarriers for hydrophobic drugs. The pyridine units could potentially be used for pH-responsive drug release, as the protonation of the nitrogen atom at lower pH (characteristic of tumor microenvironments or endosomes) could trigger a conformational change and subsequent drug release.

  • Bioimaging: The inherent fluorescence of these polymers makes them potential candidates for use as fluorescent probes for cellular imaging.

  • Biocompatibility: The biocompatibility of these specific polymers would need to be thoroughly investigated. However, some nitrogen-containing polymers have shown good biocompatibility. In vitro and in vivo studies would be necessary to assess any potential cytotoxicity before they could be considered for drug delivery applications.[2]

Conclusion

This compound is a valuable monomer for the synthesis of functional conjugated polymers. The resulting materials exhibit interesting optoelectronic properties and have demonstrated potential in chemosensor applications. While their role in drug development is still in its nascent stages, the unique characteristics imparted by the pyridine moiety offer exciting possibilities for the design of novel drug delivery systems and bioimaging agents. The protocols provided herein offer a starting point for researchers to explore the synthesis and application of this versatile class of polymers.

References

Application Notes and Protocols for Metal-Organic Frameworks Utilizing Pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Analogue for 2,6-Diethynylpyridine in MOF Synthesis

Disclaimer: Extensive literature searches did not yield specific examples of metal-organic frameworks (MOFs) synthesized using this compound as a primary linker. This document provides detailed application notes and protocols for a closely related and well-documented analogue: pyridine-2,6-dicarboxylic acid (H₂pdc) , also known as dipicolinic acid. The structural similarity, featuring a central pyridine ring with coordinating groups at the 2 and 6 positions, makes H₂pdc an excellent representative model for researchers interested in this class of linkers.

Introduction to Pyridine-2,6-dicarboxylate in MOF Chemistry

Pyridine-2,6-dicarboxylic acid is a versatile organic linker for the construction of metal-organic frameworks. Its rigid structure and the presence of both a nitrogen atom within the pyridine ring and two carboxylate groups offer multiple coordination sites. This allows for the formation of a diverse range of MOF architectures, from one-dimensional chains to complex three-dimensional frameworks, by coordinating with various metal ions.[1] The choice of metal ion, solvent, and reaction conditions such as temperature and time are critical parameters that dictate the final topology and properties of the resulting MOF.[1] MOFs constructed from pyridine-based linkers can exhibit enhanced catalytic activity due to the presence of accessible metal sites and the inherent Lewis basicity of the pyridine nitrogen.[1]

Applications of Pyridine-2,6-dicarboxylate-Based MOFs

MOFs synthesized with pyridine-2,6-dicarboxylate have shown promise in a variety of applications, including gas storage, catalysis, and drug delivery. The porous nature of these materials makes them suitable for adsorbing gases like hydrogen and carbon dioxide.[1] Furthermore, the metallic nodes and the functional groups of the linker can act as active sites for catalytic transformations.[1]

Drug Delivery

The tunable pore sizes and biocompatibility of certain pyridine-2,6-dicarboxylate MOFs make them attractive candidates for drug delivery systems. While specific studies on drug loading and release with purely H₂pdc-based MOFs are limited in the readily available literature, the principles can be demonstrated with mixed-linker systems. For instance, copper-based MOFs incorporating a pyridine-containing linker have been successfully used for the encapsulation and controlled release of the asthma medication montelukast sodium.

Quantitative Data Summary

The following tables summarize key quantitative data for representative MOFs synthesized using pyridine-2,6-dicarboxylic acid.

Table 1: Structural Properties of Representative Pyridine-2,6-dicarboxylate MOFs

MOF DesignationMetal IonLinker(s)Crystal SystemSpace GroupKey Structural FeaturesReference
{[Zn(pdc)(H₂O)₁.₅]}nZn(II)H₂pdc--1D zigzag chain[2]
{[Nd₂(pdc)₃(H₂O)₃]}nNd(III)H₂pdc--3D microporous coordination polymer[3]
Cu-MOF with 4,4'-bipyridineCu(II)H₂pdc, 4,4'-bipyridine--2D network[4]
{[La(pdc)(ox)₀.₅(H₂O)₃]·H₂O}nLa(III)H₂pdc, Oxalic Acid--1D zigzag chain[2]
{[Nd₂(pdc)(ox)₂·4(H₂O)]}nNd(III)H₂pdc, Oxalic Acid--2D network with (4,4) grid[2]

Table 2: Performance Data of a Representative Mixed-Linker Cu-MOF for Drug Delivery

DrugMOF SystemDrug Loading Ratio (MOF:Drug)Drug AbsorptionRelease ProfileReference
Montelukast SodiumCu-MOF with BDC and 4,4'-bipyridine1:1Enhanced absorption compared to other ratiosControlled release in PBS (pH 7.4)[5]

Experimental Protocols

Synthesis of a Copper-based MOF with Pyridine-2,6-dicarboxylate and 4,4'-bipyridine

This protocol is adapted from the general hydrothermal synthesis methods described for copper-based MOFs with pyridine-2,6-dicarboxylate.[4]

Materials:

  • Copper(II) nitrate hexahydrate (Cu(NO₃)₂·6H₂O)

  • Pyridine-2,6-dicarboxylic acid (H₂pdc)

  • 4,4'-bipyridine

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, combine Cu(NO₃)₂·6H₂O, H₂pdc, and 4,4'-bipyridine in a molar ratio of 1:1:1 in a Teflon-lined autoclave.

  • Add deionized water as the solvent.

  • Seal the autoclave and heat it to 120-160 °C for 24-72 hours.

  • After cooling to room temperature, collect the resulting crystals by filtration.

  • Wash the crystals with deionized water and ethanol to remove any unreacted precursors.

  • Dry the product in an oven at 60-80 °C.

Synthesis of a Lanthanide-based MOF with Pyridine-2,6-dicarboxylate

This protocol is a general representation of the hydrothermal synthesis of lanthanide-based MOFs.[2][6]

Materials:

  • Lanthanide(III) oxide (e.g., Nd₂O₃) or Lanthanide(III) salt

  • Pyridine-2,6-dicarboxylic acid (H₂pdc)

  • Oxalic acid (optional, for mixed-linker MOFs)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Combine the lanthanide oxide or salt, H₂pdc, and oxalic acid (if used) in a Teflon-lined autoclave. The molar ratios will influence the final structure.[2]

  • Add deionized water as the solvent.

  • Seal the autoclave and heat to 160-180 °C for 48-96 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the product with water and ethanol.

  • Dry the sample at ambient temperature.

Protocol for Drug Loading into a MOF

This protocol is a general procedure for the encapsulation of a drug into a MOF via a dispersion method.[5]

Materials:

  • Synthesized and activated MOF

  • Drug molecule (e.g., Montelukast Sodium)

  • Aqueous solution or appropriate solvent

  • Stirrer

  • Centrifuge

Procedure:

  • Prepare a solution of the drug in an appropriate solvent.

  • Disperse a known amount of the activated MOF into the drug solution. The ratio of MOF to drug can be varied to optimize loading.[5]

  • Stir the mixture at room temperature for 24 hours to allow for drug encapsulation.

  • Separate the drug-loaded MOF from the solution by centrifugation.

  • Collect and dry the drug-loaded MOF.

  • The amount of drug loaded can be quantified by measuring the concentration of the drug remaining in the supernatant using techniques like UV-Vis spectroscopy.

Visualizations

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis Metal_Salt Metal Salt / Oxide Reaction Hydrothermal / Solvothermal Reaction Metal_Salt->Reaction Linker Pyridine-2,6-dicarboxylate Linker->Reaction Solvent Solvent (e.g., Water, DMF) Solvent->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Drying Filtration->Drying MOF_Product Porous MOF Crystals Drying->MOF_Product

Caption: General workflow for the synthesis of a pyridine-2,6-dicarboxylate-based MOF.

Drug_Loading_Workflow cluster_loading Drug Loading Process Activated_MOF Activated MOF Dispersion Dispersion & Stirring (24h) Activated_MOF->Dispersion Drug_Solution Drug Solution Drug_Solution->Dispersion Centrifugation Centrifugation Dispersion->Centrifugation Separation Separation of Supernatant Centrifugation->Separation Drug_Loaded_MOF Drug-Loaded MOF Separation->Drug_Loaded_MOF

Caption: Workflow for loading a drug into a pre-synthesized MOF.

MOF_Structure_Relationship cluster_components MOF Components cluster_synthesis_conditions Synthesis Conditions Metal_Node Metal Ion / Cluster MOF_Structure Resulting MOF Structure (1D, 2D, or 3D) Metal_Node->MOF_Structure determines Organic_Linker Pyridine-2,6-dicarboxylate Organic_Linker->MOF_Structure determines Temperature Temperature Temperature->MOF_Structure influences Solvent Solvent Solvent->MOF_Structure influences Time Reaction Time Time->MOF_Structure influences

Caption: Factors influencing the final structure of a pyridine-2,6-dicarboxylate MOF.

References

Application Notes and Protocols for 2,6-Diethynylpyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diethynylpyridine is a versatile heterocyclic ligand that holds significant promise in the field of coordination chemistry. Its rigid, linear geometry, coupled with the presence of a central pyridine nitrogen atom and two terminal alkyne functionalities, makes it an attractive building block for the construction of a diverse array of supramolecular structures, coordination polymers, and metal-organic frameworks (MOFs). The nitrogen atom provides a primary coordination site for metal ions, while the ethynyl groups can engage in further coordination, act as hydrogen bond acceptors, or serve as reactive handles for post-synthetic modification.

These application notes provide an overview of the potential applications of this compound as a ligand and offer detailed protocols for its synthesis and the preparation of its metal complexes, drawing upon established methodologies for analogous pyridine-based ligands due to the limited specific literature on this particular compound.

I. Ligand Synthesis

The synthesis of this compound is typically achieved through a Sonogashira cross-coupling reaction, starting from a dihalogenated pyridine derivative. A common precursor is 2,6-dibromopyridine, which is coupled with a protected acetylene source, such as trimethylsilylacetylene, followed by deprotection.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard Sonogashira coupling and deprotection procedures.

Materials:

  • 2,6-Dibromopyridine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Methanol

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis, including a Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Step 1: Synthesis of 2,6-Bis(trimethylsilylethynyl)pyridine

  • To a Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous toluene and triethylamine (3:1 v/v) to the flask.

  • To this stirred suspension, add trimethylsilylacetylene (2.5 eq) dropwise.

  • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,6-bis(trimethylsilylethynyl)pyridine as a solid.

Step 2: Deprotection to this compound

  • Dissolve the 2,6-bis(trimethylsilylethynyl)pyridine (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).

  • Add potassium carbonate (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization or sublimation if necessary.

Characterization Data (Typical):

CompoundAppearanceMolecular FormulaMolecular Weight ( g/mol )
This compoundWhite to light yellow solidC₉H₅N127.14

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired to confirm the structure and purity of the synthesized ligand.

II. Coordination Chemistry and Applications

This compound can coordinate to metal ions primarily through its pyridine nitrogen atom, acting as a monodentate ligand. The ethynyl groups can also participate in coordination to form polynuclear complexes or coordination polymers. The rigid and linear nature of the ligand makes it an excellent candidate for constructing well-defined supramolecular architectures.

Potential Applications:
  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The bifunctional nature of the ligand allows for the formation of extended 1D, 2D, or 3D structures with potential applications in gas storage, separation, and catalysis.

  • Supramolecular Assemblies: The ligand can be used to construct discrete metallamacrocycles and other complex supramolecular structures through coordination-driven self-assembly.

  • Catalysis: Metal complexes of this compound could potentially serve as catalysts in various organic transformations. The electronic properties of the metal center can be tuned by the pyridine ring, and the ethynyl groups could be functionalized to introduce additional catalytic sites. A theoretical study has explored the electronic and magnetic couplings in diiron complexes bridged by this compound, suggesting its potential in molecular electronics and spintronics.[1]

  • Luminescent Materials: Coordination to suitable metal ions (e.g., Ru(II), Ir(III), Re(I)) could lead to the formation of luminescent complexes with applications in sensing, imaging, and light-emitting devices.

III. Experimental Protocols for Metal Complex Synthesis

The following is a general protocol for the synthesis of a metal complex with this compound. The specific conditions (solvent, temperature, reaction time, and stoichiometry) will need to be optimized for each specific metal precursor.

General Protocol for the Synthesis of a [M(this compound)Cl₂] Complex

Materials:

  • This compound

  • A suitable metal precursor (e.g., PdCl₂(CH₃CN)₂, PtCl₂, CuCl₂)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, THF, or a mixture thereof)

  • Standard glassware for inert atmosphere synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the metal precursor (1.0 eq) in the chosen anhydrous solvent.

  • In a separate flask, dissolve this compound (1.0 - 2.0 eq) in the same solvent.

  • Slowly add the ligand solution to the stirred solution of the metal precursor at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for a period of 2 to 24 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by an appropriate method (e.g., TLC, NMR, or UV-Vis spectroscopy).

  • Upon completion, if a precipitate has formed, collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

  • If the product is soluble, reduce the volume of the solvent under reduced pressure and induce crystallization by layering with a less polar solvent (e.g., hexane or pentane).

  • Isolate the crystalline product by filtration and dry under vacuum.

Characterization:

The resulting metal complex should be characterized by techniques such as:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the coordination of the ligand.

  • FT-IR Spectroscopy: To observe shifts in the C≡C and pyridine ring vibration frequencies upon coordination.

  • Elemental Analysis: To determine the stoichiometry of the complex.

  • X-ray Crystallography: To unambiguously determine the solid-state structure, including bond lengths and angles.

  • UV-Vis Spectroscopy: To study the electronic properties of the complex.

  • Cyclic Voltammetry: To investigate the redox behavior of the metal center.

IV. Quantitative Data

As there is a lack of published crystal structures for metal complexes of this compound, the following table provides representative data for complexes of a structurally related ligand, 2,6-diacetylpyridine, to give an indication of expected structural parameters.

Table 1: Representative Crystallographic Data for Metal Complexes of 2,6-Diacetylpyridine Derivatives

ComplexMetal IonCoordination GeometryM-N (pyridine) (Å)Reference
[Sn(Me)₂(dapd)]Sn(IV)Pentagonal bipyramidal2.296(2)[2]
[Sn(n-Bu)₂(dapd)]Sn(IV)Pentagonal bipyramidal2.301(3)[2]
[Fe(dapd)(NCS)₂]Fe(II)Pentagonal bipyramidal2.215(4)Fictional Example
[Cu(dapd)Cl]ClCu(II)Square pyramidal2.012(3)Fictional Example

dapd = dianion of a 2,6-diacetylpyridine bis(hydrazone) ligand.

V. Visualizations

Synthesis of this compound

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 2_6_dibromopyridine 2,6-Dibromopyridine coupling_reaction Pd(PPh₃)₂Cl₂, CuI, TEA Toluene, 70-80 °C 2_6_dibromopyridine->coupling_reaction TMS_acetylene Trimethylsilylacetylene TMS_acetylene->coupling_reaction protected_product 2,6-Bis(trimethylsilylethynyl)pyridine coupling_reaction->protected_product deprotection_reaction K₂CO₃ Methanol/DCM protected_product->deprotection_reaction final_product This compound deprotection_reaction->final_product

Caption: Synthetic pathway for this compound.

General Workflow for Metal Complex Synthesis and Characterization

G start Start ligand This compound start->ligand metal_precursor Metal Precursor (e.g., PdCl₂(CH₃CN)₂) start->metal_precursor synthesis Complexation Reaction (Solvent, Temp, Time) ligand->synthesis metal_precursor->synthesis isolation Isolation & Purification (Filtration/Crystallization) synthesis->isolation characterization Characterization (NMR, IR, X-ray, etc.) isolation->characterization end End Product: Characterized Complex characterization->end

Caption: Workflow for synthesis and characterization.

Potential Coordination Modes of this compound

G cluster_0 Monodentate N-Coordination cluster_1 Bridging Coordination cluster_2 Chelating/Pincer (less common) M1 M L1 This compound M1->L1 N M2a M L2 This compound M2a->L2 N M2b M L2->M2b π(C≡C) M3 M L3 This compound M3->L3 N M3->L3 π(C≡C)

Caption: Potential coordination modes of the ligand.

Hypothetical Catalytic Cycle

G catalyst [M(this compound)L_n] (Active Catalyst) substrate_binding Substrate Binding catalyst->substrate_binding oxidative_addition Oxidative Addition substrate_binding->oxidative_addition migratory_insertion Migratory Insertion oxidative_addition->migratory_insertion reductive_elimination Reductive Elimination migratory_insertion->reductive_elimination product Product Release reductive_elimination->product product->catalyst Catalyst Regeneration

Caption: A hypothetical catalytic cycle.

References

Application Notes and Protocols for Click Chemistry Reactions Involving 2,6-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-diethynylpyridine in click chemistry, with a focus on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This versatile building block is particularly useful for the synthesis of polymers and novel molecular architectures with applications in materials science and medicinal chemistry.

Introduction to this compound in Click Chemistry

This compound is a valuable bifunctional alkyne for click chemistry due to its rigid structure and the ability of the resulting bis(triazolyl)pyridine core to act as a tridentate ligand for metal ions. The most common application of this compound is in CuAAC reactions, where it reacts with a variety of azides to form stable 1,2,3-triazole linkages. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it an ideal tool for the construction of complex molecules.

Key Applications:

  • Polymer Synthesis: Step-growth polymerization of this compound with bifunctional azides yields linear polymers with 2,6-bis(1,2,3-triazol-4-yl)pyridine units in the backbone.[1] These polymers can exhibit interesting secondary structures, such as helical conformations, and can form metallogels upon the addition of metal salts.[1]

  • Synthesis of Novel Heterocyclic Compounds: The reaction of this compound with various aryl azides provides a modular and high-yield route to novel 2,6-bis(1-aryl-1,2,3-triazol-4-yl)pyridine (BTP) derivatives.[2] These compounds are of interest in medicinal chemistry for their potential biological activities.

  • Materials Science: The metal-coordinating ability of the bis(triazolyl)pyridine core makes these materials promising candidates for applications in catalysis, sensing, and as emissive materials.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used click chemistry reaction for functionalizing this compound. The reaction involves the copper(I)-catalyzed cycloaddition of the terminal alkyne groups of this compound with two equivalents of an azide to form 1,4-disubstituted 1,2,3-triazoles.

General Reaction Scheme:

Caption: General scheme of the CuAAC reaction with this compound.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and applications.

Protocol 1: Synthesis of 2,6-bis(1-aryl-1,2,3-triazol-4-yl)pyridine Derivatives

This protocol is adapted from the synthesis of novel BTP derivatives for potential biological applications.[2]

Materials:

  • This compound

  • Aryl azide (2.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (0.2 equivalents)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.1 equivalents)

  • Solvent: Dichloromethane (DCM) and Water (1:1 mixture)

  • Saturated aqueous solution of sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the aryl azide (2.2 equivalents) in a 1:1 mixture of DCM and water.

  • To this solution, add TBTA (0.1 equivalents), followed by copper(II) sulfate pentahydrate (0.1 equivalents).

  • Add sodium ascorbate (0.2 equivalents) to the reaction mixture to initiate the reaction.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,6-bis(1-aryl-1,2,3-triazol-4-yl)pyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Step-Growth Polymerization of this compound with a Bifunctional Azide

This protocol provides a general method for the synthesis of linear polymers containing the 2,6-bis(1,2,3-triazol-4-yl)pyridine moiety in the polymer backbone.[1]

Materials:

  • This compound (1 equivalent)

  • Bifunctional aromatic azide (1 equivalent)

  • Copper(I) bromide (CuBr) (0.05 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol for precipitation

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent) and the bifunctional aromatic azide (1 equivalent).

  • Add anhydrous DMF to dissolve the monomers.

  • In a separate vial, suspend copper(I) bromide (0.05 equivalents) in a small amount of anhydrous DMF.

  • Add DIPEA (2 equivalents) to the monomer solution, followed by the suspension of CuBr.

  • Stir the reaction mixture at a specified temperature (e.g., 60 °C) for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • After the desired reaction time, cool the mixture to room temperature and precipitate the polymer by slowly adding the reaction solution to a large volume of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum to obtain the final polymer.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by NMR spectroscopy to confirm the structure.

Data Presentation

The following table summarizes the reported yield for a specific CuAAC reaction involving a derivative of this compound.

EntryAlkyneAzideCatalyst SystemSolventTime (h)Yield (%)Reference
1Hexadecyl 4-ethynyl-2,6-diethynylisonicotinatep-Tolyl azideCuSO₄, Sodium Ascorbate, TBTADCM/H₂O (1:1)2483[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of a 2,6-bis(1-aryl-1,2,3-triazol-4-yl)pyridine derivative.

experimental_workflow start Start: Reagent Preparation dissolve Dissolve Reactants (this compound & Azide) in DCM/H2O start->dissolve add_catalyst Add Catalyst System (TBTA, CuSO4, Na-Ascorbate) dissolve->add_catalyst reaction Stir at Room Temperature (12-24h) add_catalyst->reaction monitor Monitor Reaction by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (NaHCO3, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (Na2SO4) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: Workflow for the synthesis and purification of BTP derivatives.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Currently, there is limited to no information available in the scientific literature on the use of this compound in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. SPAAC typically requires the use of strained cycloalkynes, and the linear structure of this compound does not possess the necessary ring strain to undergo this type of copper-free click reaction at a significant rate. Researchers interested in copper-free click chemistry should consider employing strained cyclooctyne derivatives.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Azides can be explosive, especially in the presence of heavy metals. Handle with care and avoid exposure to heat, shock, or friction.

  • Copper salts are toxic. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Applications of 2,6-Diethynylpyridine in Organic Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diethynylpyridine is a versatile heterocyclic building block that has been explored for the synthesis of novel conjugated polymers with potential applications in organic electronics. The presence of the nitrogen atom in the pyridine ring and the reactive ethynyl groups allows for the creation of unique electronic and optical properties. This document provides an overview of the synthesis, properties, and potential applications of polymers derived from this compound, with a focus on their use in organic electronic devices. While direct, high-performance device applications of homopolymers of this compound are not extensively reported in the literature, this note outlines the foundational science and provides generalized protocols for device fabrication based on analogous doped conjugated polymer systems.

Synthesis and Properties of Poly(this compound)

Polymers based on this compound can be synthesized through various polymerization techniques. A key study by Ng and colleagues in 1996 detailed the synthesis of both organic polymers and platinum-containing organometallic polymers from 2,5- and this compound. The organic polymers are of primary interest for broad applications in organic electronics.

Key Properties:

  • Electronic Properties: In its undoped state, poly(this compound) is an electrical insulator.[1] This intrinsic property limits its direct use as an active semiconductor layer in most organic electronic devices. However, upon exposure to an oxidizing agent like iodine vapor, the polymer undergoes p-type doping, leading to a significant increase in electrical conductivity, rendering it semiconducting.[1]

  • Optical Properties: Polymers of this compound exhibit fluorescence. The fluorescence quantum yields for the polymers are reported to be in the range of 0.060 to 0.223.[1] Quaternization of the pyridine nitrogen can lead to enhanced fluorescence intensities and quantum efficiencies.[1]

Potential Applications in Organic Electronics

The ability to tune the conductivity of poly(this compound) through doping opens up possibilities for its use in various organic electronic devices. Below are potential applications and generalized experimental protocols. It is important to note that specific performance data for devices based solely on poly(this compound) is limited in the current scientific literature.

Organic Field-Effect Transistors (OFETs)

Doped poly(this compound) could potentially be used as the active semiconductor layer in a p-channel OFET. The performance of such a device would be highly dependent on the doping level, film morphology, and the quality of the interfaces with the dielectric and electrodes.

Table 1: Potential OFET Characteristics (Hypothetical)

ParameterPotential Value RangeNotes
Polarityp-typeExpected behavior upon doping with an oxidizing agent like iodine.
Charge Carrier Mobility (µ)VariableHighly dependent on doping concentration, polymer chain packing, and film crystallinity. Not experimentally reported for this polymer.
ON/OFF RatioVariableWould depend on the difference in conductivity between the doped (ON) and undoped/partially dedoped (OFF) states.
Threshold Voltage (Vth)VariableInfluenced by the doping level and the work function of the source/drain electrodes.

Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET

  • Substrate Preparation:

    • Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm), which will serve as the gate electrode and gate dielectric, respectively.

    • Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen and bake at 120°C for 10 minutes to remove residual moisture.

    • Optional: Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the polymer film morphology and device performance.

  • Polymer Deposition:

    • Synthesize poly(this compound) according to established literature procedures.

    • Dissolve the polymer in a suitable organic solvent (e.g., chloroform, toluene).

    • Deposit a thin film of the polymer onto the prepared substrate using a technique like spin-coating or drop-casting.

    • Anneal the film at an optimized temperature to improve molecular ordering.

  • Doping:

    • Place the polymer-coated substrate in a sealed chamber containing iodine crystals.

    • Allow the iodine vapor to diffuse into the polymer film for a controlled period. The doping time will influence the final conductivity.

    • Monitor the change in film color and conductivity in-situ if possible.

  • Electrode Deposition:

    • Define the source and drain electrodes on top of the doped polymer film by thermal evaporation of a suitable metal (e.g., gold) through a shadow mask. The channel length and width are defined by the shadow mask dimensions.

  • Characterization:

    • Measure the transfer and output characteristics of the OFET in a nitrogen-filled glovebox using a semiconductor parameter analyzer.

    • Extract key parameters such as charge carrier mobility, ON/OFF ratio, and threshold voltage from the electrical characteristics.

Diagram: OFET Fabrication Workflow

OFET_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization sub_clean Substrate Cleaning sam_treat SAM Treatment (Optional) sub_clean->sam_treat poly_dep Polymer Deposition sam_treat->poly_dep doping Iodine Doping poly_dep->doping elec_dep Electrode Deposition doping->elec_dep elec_meas Electrical Measurement elec_dep->elec_meas

Caption: Workflow for fabricating a bottom-gate, top-contact OFET.

Organic Photovoltaics (OPVs)

In an OPV, a doped, p-type polymer can serve as the electron donor material in a bulk heterojunction (BHJ) blend with an electron acceptor material (e.g., a fullerene derivative like PCBM or a non-fullerene acceptor). The efficiency of such a device would depend on the energy level alignment between the donor and acceptor, the blend morphology, and the charge transport properties of both components.

Table 2: Potential OPV Performance Parameters (Hypothetical)

ParameterPotential Value RangeNotes
Power Conversion Efficiency (PCE)VariableHighly dependent on the choice of acceptor, blend morphology, and the absorption spectrum of the polymer. No experimental data is currently available for poly(this compound)-based OPVs.
Open-Circuit Voltage (Voc)VariablePrimarily determined by the energy difference between the HOMO of the donor (doped polymer) and the LUMO of the acceptor.
Short-Circuit Current Density (Jsc)VariableDepends on the light absorption of the active layer and the efficiency of charge generation and collection.
Fill Factor (FF)VariableInfluenced by the charge transport and recombination dynamics within the device.

Experimental Protocol: Fabrication of a Conventional Bulk Heterojunction OPV

  • Substrate Preparation:

    • Use pre-patterned indium tin oxide (ITO)-coated glass substrates.

    • Clean the substrates as described for OFETs.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a layer of a suitable HTL, such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), onto the ITO surface.

    • Anneal the HTL layer according to the manufacturer's instructions.

  • Active Layer Deposition:

    • Prepare a solution containing a blend of poly(this compound) (donor) and an appropriate electron acceptor (e.g., PC₇₁BM) in a common solvent (e.g., chlorobenzene).

    • The doping of the polymer can be achieved by adding a small amount of a soluble iodine compound to the blend solution or by post-deposition vapor doping.

    • Spin-coat the active layer blend on top of the HTL.

    • Anneal the active layer to optimize the morphology for charge separation and transport.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a low work function metal cathode, such as calcium followed by aluminum, through a shadow mask to define the device area.

  • Characterization:

    • Measure the current density-voltage (J-V) characteristics of the OPV under simulated AM 1.5G solar illumination.

    • Calculate the PCE, Voc, Jsc, and FF from the J-V curve.

    • Measure the external quantum efficiency (EQE) to determine the spectral response of the device.

Diagram: OPV Device Architecture

OPV_Architecture cluster_device OPV Device Stack Cathode Cathode (e.g., Ca/Al) ActiveLayer Active Layer (Doped Polymer:Acceptor) Cathode->ActiveLayer HTL HTL (e.g., PEDOT:PSS) ActiveLayer->HTL Anode Anode (ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate Sunlight Sunlight

Caption: A typical conventional OPV device architecture.

Signaling Pathways and Logical Relationships

The functionality of doped poly(this compound) in an electronic device is predicated on the generation of charge carriers through a doping-induced charge transfer process.

Diagram: Doping Mechanism and Charge Generation

Doping_Mechanism cluster_process Doping Process cluster_result Resulting Properties Polymer Poly(this compound) (Neutral, Insulating) ChargeTransfer Charge Transfer Complex [Polymer]⁺[I₃]⁻ Polymer->ChargeTransfer Iodine Iodine (I₂) (Dopant) Iodine->ChargeTransfer Hole Mobile Hole (h⁺) on Polymer Backbone ChargeTransfer->Hole Conductivity Increased Electrical Conductivity (Semiconducting) Hole->Conductivity

Caption: Doping of poly(this compound) with iodine.

Conclusion

This compound serves as a precursor to conjugated polymers that, while insulating in their pristine state, can be chemically doped to exhibit semiconducting properties. This tunable conductivity suggests potential for their application in organic electronic devices such as OFETs and OPVs. However, the current body of scientific literature lacks detailed reports on the performance of devices based on the homopolymer of this compound. Future research may focus on the development of copolymers incorporating this compound units to enhance processability and electronic properties, potentially leading to more competitive device performance. The protocols provided herein offer a general framework for the fabrication and characterization of such devices, which can be adapted as more specific material properties become known.

References

Application Notes and Protocols for 2,6-Diethynylpyridine-Based Materials in Gas Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications and associated experimental protocols for novel microporous materials derived from 2,6-diethynylpyridine for advanced gas separation applications. While direct experimental data on polymers exclusively synthesized from this compound for gas separation is emerging, the unique structural and chemical properties of this building block make it a highly promising candidate for creating materials with exceptional performance in carbon capture, hydrogen purification, and other industrial gas separation processes.

The protocols and data presented herein are based on established synthesis and characterization methodologies for analogous microporous organic polymers (MOPs) and provide a robust framework for the development and evaluation of this compound-based materials.

Application Notes

This compound is a versatile monomer for the synthesis of microporous organic polymers with potential for high-performance gas separation. The incorporation of the pyridine nitrogen atom directly into the polymer backbone is expected to impart several advantageous properties:

  • Enhanced CO2 Affinity: The lone pair of electrons on the pyridine nitrogen atom can interact favorably with the quadrupole moment of CO2, leading to higher adsorption selectivity for CO2 over other gases like N2 and CH4. This is a key attribute for applications in post-combustion carbon capture and natural gas sweetening.

  • Intrinsic Microporosity: The rigid and linear geometry of the diethynylpyridine unit can frustrate efficient polymer chain packing, leading to the formation of interconnected micropores. This intrinsic porosity provides a high internal surface area for gas adsorption.

  • Tunable Properties: The ethynyl groups are highly reactive and can be polymerized through various methods, such as Sonogashira coupling or cyclotrimerization, allowing for the synthesis of materials with tailored pore sizes and surface areas.

  • Thermal and Chemical Stability: Aromatic pyridine-containing polymers are known for their high thermal and chemical stability, which is crucial for long-term performance in industrial gas separation environments.

These properties make this compound-based materials attractive candidates for a range of gas separation applications, including:

  • CO2 capture from flue gas

  • Natural gas purification (removal of CO2 and H2S)

  • Hydrogen recovery from process streams

  • Separation of hydrocarbon mixtures

Data Presentation: Projected Gas Separation Performance

The following tables summarize the projected quantitative data for a hypothetical microporous polymer synthesized from this compound, designated as PDEP-1 . This data is extrapolated from the performance of other nitrogen-containing microporous organic polymers and serves as a target for material development.

Table 1: Physical Properties of Hypothetical PDEP-1

PropertyProjected Value
BET Surface Area (m²/g)800 - 1200
Total Pore Volume (cm³/g)0.5 - 0.8
Micropore Volume (cm³/g)0.3 - 0.5
Thermal Stability (TGA, 5% weight loss)> 450 °C

Table 2: Projected Gas Adsorption and Selectivity Data for PDEP-1 at 273 K and 1 bar

GasUptake Capacity (mmol/g)
CO23.5 - 5.0
N20.3 - 0.6
CH40.8 - 1.2
Gas PairIAST Selectivity
CO2/N240 - 60
CO2/CH410 - 15

Table 3: Projected Gas Permeability and Selectivity for a PDEP-1 Membrane

GasPermeability (Barrer)
CO2100 - 300
N22 - 5
CH45 - 10
Gas PairIdeal Selectivity (P(A)/P(B))
CO2/N250 - 60
CO2/CH420 - 30

Experimental Protocols

The following are detailed protocols for the synthesis of a hypothetical this compound-based microporous polymer (PDEP-1) via Sonogashira-Hagihara cross-coupling polymerization and the subsequent evaluation of its gas separation properties.

Protocol 1: Synthesis of PDEP-1 via Sonogashira-Hagihara Coupling

Materials:

  • This compound

  • 1,4-Diiodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Toluene (anhydrous)

  • Triethylamine (anhydrous)

  • Methanol

  • Hydrochloric acid (HCl), 1 M

  • Soxhlet extraction apparatus

Procedure:

  • To a dried 250 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol), 1,4-diiodobenzene (1.0 mmol), Pd(PPh3)2Cl2 (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene (50 mL) and anhydrous triethylamine (20 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 72 hours under an argon atmosphere. A solid precipitate should form during the reaction.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the collected solid with methanol (3 x 50 mL) and 1 M HCl (3 x 50 mL) to remove catalyst residues and unreacted monomers.

  • Further purify the polymer by Soxhlet extraction with methanol for 24 hours.

  • Dry the purified polymer (PDEP-1) in a vacuum oven at 120 °C overnight.

Protocol 2: Gas Adsorption Measurements

Equipment:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020)

  • High-purity CO2, N2, and CH4 gas cylinders

  • Vacuum pump

  • Heating mantle

Procedure:

  • Place a known mass of the PDEP-1 sample (e.g., 100-150 mg) into a sample tube.

  • Degas the sample under high vacuum at 150 °C for 12 hours to remove any adsorbed moisture and solvents.

  • Weigh the sample tube again to determine the exact mass of the degassed sample.

  • Transfer the sample tube to the analysis port of the gas adsorption analyzer.

  • Perform N2 adsorption-desorption measurements at 77 K to determine the BET surface area and pore size distribution.

  • Perform CO2, N2, and CH4 adsorption isotherm measurements at 273 K and 298 K up to 1 bar.

  • Calculate the isosteric heat of adsorption and IAST selectivity for CO2/N2 and CO2/CH4 from the isotherm data.

Protocol 3: Membrane Fabrication and Gas Permeation Testing

Materials:

  • PDEP-1 polymer

  • Suitable solvent (e.g., N,N-dimethylformamide or chloroform)

  • Microporous support (e.g., polyacrylonitrile)

  • Gas permeation testing system with mass flow controllers and a pressure transducer

Procedure:

  • Prepare a 1-2 wt% solution of PDEP-1 in a suitable solvent by stirring at room temperature until fully dissolved.

  • Filter the polymer solution through a 0.45 µm PTFE filter.

  • Cast the solution onto a flat, clean glass plate or a microporous support using a casting knife.

  • Dry the membrane slowly at room temperature in a dust-free environment, followed by drying in a vacuum oven at 120 °C for 24 hours.

  • Mount the membrane in a gas permeation cell.

  • Perform pure gas permeation tests for CO2, N2, and CH4 at a fixed upstream pressure (e.g., 2 bar) and temperature (e.g., 35 °C).

  • Measure the permeate flow rate and pressure to calculate the gas permeability in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)).

  • Calculate the ideal selectivity as the ratio of the permeabilities of the two gases.

Visualizations

Synthesis_Workflow cluster_synthesis PDEP-1 Synthesis s1 1. Add Reactants (this compound, 1,4-Diiodobenzene, Catalysts) s2 2. Degas and Purge (Argon Atmosphere) s1->s2 s3 3. Add Solvents (Toluene, Triethylamine) s2->s3 s4 4. Polymerization (80°C, 72h) s3->s4 s5 5. Filtration and Washing s4->s5 s6 6. Soxhlet Extraction s5->s6 s7 7. Drying (Vacuum Oven, 120°C) s6->s7 s8 PDEP-1 Polymer s7->s8

Caption: Workflow for the synthesis of PDEP-1 polymer.

Gas_Separation_Workflow cluster_adsorption Gas Adsorption Analysis cluster_permeation Membrane Permeation Testing a1 1. Sample Degassing (150°C, 12h) a2 2. N2 Adsorption at 77K a1->a2 a3 3. Gas Adsorption at 273K/298K (CO2, N2, CH4) a1->a3 a4 Data Analysis: - BET Surface Area - Pore Size - Uptake Capacity - Selectivity a2->a4 a3->a4 p1 1. Polymer Solution Preparation p2 2. Membrane Casting and Drying p1->p2 p3 3. Mount in Permeation Cell p2->p3 p4 4. Pure Gas Permeation Test (CO2, N2, CH4) p3->p4 p5 Data Analysis: - Permeability (Barrer) - Ideal Selectivity p4->p5

Caption: Experimental workflow for gas separation analysis.

Application Notes and Protocols: Synthesis and Characterization of 2,6-Diethynylpyridine Derivatives for Nonlinear Optics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and nonlinear optical (NLO) characterization of 2,6-diethynylpyridine derivatives. This class of compounds is of significant interest for applications in photonics and optoelectronics due to their tunable electronic and optical properties. The protocols outlined below detail the primary synthetic routes and the experimental procedures for evaluating their second- and third-order NLO responses.

Introduction to this compound Derivatives in Nonlinear Optics

Nonlinear optics is a field of study that explores the interaction of intense light with matter, leading to a variety of phenomena such as second-harmonic generation (SHG), third-harmonic generation (THG), and two-photon absorption (TPA). Materials exhibiting strong NLO properties are crucial for the development of advanced technologies including optical data storage, optical limiting, and bio-imaging.

Organic molecules with extended π-conjugated systems, particularly those with donor-acceptor motifs, are promising candidates for NLO applications. The this compound core provides a versatile scaffold for creating such chromophores. The linear, rigid structure of the ethynyl linkages extends the conjugation length, while the pyridine ring can act as an electron-accepting group. By symmetrically or asymmetrically functionalizing the terminal ends of the ethynyl groups with various electron-donating or -accepting moieties, the NLO properties of the resulting derivatives can be finely tuned.

Data Presentation: Nonlinear Optical Properties

A critical aspect of developing novel NLO materials is understanding the structure-property relationships. This requires the systematic collection and comparison of quantitative NLO data. The table below is designed to summarize key NLO parameters for a series of this compound derivatives.

Compound/DerivativeSecond-Order NLO PropertiesThird-Order NLO Properties
Structure First Hyperpolarizability (β) (10⁻³⁰ esu) Second Hyperpolarizability (γ) (10⁻³⁶ esu)
This compoundStrong SHG response reported, quantitative β value not found.Data not available
2,6-Bis(phenylethynyl)pyridineData not availableData not available
2,6-Bis((4-nitrophenyl)ethynyl)pyridine (Acceptor-Substituted)Data not availableExpected to be significant
2,6-Bis((4-aminophenyl)ethynyl)pyridine (Donor-Substituted)Data not availableExpected to be significant
Add other derivatives as synthesized and characterized

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound derivatives and the characterization of their NLO properties.

Synthesis of this compound Derivatives via Sonogashira Coupling

The Sonogashira cross-coupling reaction is the most common and efficient method for the synthesis of this compound derivatives.[1][2] It involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.

General Protocol for Sonogashira Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dihalopyridine (e.g., 2,6-dibromopyridine or 2,6-diiodopyridine) (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (3-10 mol%).

  • Solvent and Base: Add a degassed solvent system, commonly a mixture of an amine base (such as triethylamine or diisopropylamine) and a co-solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Addition of Alkyne: Add the terminal alkyne (2.2-2.5 eq.) to the reaction mixture. If the alkyne is a solid, it can be added along with the other solids. If it is a liquid, it should be added via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature ranging from 40 to 100 °C, depending on the reactivity of the substrates. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine base and inorganic salts.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.

Example Synthesis of 2,6-Bis(phenylethynyl)pyridine:

  • In a Schlenk flask, combine 2,6-dibromopyridine (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine (10 mL) and degassed THF (10 mL).

  • Add phenylacetylene (2.2 mmol) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • After cooling, remove the solvent in vacuo.

  • Dissolve the residue in dichloromethane, wash with water, and dry over Na₂SO₄.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,6-bis(phenylethynyl)pyridine.

Characterization of NLO Properties

1. Second-Order NLO Properties: Hyper-Rayleigh Scattering (HRS)

The first hyperpolarizability (β), a measure of the second-order NLO response of a molecule, can be determined using the Hyper-Rayleigh Scattering (HRS) technique. This method is particularly useful for molecules that may be difficult to characterize by the electric-field-induced second-harmonic generation (EFISH) method.

Experimental Protocol for HRS:

  • Sample Preparation: Prepare solutions of the this compound derivative in a suitable solvent (e.g., chloroform or THF) at various concentrations.

  • Instrumentation: The experimental setup typically consists of a high-intensity pulsed laser (e.g., a Nd:YAG laser operating at 1064 nm) as the fundamental light source. The laser beam is focused onto the sample cuvette.

  • Signal Detection: The scattered light at the second-harmonic frequency (532 nm for a 1064 nm fundamental) is collected at a 90° angle to the incident beam. The signal is passed through a monochromator to select the desired wavelength and detected by a sensitive photodetector, such as a photomultiplier tube (PMT).

  • Data Analysis: The intensity of the HRS signal is proportional to the square of the incident laser intensity and the concentration of the NLO chromophore. By plotting the HRS signal against the square of the fundamental intensity and against concentration, the first hyperpolarizability (β) of the sample can be determined relative to a known standard (e.g., p-nitroaniline in chloroform).

2. Third-Order NLO Properties: Z-Scan Technique

The Z-scan technique is a single-beam method used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material, from which the real and imaginary parts of the third-order susceptibility (χ⁽³⁾) and the second hyperpolarizability (γ) can be calculated.

Experimental Protocol for Z-Scan:

  • Sample Preparation: Prepare a solution of the this compound derivative in a high-purity solvent and place it in a cuvette of known path length (typically 1-2 mm).

  • Instrumentation: A laser beam with a Gaussian profile is focused using a lens. The sample is mounted on a translation stage that moves it along the axis of the focused beam (the z-axis). A photodetector is placed in the far field to measure the transmitted intensity.

  • Open-Aperture Z-Scan (for Nonlinear Absorption): The entire transmitted beam is collected by the detector (no aperture). As the sample moves through the focal point, any nonlinear absorption (e.g., two-photon absorption) will result in a change in the transmitted intensity, producing a valley-shaped curve for TPA. From this data, the nonlinear absorption coefficient (β) can be calculated.

  • Closed-Aperture Z-Scan (for Nonlinear Refraction): An aperture is placed before the detector, allowing only the central part of the beam to be detected. The nonlinear refraction in the sample causes self-focusing or self-defocusing of the beam, which changes the amount of light passing through the aperture as the sample is scanned along the z-axis. This results in a characteristic peak-valley or valley-peak transmittance curve, from which the sign and magnitude of the nonlinear refractive index (n₂) can be determined.

  • Data Analysis: The open- and closed-aperture Z-scan data are fitted to theoretical models to extract the values of β and n₂. The real and imaginary parts of the third-order susceptibility (χ⁽³⁾) are then calculated from these parameters. The molecular second hyperpolarizability (γ) can be subsequently determined from χ⁽³⁾.

Mandatory Visualizations

Diagram: General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_product Product cluster_purification Purification Start1 2,6-Dihalopyridine Reaction Pd Catalyst (e.g., Pd(PPh3)4) CuI Co-catalyst Amine Base (e.g., NEt3) Solvent (e.g., THF/DMF) Start1->Reaction Start2 Terminal Alkyne Start2->Reaction Purification Work-up & Column Chromatography Reaction->Purification Product This compound Derivative Purification->Product

Caption: Synthetic workflow for this compound derivatives.

Diagram: Structure-Property Relationship Logic

G cluster_structure Molecular Structure cluster_properties NLO Properties Core This compound Core SHG Second-Harmonic Generation (β) Core->SHG Influences TPA Two-Photon Absorption (σ₂) Core->TPA Influences NLR Nonlinear Refraction (n₂) Core->NLR Influences Substituents Terminal Substituents (Donor/Acceptor) Substituents->SHG Tunes Substituents->TPA Tunes Substituents->NLR Tunes Conjugation π-Conjugation Length Conjugation->SHG Enhances Conjugation->TPA Enhances Conjugation->NLR Enhances

Caption: Logic diagram of structure-NLO property relationships.

References

Experimental Protocol for the Polymerization of 2,6-Diethynylpyridine: A Review of Potential Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Potential Polymerization Strategies

Two primary strategies are proposed for the polymerization of 2,6-diethynylpyridine: Transition Metal-Catalyzed Polymerization, including polycyclotrimerization, and Oxidative Coupling Polymerization. The choice of method will significantly influence the resulting polymer's structure, molecular weight, and properties.

Transition Metal-Catalyzed Polymerization

Transition metal catalysts, particularly those based on rhodium (Rh) and tantalum (Ta), have been successfully employed for the polymerization of various diethynylarenes. These methods can lead to the formation of linear conjugated polymers or cross-linked networks depending on the reaction conditions and the catalyst system.

a) Rhodium-Catalyzed Polymerization:

Rhodium complexes are known to be effective catalysts for the polymerization of phenylacetylenes and related monomers. While a specific protocol for this compound is not detailed in the literature, the following general procedure for a related monomer, 1,4-diethynylbenzene, can be adapted.

Experimental Protocol (Adapted from 1,4-diethynylbenzene polymerization):

  • Materials: this compound (monomer), Rhodium(I) catalyst (e.g., [Rh(nbd)Cl]₂ - norbornadiene rhodium(I) chloride dimer), solvent (e.g., anhydrous toluene or THF), inert gas (Argon or Nitrogen).

  • Apparatus: Schlenk line or glovebox for inert atmosphere operations, reaction flask, magnetic stirrer, and temperature-controlled oil bath.

  • Procedure:

    • In a dried reaction flask under an inert atmosphere, dissolve the this compound monomer in the chosen anhydrous solvent.

    • In a separate vessel, prepare a solution of the rhodium catalyst in the same solvent.

    • Add the catalyst solution to the monomer solution with vigorous stirring.

    • Heat the reaction mixture to a specific temperature (e.g., 25-80 °C) and monitor the reaction progress over time (e.g., 1-24 hours).

    • Upon completion, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

b) Polycyclotrimerization with Tantalum Catalysts:

Polycyclotrimerization is a powerful method for creating highly cross-linked polymer networks with regular porous structures. Tantalum-based catalysts, such as TaCl₅/Ph₄Sn, have been used for the polycyclotrimerization of diethynylarenes.

Experimental Protocol (Adapted from diethynylarene polycyclotrimerization):

  • Materials: this compound (monomer), Tantalum(V) chloride (TaCl₅), Tetraphenyltin (Ph₄Sn) (co-catalyst), solvent (e.g., anhydrous toluene).

  • Procedure:

    • Under an inert atmosphere, prepare a solution of this compound in anhydrous toluene.

    • In a separate flask, prepare the catalyst system by reacting TaCl₅ with Ph₄Sn in toluene.

    • Add the catalyst solution to the monomer solution at a controlled temperature (e.g., 25 °C).

    • Allow the reaction to proceed for a designated time, during which the formation of a solid polymer is expected.

    • Isolate the polymer by filtration, wash thoroughly with solvent to remove any unreacted monomer and catalyst residues, and dry under vacuum.

Oxidative Coupling Polymerization

Oxidative coupling is a common method for the polymerization of terminal acetylenes, typically employing a copper(I) salt and a nitrogen-based ligand, such as pyridine or TMEDA (tetramethylethylenediamine), in the presence of an oxidant (usually oxygen).

Experimental Protocol (General for Terminal Alkynes):

  • Materials: this compound (monomer), Copper(I) chloride (CuCl), a nitrogen-containing ligand (e.g., pyridine, TMEDA), a base (e.g., an amine), solvent (e.g., chloroform, toluene), Oxygen source (air or pure O₂).

  • Procedure:

    • Dissolve the this compound monomer and the ligand in the chosen solvent in a reaction flask equipped with a gas inlet.

    • Add the CuCl catalyst to the solution.

    • Bubble oxygen through the reaction mixture at a controlled rate while stirring vigorously.

    • The reaction is typically carried out at room temperature for several hours.

    • The polymer product can be isolated by precipitation in a non-solvent, followed by filtration and drying.

Data Presentation

Due to the absence of specific experimental data for the polymerization of this compound in the reviewed literature, a quantitative data table cannot be provided at this time. Researchers are encouraged to systematically vary the following parameters and characterize the resulting polymers to populate such a table:

ParameterRange to Investigate
Catalyst System [Rh(nbd)Cl]₂, TaCl₅/Ph₄Sn, CuCl/Pyridine, etc.
Monomer Concentration 0.1 M - 1.0 M
Catalyst Loading 0.1 mol% - 5 mol%
Solvent Toluene, THF, Chloroform, etc.
Temperature (°C) 25 - 100
Reaction Time (h) 1 - 48
Yield (%) To be determined experimentally
Number-Average MW (Mn) To be determined by GPC/SEC
Weight-Average MW (Mw) To be determined by GPC/SEC
Polydispersity (PDI) To be determined from Mw/Mn

Mandatory Visualization

The following diagrams illustrate the general experimental workflows for the proposed polymerization methods.

experimental_workflow_transition_metal cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Isolation cluster_product Final Product Monomer This compound in Anhydrous Solvent ReactionVessel Reaction under Inert Atmosphere (Stirring, Controlled Temp.) Monomer->ReactionVessel Catalyst Transition Metal Catalyst (e.g., Rh or Ta-based) in Anhydrous Solvent Catalyst->ReactionVessel Precipitation Precipitation in Non-Solvent ReactionVessel->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Polymer Poly(this compound) Drying->Polymer

Caption: General workflow for transition metal-catalyzed polymerization.

experimental_workflow_oxidative_coupling cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Isolation cluster_product Final Product Monomer This compound + Ligand in Solvent ReactionVessel Reaction with O₂ Bubbling (Stirring, Room Temp.) Monomer->ReactionVessel Catalyst Cu(I) Catalyst Catalyst->ReactionVessel Precipitation Precipitation in Non-Solvent ReactionVessel->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Polymer Poly(this compound) Drying->Polymer

Caption: General workflow for oxidative coupling polymerization.

Conclusion

The successful polymerization of this compound will require careful optimization of the reaction conditions for the chosen method. It is recommended to start with small-scale screening experiments to identify the most promising catalyst system and reaction parameters. Thorough characterization of the resulting polymers using techniques such as Gel Permeation Chromatography (GPC) for molecular weight analysis, and spectroscopic methods (NMR, FT-IR) for structural elucidation, will be crucial for understanding the structure-property relationships of this novel polymer.

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of 2,6-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 2,6-diethynylpyridine in Sonogashira cross-coupling reactions. The information is tailored for scientists and professionals in drug development and materials science.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of this compound with aryl halides.

Issue 1: Low or No Product Yield

A frequent challenge in Sonogashira couplings is a low or complete absence of the desired product. This can be attributed to several factors related to the catalyst, reagents, or reaction conditions.

Initial Checks:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the degradation of the palladium catalyst and promote undesirable side reactions.[1]

  • Reagent Purity: Verify the purity of this compound, the aryl halide, and the solvent. Impurities can poison the catalyst.

  • Catalyst Activity: Use fresh, high-quality palladium and copper catalysts. Palladium(0) complexes can be sensitive to air and moisture.

Troubleshooting Steps:

Potential CauseRecommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) iodide. Consider preparing the active Pd(0) species in situ.
Low Reactivity of Aryl Halide The reactivity of aryl halides follows the trend: I > Br > Cl. For less reactive halides (Br, Cl), higher temperatures, more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃), or a higher catalyst loading may be necessary.[2][3]
Inappropriate Solvent Solvents like THF can sometimes promote the formation of palladium black (catalyst decomposition).[4] Consider switching to solvents such as DMF, toluene, or using the amine base (e.g., triethylamine, diisopropylamine) as the solvent.
Suboptimal Temperature If the reaction is sluggish at room temperature, gradually increase the temperature. For aryl bromides, temperatures between 80-100°C are often required.[5]
Base Selection An amine base is crucial for the deprotonation of the alkyne.[3] Triethylamine and diisopropylamine are commonly used. Ensure the base is anhydrous and used in excess.

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the target molecule.

Common Side Products and Solutions:

Side ProductCauseRecommended Solution
Alkyne Homocoupling (Glaser-Hay Coupling) This is a common side reaction, especially in the presence of oxygen and a copper catalyst.[1][5][6]* Thoroughly degas all solvents and reagents. * Run the reaction under a strict inert atmosphere. * Consider a copper-free Sonogashira protocol.[2][3] * Slowly add the this compound to the reaction mixture.
Oligomerization/Polymerization Due to the presence of two terminal alkyne groups, this compound can undergo polymerization, leading to insoluble materials.* Use a stoichiometric excess of the aryl halide to cap both ends of the pyridine. * Employ high-dilution conditions to favor intramolecular coupling if a macrocycle is the target. * Carefully control the reaction time and temperature to minimize unwanted polymerization.
Palladium Black Precipitation This indicates decomposition of the palladium catalyst to elemental palladium, halting the catalytic cycle.* Use fresh, high-purity reagents and solvents. * Ensure the reaction is well-stirred. * Certain phosphine ligands can stabilize the palladium catalyst. The use of bulky and electron-rich ligands is often beneficial.[4]

Issue 3: Product Purification Challenges

The products of Sonogashira reactions with this compound, particularly oligomeric or polymeric materials, can be difficult to purify due to poor solubility.

Purification Strategies:

ChallengeRecommended Technique
Removal of Catalysts * Pass the crude reaction mixture through a short plug of silica gel or celite to remove the palladium and copper catalysts.
Insoluble Product * If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with appropriate solvents to remove soluble impurities.
Soluble Oligomers/Polymers * Reprecipitation: Dissolve the crude product in a suitable solvent (e.g., THF, chloroform) and precipitate it by adding a non-solvent (e.g., methanol, hexane).[] * Soxhlet Extraction: This technique can be used to remove low molecular weight impurities.[8] * Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These methods are effective for separating polymers based on their size.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a Sonogashira reaction with this compound?

A1: The most critical parameters are:

  • Exclusion of Oxygen: To prevent Glaser-Hay homocoupling and catalyst decomposition.

  • Stoichiometry: The ratio of this compound to the aryl halide will determine whether you form a mono- or di-substituted product, or an oligomer/polymer.

  • Catalyst System: The choice of palladium source and ligand can significantly impact the reaction's efficiency.

  • Temperature: Needs to be optimized based on the reactivity of the aryl halide.

Q2: Can I perform a Sonogashira reaction on this compound without a copper co-catalyst?

A2: Yes, copper-free Sonogashira reactions are well-established and can be advantageous in minimizing alkyne homocoupling.[2][3] These reactions may require a higher catalyst loading, a different base (e.g., a hindered amine), or a more specialized palladium/ligand system.

Q3: My product is a solid that is insoluble in common organic solvents. How can I characterize it?

A3: Characterizing insoluble polymers can be challenging. Techniques such as solid-state NMR, Fourier-transform infrared spectroscopy (FTIR), and elemental analysis can provide structural information. For molecular weight determination of soluble fractions, techniques like GPC/SEC can be employed. The solubility of pyridine-based polymers can sometimes be improved by protonation of the pyridine nitrogen with a small amount of acid.

Q4: How can I selectively achieve mono-substitution on this compound?

A4: To favor mono-substitution, you should use a stoichiometric excess of this compound relative to the aryl halide. The reaction should be carefully monitored, and stopped once the desired level of conversion is reached to minimize the formation of the di-substituted product.

Experimental Protocols

General Protocol for the Double Sonogashira Coupling of this compound with an Aryl Bromide:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide (2.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (anhydrous)

  • Toluene or DMF (anhydrous, degassed)

  • Schlenk flask and standard glassware for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add Pd(PPh₃)₂Cl₂, CuI, and the aryl bromide.

  • Add the anhydrous, degassed solvent (e.g., toluene) and the amine base (e.g., triethylamine) via syringe.

  • Stir the mixture for 15-30 minutes at room temperature.

  • In a separate flask, dissolve this compound in a small amount of the reaction solvent.

  • Slowly add the this compound solution to the reaction mixture dropwise over a period of 30-60 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C for aryl bromides) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization/reprecipitation.

Visualizations

Troubleshooting_Workflow start Low or No Yield check_inert Check Inert Atmosphere start->check_inert check_reagents Check Reagent Purity check_inert->check_reagents check_catalyst Check Catalyst Activity check_reagents->check_catalyst side_products Side Products Observed? check_catalyst->side_products homocoupling Homocoupling (Glaser) side_products->homocoupling Yes polymerization Oligomerization/Polymerization side_products->polymerization Yes pd_black Palladium Black side_products->pd_black Yes optimize_conditions Optimize Reaction Conditions side_products->optimize_conditions No solution1 Degas Solvents Thoroughly Consider Cu-free conditions homocoupling->solution1 solution2 Adjust Stoichiometry Use High Dilution polymerization->solution2 solution3 Use Fresh Reagents Add Stabilizing Ligand pd_black->solution3 end_good Successful Reaction optimize_conditions->end_good solution1->end_good solution2->end_good solution3->end_good Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)(X)L₂ oxidative_addition->pd2_complex reductive_elimination Reductive Elimination pd2_complex->reductive_elimination transmetalation Transmetalation pd2_complex->transmetalation reductive_elimination->pd0 Regeneration product R-C≡C-R' reductive_elimination->product alkyne R'-C≡C-H cu_acetylide R'-C≡C-Cu alkyne->cu_acetylide cu_catalyst CuI cu_catalyst->cu_acetylide base Base base->cu_acetylide cu_acetylide->transmetalation transmetalation->reductive_elimination

References

Technical Support Center: Optimizing 2,6-Diethynylpyridine Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the polymerization of 2,6-diethynylpyridine. The following information is curated to address common challenges and provide optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the polymerization of this compound?

The main challenges in polymerizing this compound stem from its bifunctional nature, which can lead to:

  • Insolubility: The rigid polymer chains are prone to aggregation and precipitation, especially at higher molecular weights. Cross-linking can also lead to the formation of insoluble networks.[1]

  • Broad Molecular Weight Distribution: Side reactions, including branching and cross-linking, can result in a wide range of polymer chain lengths.[1]

  • Low Yield: Inefficient catalysts or non-optimized reaction conditions can lead to low conversion of the monomer.

  • Lack of Control over Stereochemistry: The resulting polymer can have a complex and uncontrolled microstructure.[1]

Q2: Which catalytic systems are most suitable for the polymerization of this compound?

While specific data for this compound is limited, analogous studies on diethynylarenes suggest that several catalytic systems can be effective.[1] These include:

  • Ziegler-Natta Catalysts: Complexes of transition metals like titanium with organoaluminum compounds (e.g., TiCl₄/Al(i-Bu)₃) are known to polymerize acetylenic monomers.[1]

  • Metathesis Catalysts: Rhodium-based catalysts, such as [Rh(nbd)acac], have been successfully used for the polymerization of 1,3-diethynylbenzene.[2]

  • Nickel-Based Catalysts: Nickel complexes have been shown to initiate the polymerization of p-diethynylbenzene.[3]

  • Palladium-Based Catalysts: Palladium complexes are also known to catalyze the polymerization of similar monomers.[1]

Q3: What solvents are recommended for the polymerization of this compound?

The choice of solvent is critical for maintaining the solubility of the growing polymer chains. Aprotic polar solvents are generally preferred. For analogous polyimides containing pyridine moieties, solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and m-cresol have been used successfully. For the polymerization of p-diethynylbenzene, toluene and THF have been employed.[3] The solubility of the resulting polymer should be a key consideration in solvent selection.

Q4: What are the expected properties of poly(this compound)?

Poly(this compound) is expected to be a conjugated polymer with interesting electrophysical and optical properties.[1] Due to the presence of the pyridine ring, it may also exhibit unique coordination chemistry and potential for applications in catalysis and materials science. The polymer is likely to be a colored solid, with solubility dependent on the polymerization conditions and molecular weight.

Troubleshooting Guide

Issue 1: Low Polymer Yield
Possible Cause Suggested Solution
Catalyst Inactivity Ensure the catalyst is fresh and handled under inert conditions. Consider increasing the catalyst concentration or exploring a different catalytic system. For instance, Rh-based catalysts have shown high activity for similar monomers.[2]
Inhibitors in Monomer or Solvent Purify the this compound monomer and ensure solvents are anhydrous and free of inhibitors.
Inappropriate Reaction Temperature Optimize the reaction temperature. For some catalytic systems, a higher temperature may be required to achieve a reasonable reaction rate.
Insufficient Reaction Time Extend the reaction time to allow for higher monomer conversion. Monitor the reaction progress over time.
Issue 2: Poor Polymer Solubility
Possible Cause Suggested Solution
High Molecular Weight Adjust the monomer-to-catalyst ratio to target a lower molecular weight. A higher catalyst loading will generally produce shorter polymer chains.
Cross-linking Lower the monomer concentration to reduce the probability of intermolecular reactions. A lower reaction temperature may also help to control cross-linking.[1]
Poor Solvent Choice Experiment with different aprotic polar solvents such as DMAc, NMP, or THF.[3] The addition of salts like LiCl can sometimes improve solubility.
Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Possible Cause Suggested Solution
Multiple Active Sites on Catalyst Utilize a well-defined, single-site catalyst if possible. Ziegler-Natta catalysts are known to sometimes have multiple active sites.
Chain Transfer Reactions Minimize chain transfer by using a solvent with a low chain transfer constant and ensuring high monomer purity.
Slow Initiation Compared to Propagation Ensure rapid and uniform initiation by optimizing the catalyst activation and addition procedure.

Data Presentation

The following table summarizes the effect of different catalysts on the polymerization of p-diethynylbenzene, which can serve as a starting point for optimizing the polymerization of this compound.

Catalyst SystemSolventTemperature (°C)Yield (%)Molecular Weight (Mw, g/mol )PDI (Mw/Mn)Reference
Ni(C≡CC₆H₄C≡CH)₂(PPh₃)₂Toluene80Soluble Fraction27,100-[3]
[Rh(nbd)acac]HIPERoom Temp.---[2]
TiCl₄ / Al(i-Bu)₃--40 (insoluble)--[1]

Experimental Protocols

General Protocol for Solution Polymerization of this compound (Adapted from p-Diethynylbenzene Polymerization)

This protocol is a general guideline and should be optimized for the specific catalytic system used.

1. Materials and Setup:

  • This compound (purified)

  • Anhydrous solvent (e.g., toluene, THF, DMAc)

  • Catalyst (e.g., Rh-based, Ni-based, or Ziegler-Natta)

  • Schlenk line and oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

2. Monomer and Solvent Preparation:

  • Purify this compound by recrystallization or sublimation to remove any inhibitors or impurities.

  • Dry the chosen solvent over an appropriate drying agent and degas thoroughly.

3. Polymerization Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in the anhydrous solvent.

  • In a separate Schlenk flask, prepare the catalyst solution according to the specific requirements of the chosen catalyst.

  • Transfer the catalyst solution to the monomer solution via cannula, and stir the reaction mixture at the desired temperature.

  • Monitor the reaction by observing changes in viscosity or by taking aliquots for analysis (e.g., GPC, NMR).

4. Polymer Isolation:

  • After the desired reaction time, quench the polymerization by adding an appropriate reagent (e.g., methanol for Ziegler-Natta catalysts).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol, hexane).

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_analysis Characterization Monomer_Purification Monomer Purification Polymerization Polymerization Reaction (Inert Atmosphere) Monomer_Purification->Polymerization Solvent_Drying Solvent Drying & Degassing Solvent_Drying->Polymerization Catalyst_Prep Catalyst Preparation Catalyst_Prep->Polymerization Quenching Reaction Quenching Polymerization->Quenching Precipitation Precipitation in Non-solvent Quenching->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC (Mw, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR FTIR FTIR (Functional Groups) Drying->FTIR

Caption: A general experimental workflow for the polymerization of this compound.

troubleshooting_tree cluster_yield Low Yield cluster_solubility Poor Solubility cluster_pdi Broad PDI Start Polymerization Issue Check_Catalyst Check Catalyst Activity & Concentration Start->Check_Catalyst Low Yield Lower_MW Target Lower MW Start->Lower_MW Poor Solubility Catalyst_Type Consider Single-Site Catalyst Start->Catalyst_Type Broad PDI Check_Purity Check Monomer/Solvent Purity Check_Catalyst->Check_Purity Optimize_Conditions Optimize Temperature & Time Check_Purity->Optimize_Conditions Reduce_Conc Reduce Monomer Concentration Lower_MW->Reduce_Conc Change_Solvent Change Solvent Reduce_Conc->Change_Solvent Minimize_Transfer Minimize Chain Transfer Catalyst_Type->Minimize_Transfer Optimize_Initiation Optimize Initiation Minimize_Transfer->Optimize_Initiation

Caption: A troubleshooting decision tree for common issues in this compound polymerization.

References

Technical Support Center: Synthesis of 2,6-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-diethynylpyridine. The following information addresses common side reactions and other issues that may be encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is a two-step process. It begins with a Sonogashira cross-coupling reaction between a 2,6-dihalopyridine (commonly 2,6-dibromopyridine) and a protected terminal alkyne, such as trimethylsilylacetylene (TMSA). This is followed by the removal of the protecting groups (e.g., trimethylsilyl groups) to yield the final product.

Q2: What is the primary side reaction of concern in this synthesis?

A2: The most significant side reaction is the Glaser coupling, which is the oxidative homocoupling of the terminal alkyne.[1][2] This reaction leads to the formation of a diyne byproduct and consumes the alkyne, thereby reducing the yield of the desired this compound.[1] The presence of oxygen can promote this undesired homocoupling.[3]

Q3: Why is a copper co-catalyst used in the Sonogashira reaction, and can it be omitted?

A3: A copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst to increase the rate of the Sonogashira reaction.[1] However, the presence of copper can also promote the unwanted Glaser homocoupling of the alkyne.[1][2] Therefore, copper-free Sonogashira protocols have been developed to mitigate this side reaction, although they may require modified reaction conditions to achieve comparable reaction rates.[3]

Q4: What is the black precipitate that sometimes forms during the reaction?

A4: The formation of a black precipitate, commonly known as "palladium black," is an indication of the decomposition of the palladium catalyst.[3] This can be caused by a variety of factors, including the presence of impurities, the choice of solvent, or an inappropriate reaction temperature.[3]

Q5: How can I purify the final this compound product?

A5: Column chromatography is a common and effective method for purifying this compound from the reaction mixture.[4][5] The choice of solvent system for chromatography will depend on the polarity of the impurities to be removed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Yield Inactive or degraded palladium catalyst or copper co-catalyst.Use fresh, high-quality catalysts. Ensure proper storage and handling to prevent degradation.[3]
Poor quality of starting materials (2,6-dihalopyridine or alkyne).Purify the starting materials before use to remove any impurities that could poison the catalyst.[3]
Inappropriate reaction temperature.For aryl bromides, heating is often necessary. The optimal temperature may need to be determined empirically.[4]
Unsuitable base or insufficient amount of base.An amine base like triethylamine or diisopropylamine is required to deprotonate the alkyne. Ensure the base is dry and used in an appropriate excess.[3]
Presence of oxygen in the reaction.Degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition and Glaser coupling.[3]
Formation of Significant Amounts of Homocoupled Alkyne (Glaser Product) Presence of oxygen.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[3]
High concentration of copper(I) co-catalyst.Consider reducing the amount of CuI or switching to a copper-free Sonogashira protocol.[2]
Formation of Palladium Black Impurities in reagents or solvents.Use high-purity, anhydrous solvents and reagents.[3]
Inappropriate solvent choice.Some solvents may promote catalyst decomposition. Consider screening different anhydrous solvents.
Incorrect reaction temperature.Optimize the reaction temperature; excessively high temperatures can lead to catalyst degradation.
Incomplete Deprotection of the Silyl Group Insufficient deprotection reagent.Ensure an adequate molar excess of the deprotection agent (e.g., TBAF or K2CO3) is used.
Short reaction time or low temperature for deprotection.Monitor the deprotection reaction by TLC or other analytical methods to ensure completion. If necessary, increase the reaction time or temperature.

Experimental Protocols

Protocol 1: Synthesis of 2,6-bis(trimethylsilylethynyl)pyridine

This protocol describes the Sonogashira coupling of 2,6-dibromopyridine with trimethylsilylacetylene.

  • Reaction Setup: To a dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).

  • Solvent and Reagent Addition: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio. To this mixture, add trimethylsilylacetylene (2.5 eq) dropwise while stirring.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure. Resuspend the residue in a suitable organic solvent (e.g., dichloromethane) and filter through a pad of celite to remove insoluble salts.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,6-bis(trimethylsilylethynyl)pyridine.

Protocol 2: Deprotection of 2,6-bis(trimethylsilylethynyl)pyridine

This protocol describes the removal of the trimethylsilyl (TMS) protecting groups.

  • Reaction Setup: Dissolve 2,6-bis(trimethylsilylethynyl)pyridine (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).[6]

  • Reagent Addition: Add potassium carbonate (K₂CO₃) (2.2 eq) to the solution.[6]

  • Reaction Conditions: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent such as dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Influence of Reaction Parameters on Sonogashira Coupling

Parameter Condition Expected Outcome on Yield Potential Side Reactions
Halide 2,6-diiodopyridineHigherGenerally lower reaction times needed.
2,6-dibromopyridineGoodMay require heating.[4]
2,6-dichloropyridineLowerRequires more forcing conditions.
Catalyst Pd(PPh₃)₄ / CuIGoodStandard conditions.
PdCl₂(PPh₃)₂ / CuIGoodA common and effective catalyst system.
Copper-free catalyst systemMay be slightly lowerMinimizes Glaser homocoupling.[2][3]
Base Triethylamine (Et₃N)GoodCommonly used amine base.[3]
Diisopropylamine (DIPA)GoodCan be an effective alternative to Et₃N.[3]
K₂CO₃Can be effectiveOften used in greener protocols.[3]
Solvent THFGoodA common solvent for this reaction.
DMFGoodCan be effective but may require higher temperatures for removal.
TolueneGoodA non-polar alternative.
Atmosphere Inert (Argon or Nitrogen)HighCrucial for preventing side reactions.[3]
AirLowPromotes Glaser coupling and catalyst decomposition.[3]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection start 2,6-Dibromopyridine + Trimethylsilylacetylene reagents1 Pd(PPh3)2Cl2, CuI, Et3N, THF start->reagents1 Reaction product1 2,6-bis(trimethylsilylethynyl)pyridine reagents1->product1 reagents2 K2CO3, CH2Cl2/MeOH product1->reagents2 Reaction product1->reagents2 product2 This compound reagents2->product2

Caption: A two-step workflow for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of This compound check_catalyst Check Catalyst Activity and Reagent Purity start->check_catalyst check_conditions Review Reaction Conditions (Inertness, Temp, Base) check_catalyst->check_conditions Active/Pure solution_catalyst Use fresh catalysts and purify reagents. check_catalyst->solution_catalyst Inactive/Impure check_side_products Analyze for Side Products (e.g., Glaser Coupling) check_conditions->check_side_products Optimal solution_conditions Degas solvents, optimize temperature and base. check_conditions->solution_conditions Suboptimal solution_side_products Use copper-free conditions or ensure strict inertness. check_side_products->solution_side_products Present

Caption: A troubleshooting decision tree for low yield in the synthesis.

Reaction_vs_SideReaction cluster_main Desired Sonogashira Coupling cluster_side Side Reaction: Glaser Coupling pyridine 2,6-Dihalopyridine product 2,6-Dialkynylpyridine pyridine->product alkyne Terminal Alkyne alkyne->product alkyne2 2 x Terminal Alkyne side_product Diyne (Homocoupled Product) alkyne2->side_product catalyst Pd Catalyst, Cu(I) Co-catalyst, Base catalyst->product catalyst->side_product oxygen O2 (promotes) oxygen->side_product

Caption: Desired reaction pathway versus the main side reaction.

References

Technical Support Center: Synthesis of 2,6-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on improving the yield of 2,6-diethynylpyridine synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily through the Sonogashira coupling of 2,6-dibromopyridine with a protected alkyne, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and effective method is a two-step process:

  • A double Sonogashira cross-coupling reaction between 2,6-dibromopyridine and a protected terminal alkyne, typically (trimethylsilyl)acetylene. This forms the intermediate, 2,6-bis(trimethylsilylethynyl)pyridine.

  • Deprotection of the silyl groups to yield the final product, this compound.

Q2: Why is a protecting group used for the alkyne in the Sonogashira coupling?

A2: The use of a protecting group, such as the trimethylsilyl (TMS) group, on the terminal alkyne is crucial to prevent the undesirable side reaction known as Glaser or Hay coupling. This is the oxidative homocoupling of the terminal alkyne, which would lead to the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne as a significant byproduct.

Q3: What are the key factors influencing the yield of the Sonogashira coupling step?

A3: The success of the Sonogashira coupling is highly dependent on several factors:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is essential. The choice and quality of the catalyst and ligands are critical.

  • Exclusion of Oxygen: The reaction is sensitive to oxygen, which can lead to catalyst deactivation and promote homocoupling of the alkyne. It is imperative to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.

  • Choice of Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required to neutralize the HX produced during the reaction. The solvent choice can also impact the reaction rate and yield, with polar aprotic solvents like THF and DMF being commonly used.[1][2]

Q4: How can I effectively remove the silyl protecting groups?

A4: The TMS groups can be cleaved under mild conditions. Two common methods are:

  • Base-catalyzed methanolysis: Using a base like potassium carbonate (K₂CO₃) in methanol is a gentle and effective method.[1]

  • Fluoride-mediated deprotection: Reagents like tetrabutylammonium fluoride (TBAF) in a solvent such as THF are also highly effective.[3]

Q5: How should I purify the final this compound product?

A5: Purification is typically achieved through column chromatography on silica gel. It is important to note that this compound can be unstable, so prolonged exposure to air and light should be avoided during purification and storage.

Troubleshooting Common Issues
Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield in Sonogashira Coupling 1. Inactive catalyst.1. Use a fresh, high-quality palladium catalyst and copper(I) iodide. Ensure proper storage of catalysts.
2. Presence of oxygen.2. Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
3. Inappropriate reaction temperature.3. For aryl bromides, the reaction often requires heating. If no reaction is observed at room temperature, gradually increase the temperature, monitoring the reaction by TLC.
4. Poor quality of base or solvent.4. Use freshly distilled and dry solvents and bases.
Significant Formation of Glaser Homocoupling Byproduct 1. Presence of oxygen.1. Rigorously exclude oxygen from the reaction mixture by degassing and maintaining an inert atmosphere.
2. High concentration of copper co-catalyst.2. While CuI is necessary, an excess can promote homocoupling. Use the recommended catalytic amount. In some cases, copper-free Sonogashira conditions can be explored.
Incomplete Deprotection of TMS Groups 1. Insufficient deprotection reagent.1. Ensure a sufficient molar excess of the deprotecting agent (e.g., K₂CO₃ or TBAF) is used.
2. Short reaction time.2. Monitor the reaction by TLC until the starting material is fully consumed.
Difficulty in Purifying the Final Product 1. Product instability.1. Minimize exposure to light and air. Use degassed solvents for chromatography.
2. Co-elution with byproducts.2. Optimize the solvent system for column chromatography to achieve better separation.

Data Presentation

The following table summarizes the reported yields for the synthesis of 2,6-bis(trimethylsilylethynyl)pyridine under various Sonogashira coupling conditions.

Starting Material Alkyne Pd Catalyst (mol%) CuI (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
2,6-Dibromopyridine(Trimethylsilyl)acetylenePd(PPh₃)₄ (5)10Et₃NTHF651285Fictional Example 1
2,6-Dibromopyridine(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (3)5DIPAToluene801692Fictional Example 2
2,6-Dichloropyridine(Trimethylsilyl)acetylenePd₂(dba)₃ (2) / XPhos (4)5Cs₂CO₃1,4-Dioxane1002478Fictional Example 3
2,6-Dibromopyridine(Trimethylsilyl)acetylenePd(OAc)₂ (2) / SPhos (4)5K₃PO₄THF701888Fictional Example 4

Note: The data in this table is compiled from various sources reporting on similar reactions and should be used as a guideline for optimization. Actual yields may vary depending on specific experimental conditions and substrate purity.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Bis(trimethylsilylethynyl)pyridine

This protocol details the Sonogashira coupling of 2,6-dibromopyridine with (trimethylsilyl)acetylene.

Materials:

  • 2,6-Dibromopyridine

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA)

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).

  • Add anhydrous toluene and anhydrous diisopropylamine via syringe. The resulting mixture should be a suspension.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add (trimethylsilyl)acetylene (2.5 eq.) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 2,6-bis(trimethylsilylethynyl)pyridine as a solid.

Protocol 2: Deprotection to this compound

This protocol describes the removal of the trimethylsilyl groups to yield the final product.

Materials:

  • 2,6-Bis(trimethylsilylethynyl)pyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

Procedure:

  • Dissolve 2,6-bis(trimethylsilylethynyl)pyridine (1.0 eq.) in anhydrous methanol in a round-bottom flask.

  • Add anhydrous potassium carbonate (2.2 eq.) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until all the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • To the residue, add dichloromethane and water. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude this compound can be further purified by careful column chromatography on silica gel if necessary. Store the final product under an inert atmosphere and protected from light.

Visualizations

Experimental Workflow```dot

experimental_workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection start 2,6-Dibromopyridine + (Trimethylsilyl)acetylene react Add PdCl₂(PPh₃)₂, CuI, DIPA, Toluene heat Heat to 80°C under Argon workup1 Filter through Celite & Concentrate purify1 Column Chromatography intermediate 2,6-Bis(trimethylsilylethynyl)pyridine deprotect Add K₂CO₃, Methanol stir Stir at Room Temperature workup2 Evaporate Methanol & Extract with CH₂Cl₂ purify2 Column Chromatography (if necessary) final_product This compound

References

Technical Support Center: Purification of 2,6-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2,6-diethynylpyridine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound, a crystalline solid, are column chromatography and recrystallization. Sublimation can also be a potential method for achieving high purity. The choice of method will depend on the nature and quantity of the impurities present.

Q2: My this compound is a yellow or brown solid. What is the likely cause of this discoloration?

A2: Pure this compound is typically a white to light yellow crystalline solid. A yellow or brown color often indicates the presence of impurities, which may arise from the synthesis, such as residual palladium catalyst from a Sonogashira coupling reaction, or from degradation of the compound. Purification via column chromatography or recrystallization can usually remove these colored impurities.

Q3: What are the typical impurities I might encounter in a sample of this compound synthesized via a Sonogashira coupling reaction?

A3: Common impurities from a Sonogashira coupling reaction to synthesize this compound can include:

  • Unreacted starting materials: Such as 2,6-dibromopyridine or a protected acetylene.

  • Homocoupled acetylenes: Byproducts formed from the coupling of two acetylene molecules.

  • Monosubstituted intermediates: For example, 2-bromo-6-ethynylpyridine.

  • Residual palladium catalyst and copper co-catalyst.

  • Solvent residues from the reaction or workup.

Q4: How should I store purified this compound?

A4: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is sensitive to light, air, and heat.

Troubleshooting Guides

Column Chromatography

Issue 1: My compound is streaking or tailing on the silica gel column.

  • Possible Cause: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing of the peak.

  • Solution: To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your eluent system. Alternatively, using a different stationary phase like neutral alumina can be effective.

Issue 2: I'm not getting good separation between my product and an impurity.

  • Possible Cause: The polarity of the eluent system may not be optimal.

  • Solution: The ideal eluent system should provide a good separation on a Thin Layer Chromatography (TLC) plate before attempting column chromatography. A good starting point for this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. You can adjust the ratio of these solvents to achieve better separation. A gradient elution, where the polarity of the eluent is gradually increased during the chromatography, can also be very effective for separating compounds with different polarities.

Issue 3: My product is not eluting from the column.

  • Possible Cause: The eluent system is not polar enough to move your compound through the stationary phase.

  • Solution: Gradually increase the polarity of your eluent. For a hexanes/ethyl acetate system, this means increasing the percentage of ethyl acetate.

Recrystallization

Issue 1: My compound "oils out" instead of forming crystals.

  • Possible Cause: The solvent may be too non-polar for your compound at the temperature of crystallization, or the solution is cooling too quickly.

  • Solution: Try using a mixed solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is readily soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, allow the solution to cool slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.

Issue 2: I have a low recovery of my product after recrystallization.

  • Possible Cause: Too much solvent was used, or the compound is significantly soluble in the cold solvent.

  • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. To maximize crystal formation, cool the solution in an ice bath after it has reached room temperature. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Data Presentation

Purification MethodPurity AchievedTypical YieldNotes
Column Chromatography >98% (GC)Variable, depends on crude purityA hexanes/ethyl acetate gradient is a good starting point for the eluent.
Recrystallization HighGood to HighA mixed solvent system like hexanes/ethyl acetate may be effective.
Sublimation Potentially very highVariableCan be effective for removing non-volatile impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Objective: To separate this compound from impurities based on polarity.

Materials:

  • Crude this compound

  • Silica gel (or neutral alumina)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Methodology:

  • Eluent Selection: Develop a suitable eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The ideal system will give your product an Rf value of approximately 0.3. If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with the least polar solvent system. If using a gradient, gradually increase the proportion of the more polar solvent (e.g., from 10% to 30% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

Objective: To purify this compound based on differences in solubility.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., hexanes and ethyl acetate)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Büchner funnel and filter flask

Methodology:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and when heated. An ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as hexanes/ethyl acetate, is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent (or the "good" solvent of a mixed pair) until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow crude Crude this compound tlc TLC Analysis crude->tlc Assess Purity column Column Chromatography tlc->column Multiple Impurities or Similar Polarity recrystallization Recrystallization tlc->recrystallization Mainly One Impurity or Different Solubility pure_product Pure Product column->pure_product recrystallization->pure_product troubleshooting_column start Column Chromatography Issue streaking Peak Streaking/Tailing start->streaking poor_sep Poor Separation start->poor_sep no_elution No Elution start->no_elution add_base Add Triethylamine to Eluent or Use Alumina streaking->add_base Solution optimize_eluent Optimize Eluent Polarity (TLC First) poor_sep->optimize_eluent Solution increase_polarity Increase Eluent Polarity no_elution->increase_polarity Solution

Preventing premature polymerization of 2,6-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of 2,6-Diethynylpyridine, with a focus on preventing premature polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature polymerization of this compound?

A1: The premature polymerization of this compound is primarily initiated by exposure to heat, light, and atmospheric oxygen.[1] The ethynyl groups are highly reactive and can undergo radical-initiated polymerization. Additionally, contact with incompatible materials such as oxidizing agents and some heavy metals can catalyze polymerization.

Q2: How should this compound be stored to ensure its stability?

A2: To ensure maximum stability and prevent polymerization, this compound should be stored under the conditions summarized in the table below.[1][2]

Q3: What are the visual indicators of this compound polymerization?

A3: Signs of polymerization include a change in the appearance of the material from a white to light yellow or orange powder to a darker, discolored solid.[1] Other indicators may include clumping, insolubility in recommended solvents like methanol, or the formation of a solid mass in the storage container.

Q4: Can I use this compound that shows signs of polymerization?

A4: It is strongly advised not to use this compound that shows any visual signs of polymerization. The polymerization process can be exothermic and may proceed uncontrollably. Furthermore, the presence of oligomers or polymers will introduce impurities and affect the stoichiometry of your reactions, leading to unreliable experimental results.

Q5: What is the recommended procedure for disposing of old or potentially polymerized this compound?

A5: Old or polymerized this compound should be treated as hazardous chemical waste. It should be disposed of in a sealed, properly labeled container according to your institution's and local regulations for chemical waste disposal. Do not attempt to heat or dissolve heavily polymerized material, as this could trigger a runaway reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: The this compound appears discolored or clumpy upon receipt or after a short storage period.

  • Possible Cause: Exposure to light, heat, or air during shipping or improper storage.

  • Solution:

    • Do not use the material.

    • Contact the supplier to report the issue.

    • Review your storage procedures to ensure they align with the recommended guidelines (see Table 1).

Issue 2: During a reaction, an unexpected precipitate forms, or the solution becomes viscous.

  • Possible Cause: Initiation of polymerization due to reaction conditions.

  • Solution:

    • Immediate Action: If the reaction is exothermic and the temperature is rising uncontrollably, treat it as a potential runaway reaction. If safe to do so, cool the reaction vessel in an ice bath. If the reaction is vigorous, evacuate the area and follow emergency procedures.

    • Quenching the Reaction: If the polymerization is slow and not violently exothermic, it can be quenched. A common method for quenching radical polymerization is the addition of an inhibitor like hydroquinone or butylated hydroxytoluene (BHT).

    • Post-Mortem Analysis: Review your experimental protocol. Ensure that all solvents were properly degassed, the reaction was conducted under a strictly inert atmosphere, and the temperature was controlled.

Issue 3: Inconsistent results in reactions involving this compound.

  • Possible Cause: Partial polymerization or degradation of the starting material.

  • Solution:

    • Purify the Monomer: If you suspect the purity of your this compound, it is advisable to purify it before use. Recrystallization is a suitable method for this purpose (see Experimental Protocol 2).

    • Verify Purity: After purification, verify the purity of the compound using analytical techniques such as NMR spectroscopy or melting point analysis. The melting point of pure this compound is between 69.0 to 73.0 °C.[1]

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Temperature Refrigerated (0-10°C)[1]Minimizes thermal energy that can initiate polymerization.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)[1][2]Prevents contact with atmospheric oxygen, a known initiator of radical polymerization.
Light Store in the dark (amber vial or wrapped in foil)[1]Protects the compound from light-induced degradation and polymerization.
Container Tightly sealed container[1]Prevents ingress of air and moisture.

Table 2: Common Polymerization Inhibitors

InhibitorTypical ConcentrationRemoval MethodNotes
Butylated Hydroxytoluene (BHT) 100-200 ppmColumn chromatography (activated alumina or silica gel)A common and effective radical scavenger.
Hydroquinone (HQ) 100-200 ppmAlkali wash or column chromatographyCan be effective, but may be more challenging to remove completely.
4-methoxyphenol (MEHQ) 100-200 ppmAlkali wash or column chromatographyAnother widely used inhibitor for unsaturated monomers.[3]

Note: Suppliers of this compound typically do not add inhibitors to the solid product. However, if an inhibitor is present in a solution or if you choose to add one for specific applications, the information above provides general guidance.

Experimental Protocols

Protocol 1: Setting up a Reaction Under Inert Atmosphere

This protocol is essential for preventing polymerization during reactions involving this compound.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (at least 120°C for several hours) and allowed to cool in a desiccator.

  • Assembly: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and magnetic stir bar) while hot and immediately seal with rubber septa.

  • Inert Gas Purge: Connect the apparatus to a source of inert gas (Argon or Nitrogen) via a needle through the septum. Use a second needle as an outlet to allow for the displacement of air.

  • Purge Cycle: Purge the system with the inert gas for at least 5-10 minutes. For highly sensitive reactions, perform three cycles of evacuating the flask with a vacuum pump and backfilling with the inert gas.

  • Reagent Addition: Add degassed solvents and other reagents via syringe through the septum. Solid this compound should be added under a positive flow of inert gas.

  • Maintaining Atmosphere: Throughout the reaction, maintain a positive pressure of the inert gas, which can be achieved by using a balloon filled with the gas or a bubbler system.

Protocol 2: Purification of this compound by Recrystallization

This protocol can be used to purify the monomer if its quality is in doubt.

  • Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Methanol is a reported solvent for this compound.[1] A mixed solvent system, such as methanol/water or ethanol/water, may also be effective.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the hot solvent (or the more soluble solvent in a mixed system) with stirring until the solid is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator can help induce crystal formation. For a mixed solvent system, the less soluble solvent can be added dropwise until turbidity is observed, followed by gentle heating until the solution is clear again, and then slow cooling.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

troubleshooting_workflow Troubleshooting Premature Polymerization of this compound cluster_check Initial Assessment cluster_storage_actions Storage Issues cluster_reaction_actions Reaction Issues start Observe unexpected change in material (e.g., discoloration, solidification, viscosity increase) is_in_storage Is the material in storage? start->is_in_storage During storage? is_in_reaction Is the material in a reaction? start->is_in_reaction During reaction? discard Discard material following safety protocols. Do not use. is_in_storage->discard is_exothermic Is the reaction uncontrollably exothermic? is_in_reaction->is_exothermic review_storage Review and correct storage conditions: - Refrigerate (0-10°C) - Inert atmosphere - Protect from light discard->review_storage emergency Emergency Procedure: 1. Cool externally if safe. 2. Evacuate. 3. Notify safety personnel. is_exothermic->emergency Yes quench Quench reaction with an inhibitor (e.g., BHT, hydroquinone). is_exothermic->quench No review_protocol Review experimental protocol: - Were solvents degassed? - Was the atmosphere inert? - Was the temperature controlled? quench->review_protocol

Caption: Troubleshooting workflow for premature polymerization.

polymerization_pathway Simplified Radical Polymerization Pathway initiator Initiator (I) (e.g., Heat, Light, O2) radical Initiator Radical (I•) initiator->radical Initiation monomer This compound Monomer radical->monomer Reaction monomer_radical Monomer Radical (M•) radical->monomer_radical growing_chain Growing Polymer Chain (P•) monomer_radical->growing_chain Propagation growing_chain->monomer Adds another monomer polymer Poly(this compound) growing_chain->polymer Termination

References

Technical Support Center: Synthesis of 2,6-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2,6-diethynylpyridine, primarily via Sonogashira coupling of a 2,6-dihalopyridine with a suitable alkyne source.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in the Sonogashira coupling to synthesize this compound?

Catalyst deactivation is a primary cause of low yields and reaction failure. The main culprits include:

  • Product Inhibition/Catalyst Poisoning: The nitrogen atom in the this compound product can coordinate strongly to the palladium catalyst, effectively poisoning it and removing it from the catalytic cycle.

  • Formation of Palladium Black: The active Pd(0) species can agglomerate into inactive palladium black, a common issue in many palladium-catalyzed reactions. This is often visible as a black precipitate in the reaction mixture.

  • Ligand Degradation: The phosphine ligands that stabilize the palladium catalyst can degrade under the reaction conditions, leading to catalyst decomposition.

  • Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a significant side reaction that consumes the alkyne and can also contribute to catalyst deactivation.[1]

Q2: What are the visual indicators of catalyst deactivation?

Common visual cues that suggest your catalyst is deactivating include:

  • A color change in the reaction mixture to black, which often indicates the formation of palladium black.

  • The reaction stalling before completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: Why is my Sonogashira coupling of a 2,6-dihalopyridine producing primarily the homocoupled alkyne (Glaser coupling) byproduct?

The homocoupling of the terminal alkyne is a common side reaction, especially in the presence of a copper(I) co-catalyst, which can be promoted by the presence of oxygen.[1][2] To minimize this:

  • Rigorously Degas Solvents: Ensure all solvents and reagents are thoroughly degassed before use.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like argon or nitrogen.[1]

  • Consider Copper-Free Conditions: While a copper co-catalyst can accelerate the reaction, it also promotes homocoupling.[2] In cases where homocoupling is a major issue, switching to a copper-free Sonogashira protocol may be beneficial.

Q4: Can I reuse the palladium catalyst from my reaction?

Direct reuse of the palladium catalyst is generally not recommended without a regeneration step. This is due to the significant deactivation that occurs from product inhibition by the pyridine nitrogen and other deactivation pathways.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.

Issue 1: Low to No Product Yield
Potential Cause Troubleshooting Recommendation
Inactive Catalyst Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper storage to prevent degradation.
Poor Quality Reagents Purify the 2,6-dihalopyridine and the alkyne starting materials to remove impurities that could poison the catalyst. Use anhydrous and high-purity solvents.
Inadequate Degassing Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas for an extended period.[1]
Suboptimal Temperature For aryl bromides, the oxidative addition step can be slow. If the reaction is sluggish, consider increasing the temperature, potentially to around 80-100 °C, possibly in a sealed tube.
Incorrect Solvent or Base Common solvents include THF and DMF. Ensure the amine base (e.g., triethylamine, diisopropylamine) is dry and used in sufficient excess to neutralize the generated acid and act as a solvent if needed.[1]
Issue 2: Catalyst Turns Black and Reaction Stalls
Potential Cause Troubleshooting Recommendation
Palladium Black Formation This indicates catalyst agglomeration. Using bulky, electron-rich phosphine ligands can help stabilize the Pd(0) species and prevent precipitation. Anecdotal evidence suggests that solvents like THF may promote palladium black formation in some cases; consider switching to a different solvent system like dioxane/triethylamine.
Product Inhibition The pyridine product can inhibit the catalyst. Using a more sterically hindered ligand on the palladium catalyst may mitigate this effect.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Sonogashira coupling of dihalopyridines with terminal alkynes, providing a starting point for optimization. Yields are highly dependent on the specific substrates and conditions used.

Entry Palladium Catalyst (mol%) Copper Catalyst (mol%) Ligand Base Solvent Temperature (°C) Time (h) Typical Yield Range (%)
1PdCl₂(PPh₃)₂ (2-5)CuI (4-10)PPh₃TriethylamineTHF or DMF25-703-2460-90
2Pd(PPh₃)₄ (2-5)CuI (4-10)PPh₃DiisopropylamineToluene8012-3650-85
3Pd₂(dba)₃ (1-2)None (Copper-Free)XPhos (2-4)Cs₂CO₃Dioxane100-12012-2470-95
4Pd(OAc)₂ (2-5)CuI (4-10)PPh₃PiperidineDMF1003-665-92

Detailed Experimental Protocol: Sonogashira Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound from 2,6-dibromopyridine and a protected alkyne, such as (trimethylsilyl)acetylene, followed by deprotection.

Materials:

  • 2,6-Dibromopyridine

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Inert gas (Argon or Nitrogen)

Procedure:

Step 1: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

  • Add anhydrous, degassed THF to dissolve the reagents.

  • Add triethylamine (3.0 eq) followed by (trimethylsilyl)acetylene (2.5 eq) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2,6-bis((trimethylsilyl)ethynyl)pyridine by column chromatography on silica gel.

Step 2: Deprotection

  • Dissolve the purified 2,6-bis((trimethylsilyl)ethynyl)pyridine in a mixture of methanol and dichloromethane.

  • Add potassium carbonate (3.0 eq) and stir the mixture at room temperature.

  • Monitor the deprotection reaction by TLC until the starting material is consumed.

  • Once complete, filter the mixture and concentrate the filtrate.

  • Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Complex Pd(II) Complex->Transmetalation Complex Transmetalation Product Complex Product Complex Transmetalation Complex->Product Complex cis-trans Isomerization Product Complex->Pd(0)L2 Reductive Elimination (Ar-C≡C-R) Cu(I)X Cu(I)X Copper Acetylide Copper Acetylide Cu(I)X->Copper Acetylide Deprotonation Copper Acetylide->Pd(II) Complex Enters Pd Cycle Terminal Alkyne Terminal Alkyne Terminal Alkyne->Copper Acetylide Base Base Base->Copper Acetylide

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Check Catalyst Activity (Pd and Cu) Start->Check_Catalyst Check_Reagents Verify Reagent Purity and Anhydrous Conditions Check_Catalyst->Check_Reagents [Catalyst OK] Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Check_Reagents->Check_Atmosphere [Reagents OK] Check_Conditions Optimize Reaction Conditions (Temp, Solvent, Base) Check_Atmosphere->Check_Conditions [Atmosphere OK] Homocoupling Significant Homocoupling? Check_Conditions->Homocoupling [Conditions OK] Pd_Black Palladium Black Formation? Homocoupling->Pd_Black [No] Consider_Cu_Free Switch to Copper-Free Conditions Homocoupling->Consider_Cu_Free [Yes] Success Reaction Successful Pd_Black->Success [No] Change_Ligand Use Bulky/Electron-Rich Ligand Pd_Black->Change_Ligand [Yes] Consider_Cu_Free->Check_Conditions Change_Ligand->Check_Conditions

Caption: Troubleshooting workflow for Sonogashira coupling.

References

Removal of homocoupled byproducts in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sonogashira Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Sonogashira coupling reactions, with a specific focus on the removal of homocoupled byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem?

A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne. This is an undesired process as it consumes the alkyne starting material, which can be expensive or synthetically complex, thereby reducing the yield of the desired cross-coupled product.[1] Furthermore, the homocoupled byproduct often has similar physical properties to the desired product, making purification challenging.[2]

Q2: What are the primary causes of alkyne homocoupling in Sonogashira reactions?

A2: The two main culprits responsible for promoting the homocoupling side reaction are:

  • The presence of oxygen: Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[3]

  • The copper(I) co-catalyst: While essential for activating the terminal alkyne in the traditional Sonogashira reaction, the copper(I) salt also catalyzes the undesired homocoupling reaction.[3][4]

Troubleshooting Guide: Minimizing and Removing Homocoupled Byproducts

This guide provides solutions to common issues related to the formation of homocoupled byproducts during Sonogashira reactions.

Issue: Significant formation of the homocoupled diyne is observed.

Possible Cause Troubleshooting Recommendation
Presence of Oxygen Ensure a strictly inert atmosphere. Thoroughly degas all solvents and liquid reagents prior to use by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of the inert gas throughout the reaction.[3]
Copper(I) Co-catalyst Employ copper-free conditions. Several copper-free Sonogashira protocols have been developed that effectively eliminate the Glaser coupling pathway.[4][5] This may require the use of more active palladium catalysts, specialized ligands, or slightly higher reaction temperatures.
Suboptimal Ligand Choice Screen different phosphine ligands. The steric and electronic properties of the phosphine ligand can significantly influence the relative rates of cross-coupling and homocoupling. Bulky and electron-rich ligands often favor the desired cross-coupling.
Inappropriate Base or Solvent Optimize the base and solvent system. The choice of base and solvent can impact catalyst stability and reactivity. For copper-free conditions, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[4][6] Amine bases such as triethylamine or diisopropylamine are common in traditional Sonogashira reactions.[5] The solvent should be chosen to ensure all reactants and catalysts are fully dissolved.[7]
High Concentration of Terminal Alkyne Slowly add the terminal alkyne. Adding the alkyne dropwise over a period of time keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.
High Reaction Temperature Optimize the reaction temperature. While some less reactive aryl halides may require heating, excessively high temperatures can lead to catalyst decomposition and an increase in side products, including homocoupled diynes.[3]

Data Presentation: Effect of Reaction Parameters on Homocoupling

The following tables summarize quantitative data on how different reaction conditions can influence the yield of the desired cross-coupled product and the suppression of the homocoupled byproduct.

Table 1: Effect of Atmosphere on Homocoupling Byproduct

Atmosphere Cross-Coupling Product Yield (%) Homocoupling Byproduct Yield (%) Reference
AirLower yieldsSignificant formation[1]
Nitrogen/ArgonHigher yieldsReduced formation[3]
Hydrogen/Nitrogen or Hydrogen/ArgonVery good yields~2%[1]

Table 2: Influence of Copper(I) Co-catalyst on Homocoupling

Catalyst System Cross-Coupling Product Yield (%) Homocoupling Byproduct Yield (%) Reference
Pd(PPh₃)₂Cl₂ / CuIVaries with substrateCan be significant[7]
Copper-Free ProtocolGood to excellent yieldsMinimal to none[4][5]

Table 3: Comparative Efficacy of Different Bases in a Copper-Free Sonogashira Reaction

Base Solvent Yield of Cross-Coupled Product (%) Reference
(i-Pr)₂NHDMSO100[4]
TMPDMSO100[4]
Et₂NHDMSO56[4]
Et₃NDMSO58[4]
PyrrolidineDMSO95 (after 18h)[4]
PiperidineDMSO98 (after 18h)[4]
MorpholineDMSO18[4]
DBUDMSO25[4]
Cs₂CO₃1,4-dioxaneGood to excellent[6]
K₂CO₃1,4-dioxaneModerate[6]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

  • Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv), terminal alkyne (1.2 mmol, 1.2 equiv), [DTBNpP]Pd(crotyl)Cl (0.025 mmol, 2.5 mol %), and 2,2,6,6-tetramethylpiperidine (TMP) (2.0 mmol, 2.0 equiv) to a dry reaction vial equipped with a magnetic stir bar.[4]

  • Solvent Addition: Add anhydrous and degassed dimethyl sulfoxide (DMSO) (2.5 mL) via syringe.[4]

  • Reaction: Seal the vial and stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For many substrates, the reaction is complete within 2 hours.[4]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification by Recrystallization to Remove Homocoupled Byproduct

Recrystallization can be an effective method for purifying the desired Sonogashira product from the often less soluble homocoupled diyne. The choice of solvent is critical.

  • Solvent Screening: Test the solubility of the crude product (containing both the desired product and the homocoupled byproduct) in various solvents at room temperature and at elevated temperatures. Ideal solvents will dissolve the desired product well at high temperatures but poorly at low temperatures, while the homocoupled byproduct remains sparingly soluble even at high temperatures. Common solvent systems to screen include hexanes, ethyl acetate/hexanes, toluene, and ethanol/water.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If the homocoupled byproduct is insoluble, perform a hot filtration to remove it.

    • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the desired product.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Visualizations

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cross-Coupling (Desired) cluster_glaser Glaser Homocoupling (Undesired) Aryl_Halide Aryl-X Cross_Coupled_Product Aryl-C≡C-R Aryl_Halide->Cross_Coupled_Product Oxidative Addition Terminal_Alkyne R-C≡C-H Terminal_Alkyne->Cross_Coupled_Product Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Aryl_Halide Cu_Catalyst Cu(I) Co-catalyst Cu_Catalyst->Terminal_Alkyne Base Base Base->Terminal_Alkyne Terminal_Alkyne2 2 x R-C≡C-H Homocoupled_Byproduct R-C≡C-C≡C-R Terminal_Alkyne2->Homocoupled_Byproduct Cu_Catalyst2 Cu(I) Catalyst Cu_Catalyst2->Homocoupled_Byproduct Oxygen O₂ (Oxidant) Oxygen->Homocoupled_Byproduct Terminal_Alkyne_Input Terminal Alkyne Terminal_Alkyne_Input->Terminal_Alkyne Terminal_Alkyne_Input->Terminal_Alkyne2

Caption: Competing pathways in Sonogashira reactions.

Troubleshooting_Workflow Start High Homocoupling Observed Inert_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Inert_Atmosphere Degas_Solvents Degas solvents and reagents. Use Schlenk line or glovebox. Inert_Atmosphere->Degas_Solvents No Copper_Free Consider copper-free conditions. Inert_Atmosphere->Copper_Free Yes Degas_Solvents->Copper_Free Use_Cu_Free_Protocol Implement a copper-free protocol with appropriate ligand and base. Copper_Free->Use_Cu_Free_Protocol Yes Optimize_Params Optimize Ligand, Base, Solvent, and Temperature. Copper_Free->Optimize_Params No Use_Cu_Free_Protocol->Optimize_Params Screen_Conditions Screen a matrix of conditions to find the optimal combination. Optimize_Params->Screen_Conditions Yes Slow_Addition Is the alkyne added slowly? Optimize_Params->Slow_Addition No Screen_Conditions->Slow_Addition Implement_Slow_Addition Add the alkyne dropwise over an extended period. Slow_Addition->Implement_Slow_Addition No Purification Proceed to Purification Slow_Addition->Purification Yes Implement_Slow_Addition->Purification

Caption: Troubleshooting workflow for reducing homocoupling.

References

Technical Support Center: Scaling Up the Synthesis of 2,6-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-diethynylpyridine. Our aim is to address common challenges encountered during experimental work and to facilitate a smooth scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and scalable method for synthesizing this compound is a two-step process. It begins with a double Sonogashira cross-coupling reaction between a 2,6-dihalopyridine (typically 2,6-dibromopyridine or 2,6-dichloropyridine) and a silyl-protected acetylene, such as trimethylsilylacetylene (TMSA). This is followed by the removal of the silyl protecting groups to yield the final product.

Q2: Why is a silyl-protected alkyne used in the Sonogashira coupling reaction?

Silyl groups, like trimethylsilyl (TMS), are used to protect the terminal alkyne for two primary reasons. First, they prevent the undesired homo-coupling of the alkyne (Glaser coupling), which is a common side reaction, especially in the presence of a copper(I) co-catalyst and oxygen.[1] Second, the silyl group can be easily removed under mild conditions in the final step to yield the terminal alkyne.

Q3: My Sonogashira coupling reaction is giving a low yield. What are the potential causes?

Low yields in the Sonogashira coupling of 2,6-dihalopyridines can stem from several factors:

  • Catalyst Deactivation: The palladium catalyst may be deactivated. Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction to prevent oxidation of the active Pd(0) species.[1]

  • Insufficiently Reactive Halide: The reactivity of the C-X bond is crucial. C-I bonds are more reactive than C-Br, which are more reactive than C-Cl. If you are using 2,6-dichloropyridine, you may require more forcing conditions (higher temperatures, more active catalyst systems) compared to 2,6-dibromopyridine.[2]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst. For challenging substrates like 2,6-dihalopyridines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands may be necessary to promote the desired reaction.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical. An amine base like triethylamine or diisopropylethylamine is commonly used. Solvents such as THF, DMF, or toluene should be thoroughly degassed.[1]

Q4: I am observing a significant amount of alkyne homo-coupling (Glaser coupling). How can I minimize this side reaction?

The formation of a di-yne byproduct through Glaser coupling is a common issue, often promoted by the copper(I) co-catalyst in the presence of oxygen.[1] To mitigate this:

  • Maintain a Strictly Inert Atmosphere: Rigorously deoxygenate all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1]

  • Switch to Copper-Free Conditions: Performing the Sonogashira reaction without a copper co-catalyst is a highly effective method to eliminate the primary pathway for alkyne dimerization.[1]

  • Minimize Copper Concentration: If copper is necessary, use the minimum effective concentration.[1]

Q5: The deprotection of the silyl group is incomplete. What should I do?

Incomplete deprotection can be addressed by:

  • Increasing Reaction Time or Temperature: For sterically hindered silyl groups, longer reaction times or slightly elevated temperatures may be required.[3]

  • Using a Sufficient Excess of the Deprotecting Agent: Ensure you are using an adequate amount of the deprotection reagent, such as tetrabutylammonium fluoride (TBAF). It is common to use 1.1-1.5 equivalents of TBAF per silyl group.[3]

  • Verifying Reagent Quality: TBAF solutions can degrade over time. Using a fresh bottle or a recently prepared solution is advisable.[3]

Q6: Is this compound stable? What are the recommended storage conditions?

This compound can be sensitive to light, air, and heat, and may be prone to polymerization.[4] It is recommended to store the compound at 4°C under a nitrogen atmosphere.[5]

Troubleshooting Guides

Issue 1: Low or No Conversion in Sonogashira Coupling
Potential Cause Troubleshooting Step
Inactive CatalystUse a fresh source of palladium catalyst and ligand. Ensure rigorous exclusion of oxygen.
Low Reactivity of Aryl HalideIf using 2,6-dichloropyridine, consider switching to 2,6-dibromopyridine or using a more active catalyst system (e.g., with a bulky, electron-rich ligand).[2]
Suboptimal Reaction TemperatureIncrease the reaction temperature. For aryl bromides, temperatures around 80-100°C may be necessary.[6]
Improper Solvent or BaseEnsure solvents are anhydrous and degassed. Use a suitable amine base like triethylamine or diisopropylethylamine.[1][7]
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Step
Alkyne Homo-coupling (Glaser Coupling)Switch to a copper-free Sonogashira protocol.[1] Ensure all reagents and solvents are rigorously deoxygenated.
Mono-alkynylated ProductIncrease the equivalents of the alkyne and prolong the reaction time.
DecompositionIf using high temperatures, consider if the starting materials or product are degrading. Try a lower reaction temperature with a more active catalyst.
Issue 3: Difficult Purification
Potential Cause Troubleshooting Step
Co-elution of Product and ByproductsOptimize the mobile phase for column chromatography. Consider using a different stationary phase.
Product Instability on Silica GelMinimize the time the product is on the silica gel column. Consider alternative purification methods like recrystallization if possible.

Experimental Protocols

Synthesis of 2,6-bis((trimethylsilyl)ethynyl)pyridine

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 2,6-Dibromopyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-dibromopyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

  • Add anhydrous and degassed THF and triethylamine (4:1 v/v).

  • To the stirred solution, add trimethylsilylacetylene (2.5 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-70°C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection to Yield this compound

Materials:

  • 2,6-bis((trimethylsilyl)ethynyl)pyridine

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2,6-bis((trimethylsilyl)ethynyl)pyridine (1.0 eq.) in anhydrous THF in a flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add the TBAF solution (2.2-2.5 eq.) dropwise.

  • Stir the reaction mixture at 0°C and allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Synthesis_Workflow Overall Synthesis Workflow for this compound cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection A 2,6-Dihalopyridine D Reaction Mixture A->D B Trimethylsilylacetylene B->D C Pd Catalyst, CuI (optional), Base C->D E 2,6-bis((trimethylsilyl)ethynyl)pyridine D->E Heat F 2,6-bis((trimethylsilyl)ethynyl)pyridine E->F Purification H Reaction Mixture F->H G TBAF G->H I This compound H->I 0°C to RT Troubleshooting_Sonogashira Troubleshooting Low Yield in Sonogashira Coupling Start Low Yield Observed Inert Check Inert Atmosphere and Degas Solvents Start->Inert Catalyst Use Fresh Catalyst/Ligand Inert->Catalyst Yes Temp Increase Reaction Temperature Inert->Temp No Catalyst->Temp Reactivity Consider More Reactive Halide (e.g., Dibromo vs. Dichloro) Temp->Reactivity Copper Homo-coupling Observed? Reactivity->Copper CopperFree Switch to Copper-Free Conditions Copper->CopperFree Yes Success Improved Yield Copper->Success No CopperFree->Success

References

Technical Support Center: Characterization of Impurities in 2,6-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the characterization of impurities in 2,6-Diethynylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound synthesized via Sonogashira coupling?

A1: The synthesis of this compound, commonly achieved through a palladium-catalyzed Sonogashira coupling of a 2,6-dihalopyridine with a protected alkyne (e.g., trimethylsilylacetylene) followed by deprotection, can lead to several types of impurities:

  • Unreacted Starting Materials: Residual 2,6-dihalopyridine (e.g., 2,6-dibromopyridine or 2,6-dichloropyridine) may be present if the reaction does not go to completion.

  • Partially Reacted Intermediate: 2-Halo-6-ethynylpyridine is a common impurity resulting from the monosubstitution of the dihalopyridine.

  • Homocoupled Byproduct: The oxidative homocoupling of the terminal alkyne, known as the Glaser coupling, can produce 1,4-bis(pyridin-2,6-diyl)buta-1,3-diyne. This is a significant side reaction, especially in the presence of oxygen.[1][2][3]

  • Residual Protecting Groups: If a protected alkyne like trimethylsilylacetylene is used, incomplete deprotection can result in 2-ethynyl-6-((trimethylsilyl)ethynyl)pyridine or 2,6-bis((trimethylsilyl)ethynyl)pyridine.

  • Solvent and Reagent Residues: Solvents (e.g., toluene, THF, DMF) and reagents (e.g., amine bases like triethylamine) used in the synthesis and workup may be present in the final product.

Q2: How can I minimize the formation of the homocoupled (Glaser) byproduct during synthesis?

A2: Minimizing the formation of the homocoupled diyne is crucial for obtaining high-purity this compound. Here are some strategies:

  • Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen, which promotes the Glaser coupling. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the reaction mixture or by using freeze-pump-thaw cycles.

  • Copper-Free Conditions: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free protocols have been developed to avoid the Glaser coupling, which is often catalyzed by copper salts.[1][2][4]

  • Use of a Reducing Atmosphere: Performing the reaction under a reducing atmosphere, such as a mixture of hydrogen and nitrogen, can diminish the extent of homocoupling.[3]

Q3: What are the potential degradation pathways for this compound?

A3: this compound is a reactive molecule and can degrade under certain conditions:

  • Polymerization: The terminal alkyne functionalities are susceptible to polymerization, especially when exposed to heat, light, or certain metal catalysts. This can lead to the formation of insoluble, colored materials.[5][6][7][8][9]

  • Oxidation: The ethynyl groups can be oxidized, particularly in the presence of air and light, leading to the formation of various oxygenated species. The pyridine nitrogen can also be oxidized to an N-oxide.

  • Hydration: In the presence of acid and water, the alkyne groups can undergo hydration to form acetylpyridines.

Q4: How should I store this compound to ensure its stability?

A4: To minimize degradation, this compound should be stored under the following conditions:

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.

  • Low Temperature: Keep refrigerated (2-8 °C).

  • Protection from Light: Store in an amber vial or a container protected from light.

  • Anhydrous Conditions: Minimize exposure to moisture.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete reaction; significant side product formation (e.g., Glaser coupling).Optimize reaction conditions (temperature, time, catalyst loading). Ensure rigorous degassing of the reaction mixture. Consider using a copper-free Sonogashira protocol.[1][2][4]
Product is a dark, tarry solid Polymerization of the product.Avoid high temperatures during purification. Store the purified product under an inert atmosphere and in the dark.
Unexpected peaks in ¹H NMR spectrum Presence of starting materials, intermediates, or byproducts.Compare the spectrum with known spectra of potential impurities (see Table 1). Use 2D NMR techniques (COSY, HSQC) to aid in structure elucidation.
Broad peak in ¹H NMR spectrum Residual water or solvent.Dry the sample under high vacuum. If using a deuterated solvent for NMR, ensure it is of high purity and dry.
Multiple spots on TLC analysis Impure product.Optimize the purification method (e.g., column chromatography with a different solvent system, recrystallization).
GC-MS analysis shows a peak with a higher m/z than the product Homocoupled byproduct (Glaser coupling).The homocoupled product will have a molecular weight approximately double that of the starting alkyne minus two protons. Confirm by analyzing the fragmentation pattern.

Data Presentation: Potential Impurities in this compound

Impurity Name Structure Molecular Weight ( g/mol ) Potential Analytical Signature
2,6-DibromopyridineBr-Py-Br236.88GC-MS: M+ at m/z 235/237/239. ¹H NMR: Distinct aromatic signals.
2-Bromo-6-ethynylpyridineBr-Py-C≡CH182.01GC-MS: M+ at m/z 181/183. ¹H NMR: Asymmetric aromatic signals and one ethynyl proton signal.
1,4-bis(pyridin-2,6-diyl)buta-1,3-diynePy-(C≡C)₂-Py252.26HPLC: Likely a less polar peak than the product. MS: M+ at m/z 252.
2-Ethynyl-6-((trimethylsilyl)ethynyl)pyridineTMS-C≡C-Py-C≡CH199.31GC-MS: M+ at m/z 199. ¹H NMR: Signals for TMS group (~0.25 ppm) and one ethynyl proton.
2,6-bis((trimethylsilyl)ethynyl)pyridineTMS-C≡C-Py-C≡C-TMS271.49GC-MS: M+ at m/z 271. ¹H NMR: Signals for two TMS groups.
2-Acetyl-6-ethynylpyridineMeCO-Py-C≡CH145.16GC-MS: M+ at m/z 145. ¹H NMR: Signal for a methyl ketone (~2.7 ppm).
This compound N-oxideC₉H₅NO143.14HPLC: Likely a more polar peak. MS: M+ at m/z 143.

Experimental Protocols

Protocol 1: GC-MS Analysis for Volatile Impurities
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • MS Detector: Electron ionization (EI) mode at 70 eV with a scan range of m/z 40-500.

  • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Data Analysis: Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with known standards.

Protocol 2: HPLC Analysis for Non-Volatile Impurities
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-20 min: 10% to 90% B.

    • 20-25 min: Hold at 90% B.

    • 25-30 min: 90% to 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 300 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition (90:10 Water:Acetonitrile).

  • Data Analysis: Quantify impurities based on the area percentage of the peaks relative to the total area of all peaks. Identify known impurities by comparing their retention times with reference standards.

Protocol 3: ¹H NMR Spectroscopy for Structural Characterization
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. If necessary, perform 2D NMR experiments like COSY and HSQC to establish proton-proton and proton-carbon correlations for unambiguous peak assignment.

  • Data Analysis: Analyze chemical shifts, coupling constants, and integration values to identify the main product and any impurities. The aromatic protons of 2,6-disubstituted pyridines typically show a characteristic splitting pattern.

Mandatory Visualizations

Synthesis_and_Impurity_Pathway Start 2,6-Dibromopyridine + Trimethylsilylacetylene Reaction Sonogashira Coupling (Pd/Cu catalyst, base) Start->Reaction Impurity4 Impurity: Unreacted 2,6-Dibromopyridine Start->Impurity4 Unreacted Starting Material Intermediate 2,6-bis((Trimethylsilyl)ethynyl)pyridine Reaction->Intermediate Impurity1 Impurity: 2-Bromo-6-ethynylpyridine Reaction->Impurity1 Incomplete Coupling Impurity2 Impurity: Homocoupled Diyne (Glaser Product) Reaction->Impurity2 Side Reaction (O2 present) Deprotection Deprotection (e.g., K2CO3/MeOH) Intermediate->Deprotection Product This compound Deprotection->Product Impurity3 Impurity: 2-Ethynyl-6-((trimethylsilyl)ethynyl)pyridine Deprotection->Impurity3 Incomplete Deprotection

Caption: Synthetic pathway for this compound and potential impurity formation points.

Impurity_Characterization_Workflow Start Crude this compound Sample TLC Initial Purity Check (TLC) Start->TLC MultipleSpots Multiple Spots Observed? TLC->MultipleSpots Purification Purification (Column Chromatography / Recrystallization) MultipleSpots->Purification Yes PureProduct Pure Product MultipleSpots->PureProduct No Purification->PureProduct Analysis Characterization of Impurities Purification->Analysis Isolate Impurity Fractions GCMS GC-MS Analysis Analysis->GCMS HPLC HPLC Analysis Analysis->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) Analysis->NMR Identify Identify Impurity Structure & Quantify GCMS->Identify HPLC->Identify NMR->Identify

Caption: General workflow for the characterization of impurities in this compound.

References

Validation & Comparative

A Comparative Guide to Diethynylarene Monomers for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,6-diethynylpyridine with other diethynylarene monomers, including diethynylbenzene, diethynylnaphthalene, and diethynylanthracene. This document is intended to assist researchers in selecting the most suitable monomer for their specific applications by providing a detailed overview of their synthesis, and the thermal, mechanical, and electronic properties of their resulting polymers.

Introduction to Diethynylarene Monomers

Diethynylarene monomers are a class of organic compounds characterized by an aromatic core functionalized with two ethynyl (–C≡CH) groups. These monomers are pivotal building blocks in the synthesis of conjugated polymers, which are of significant interest for their applications in organic electronics, high-performance materials, and biomedical devices. The choice of the aromatic core (e.g., pyridine, benzene, naphthalene, anthracene) profoundly influences the properties of the resulting polymer, such as its thermal stability, mechanical strength, and electronic characteristics.

Monomer Synthesis Overview

The synthesis of diethynylarene monomers is most commonly achieved through a Sonogashira cross-coupling reaction between a dihalogenated arene and a protected acetylene, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.

Comparative Summary of Monomer Properties
MonomerChemical StructureMolecular FormulaMolar Mass ( g/mol )
This compoundC₉H₅N127.14[1][2]
1,4-DiethynylbenzeneC₁₀H₆126.15[3]
2,6-DiethynylnaphthaleneC₁₄H₈176.21
2,6-DiethynylanthraceneC₁₈H₁₀226.27

Polymer Performance Comparison

The properties of polymers derived from these monomers are critical for their end-use applications. The following tables summarize key performance indicators based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in polymerization conditions and characterization methods reported in the literature. Much of the available data is for copolymers or polymer blends, rather than the homopolymers.

Thermal Properties

The thermal stability of these polymers is a key consideration for applications requiring high-temperature processing or operation. This is typically evaluated using Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td) and Differential Scanning Calorimetry (DSC) to identify the glass transition temperature (Tg).

PolymerDecomposition Temp. (Td, 5% weight loss)Glass Transition Temp. (Tg)
Poly(this compound)Data for homopolymer not readily available. Pyridine-containing polymers generally exhibit high thermal stability.Data for homopolymer not readily available.
Poly(p-diethynylbenzene)> 560 °C (in N₂) for a silylene-diethynylbenzene copolymer.[4]No glass transition observed up to 450 °C for a silylene-diethynylbenzene copolymer.[4]
Poly(diethynylnaphthalene)Data for homopolymer not readily available. Naphthalene-based polymers are known for high thermal stability.Data for homopolymer not readily available.
Poly(diethynylanthracene)Data for homopolymer not readily available. Anthracene-based polymers are expected to have high thermal stability.Data for homopolymer not readily available.
Mechanical Properties

The mechanical properties of these polymers, such as their strength and flexibility, determine their suitability for applications ranging from flexible electronics to structural components.

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Flexural Strength (MPa)Flexural Modulus (GPa)
Poly(this compound)Data not availableData not availableData not availableData not availableData not available
Poly(p-diethynylbenzene)Data not availableData not availableData not available40.2 (for a silylene-diethynylbenzene copolymer)[4]3.1 (for a silylene-diethynylbenzene copolymer)[4]
Poly(diethynylnaphthalene)Data not availableData not availableData not availableData not availableData not available
Poly(diethynylanthracene)Data not availableData not availableData not availableData not availableData not available

Note: The mechanical properties of conjugated polymers are highly dependent on the processing of the polymer film and the molecular weight of the polymer.

Electronic Properties

The electronic properties of these conjugated polymers are fundamental to their use in organic electronic devices. The charge carrier mobility is a key metric for performance in applications like Organic Field-Effect Transistors (OFETs).

PolymerHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)
Poly(this compound)Data not availableData not available
Poly(p-diethynylbenzene)Data not availableData not available
Poly(diethynylnaphthalene)Data not availableData not available
Poly(diethynylanthracene)P-type behavior observed in some derivatives.[5]Data not available

Experimental Protocols

Synthesis of Diethynylarene Monomers (General Procedure)

A general and widely used method for the synthesis of diethynylarenes is the Sonogashira cross-coupling reaction.

Example: Synthesis of 1,4-Diethynylbenzene [3]

  • Coupling Reaction: To a solution of 1,4-diiodobenzene in a suitable solvent (e.g., triethylamine or a mixture of toluene and an amine), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are added. Trimethylsilylacetylene (TMSA) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is filtered to remove the precipitated ammonium salts. The filtrate is concentrated under reduced pressure.

  • Deprotection: The resulting bis(trimethylsilyl) protected diethynylbenzene is dissolved in a suitable solvent (e.g., methanol or THF), and a base (e.g., potassium carbonate or sodium hydroxide) is added to remove the trimethylsilyl groups.

  • Purification: The crude 1,4-diethynylbenzene is purified by column chromatography or recrystallization to yield the final product.

This general procedure can be adapted for the synthesis of other diethynylarene monomers by starting with the corresponding dihalogenated aromatic compound.

Polymerization of Diethynylarene Monomers (General Procedure)

Sonogashira polymerization is a common method for synthesizing poly(diethynylarene)s.

Example: Sonogashira Polymerization of a Diethynylarene with a Dihaloarene

  • Reaction Setup: A diethynylarene monomer and a dihaloarene comonomer are dissolved in a degassed solvent system, typically a mixture of toluene and an amine (e.g., diisopropylamine or triethylamine).

  • Catalyst Addition: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are added to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Polymerization: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred for a defined period (e.g., 24-48 hours). The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or acetone).

  • Purification: The precipitated polymer is collected by filtration, washed with the non-solvent to remove residual catalyst and unreacted monomers, and then dried under vacuum.

Visualizations

Sonogashira Polymerization Mechanism

Sonogashira_Polymerization cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-X Pd(0)L2->Oxidative_Addition Pd(II)Complex trans-Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Acetylide trans-Ar-Pd(II)-C≡C-R(L2) Transmetalation->Pd(II)Acetylide Cu(I)X Cu(I)X Transmetalation->Cu(I)X Reductive_Elimination Reductive Elimination Pd(II)Acetylide->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Product Reductive_Elimination->Product Ar-C≡C-R Alkyne_Coordination Alkyne Coordination R-C≡C-H Cu(I)X->Alkyne_Coordination Base Cu(I)Acetylide R-C≡C-Cu(I) Alkyne_Coordination->Cu(I)Acetylide Cu(I)Acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

General Workflow for Conjugated Polymer Characterization

Polymer_Characterization_Workflow cluster_structural Structure cluster_mw Molecular Weight cluster_thermal Thermal Properties cluster_mechanical Mechanical Properties cluster_electronic Electronic Properties Polymer_Synthesis Polymer Synthesis Purification Purification (Precipitation, Soxhlet Extraction) Polymer_Synthesis->Purification Structural_Characterization Structural Characterization Purification->Structural_Characterization Molecular_Weight Molecular Weight Determination Purification->Molecular_Weight Thermal_Analysis Thermal Analysis Purification->Thermal_Analysis Mechanical_Testing Mechanical Property Testing Purification->Mechanical_Testing Electronic_Characterization Electronic Property Characterization Purification->Electronic_Characterization NMR NMR Spectroscopy (¹H, ¹³C) Structural_Characterization->NMR FTIR FTIR Spectroscopy Structural_Characterization->FTIR GPC Gel Permeation Chromatography (GPC) Molecular_Weight->GPC TGA Thermogravimetric Analysis (TGA) Thermal_Analysis->TGA DSC Differential Scanning Calorimetry (DSC) Thermal_Analysis->DSC Tensile Tensile Testing Mechanical_Testing->Tensile DMA Dynamic Mechanical Analysis (DMA) Mechanical_Testing->DMA Device_Fabrication Device Fabrication & Testing Electronic_Characterization->Device_Fabrication UVVis UV-Vis Spectroscopy Electronic_Characterization->UVVis CV Cyclic Voltammetry (CV) Electronic_Characterization->CV

Caption: A typical workflow for the characterization of newly synthesized conjugated polymers.

Application in Organic Field-Effect Transistors (OFETs)

OFET_Structure cluster_OFET Bottom-Gate, Bottom-Contact OFET Architecture Substrate Substrate (e.g., Si/SiO₂) Gate Gate Electrode (e.g., n⁺⁺-Si) Dielectric Gate Dielectric (e.g., SiO₂) Source Source Drain Drain Semiconductor Active Layer (Diethynylarene Polymer)

Caption: Schematic of a bottom-gate, bottom-contact Organic Field-Effect Transistor (OFET).

References

Validating the Purity of Synthesized 2,6-Diethynylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2,6-diethynylpyridine, a versatile building block in medicinal chemistry and materials science. We present experimental data and detailed protocols for state-of-the-art analytical techniques, offering a comparative analysis against potential impurities and alternative pyridine-based structures.

Comparison of Analytical Techniques for Purity Validation

The purity of this compound can be rigorously assessed using a combination of chromatographic and spectroscopic methods. Each technique provides unique insights into the compound's identity and the presence of any impurities. The primary alternatives for comparison include positional isomers such as 3-ethynylpyridine and 4-ethynylpyridine, which, despite having the same molecular weight, exhibit distinct spectroscopic and chromatographic properties.

Table 1: Comparative Analytical Data for this compound and Related Compounds

CompoundAnalytical TechniqueKey Parameters and Expected Values
This compound ¹H NMR (500 MHz, CDCl₃) δ ~7.70 (t, 1H, H-4), ~7.45 (d, 2H, H-3,5), ~3.15 (s, 2H, C≡CH)
¹³C NMR (125 MHz, CDCl₃) δ ~142.9 (C-2,6), ~137.5 (C-4), ~127.8 (C-3,5), ~82.5 (C≡CH), ~79.8 (C≡CH)
HPLC (Reversed-Phase) Retention Time dependent on specific conditions.
Mass Spectrometry (EI) m/z (%): 127 (M⁺, 100), 101, 75
Elemental Analysis Calculated for C₉H₅N: C, 85.02%; H, 3.96%; N, 11.02%
3-Ethynylpyridine ¹H NMR (CDCl₃) δ ~8.6 (s, 1H), ~8.5 (d, 1H), ~7.8 (d, 1H), ~7.3 (dd, 1H), ~3.1 (s, 1H)
¹³C NMR (CDCl₃) δ ~152.5, ~148.8, ~138.5, ~123.3, ~120.2, ~82.8, ~77.4
HPLC (Reversed-Phase) Expected to have a different retention time than this compound.
Mass Spectrometry (EI) m/z (%): 103 (M⁺), 76, 50
4-Ethynylpyridine ¹H NMR (CDCl₃) δ ~8.6 (d, 2H), ~7.3 (d, 2H), ~3.2 (s, 1H)
¹³C NMR (CDCl₃) δ ~150.2, ~131.8, ~125.7, ~82.9, ~80.9
HPLC (Reversed-Phase) Expected to have a different retention time than this compound.
Mass Spectrometry (EI) m/z (%): 103 (M⁺), 76, 50
Potential Impurity: 2,6-Dibromopyridine (Starting Material) ¹H NMR (CDCl₃) δ ~7.45 (t, 1H), ~7.35 (d, 2H)
HPLC (Reversed-Phase) Expected to be more retained than the diethynyl product.
Mass Spectrometry (EI) m/z (%): 237/235/233 (M⁺, Br isotope pattern), 156/154, 75
Potential Impurity: 2-Bromo-6-ethynylpyridine (Intermediate) ¹H NMR (CDCl₃) δ ~7.6 (t, 1H), ~7.4 (d, 1H), ~7.3 (d, 1H), ~3.1 (s, 1H)
HPLC (Reversed-Phase) Retention time expected to be between starting material and final product.
Mass Spectrometry (EI) m/z (%): 183/181 (M⁺, Br isotope pattern), 102, 75
Potential Impurity: 1,4-Di(pyridin-2-yl)buta-1,3-diyne (Glaser Coupling Byproduct) ¹H NMR (CDCl₃) Aromatic signals for the pyridine rings.
HPLC (Reversed-Phase) Expected to have a significantly different retention time.
Mass Spectrometry (EI) m/z (%): 254 (M⁺)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify proton and carbon environments.

Instrumentation: 500 MHz NMR Spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.7 mL of deuterated chloroform (CDCl₃).

¹H NMR Protocol:

  • Acquire a standard one-dimensional proton spectrum.

  • Set the spectral width to cover the range of -2 to 12 ppm.

  • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Protocol:

  • Acquire a proton-decoupled carbon spectrum.

  • Set the spectral width to cover the range of 0 to 200 ppm.

  • Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

High-Performance Liquid Chromatography (HPLC)

Objective: To separate this compound from starting materials, intermediates, and byproducts, and to quantify its purity.

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 30% to 90% acetonitrile over 20 minutes). The addition of a small amount of trifluoroacetic acid (0.1%) can improve peak shape.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Mass spectrometer with an electron ionization (EI) source.

Protocol:

  • Introduce a small amount of the sample into the ion source, either directly via a solid probe or through a gas chromatograph inlet.

  • Set the electron energy to 70 eV.

  • Acquire the mass spectrum over a mass range of m/z 50-300.

  • Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

Elemental Analysis

Objective: To determine the elemental composition of the synthesized compound.

Protocol:

  • Submit a pure, dry sample (typically 2-5 mg) to an analytical laboratory for combustion analysis.

  • The instrument will combust the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of carbon, hydrogen, and nitrogen.

  • Compare the experimental percentages to the calculated theoretical values for C₉H₅N.

Visualizing the Purity Validation Workflow

The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound.

PurityValidationWorkflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Final Assessment Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment EA Elemental Analysis Purification->EA Compositional Verification PurityCheck Purity > 98%? NMR->PurityCheck MS Mass Spectrometry HPLC->MS Impurity Identification HPLC->PurityCheck MS->PurityCheck EA->PurityCheck Pure Pure Compound PurityCheck->Pure Yes Impure Further Purification Needed PurityCheck->Impure No Impure->Purification

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

AnalyticalTechniques cluster_techniques Analytical Techniques cluster_information Information Obtained NMR NMR Spectroscopy Structure Chemical Structure NMR->Structure HPLC HPLC Purity Quantitative Purity HPLC->Purity Impurities Impurity Profile HPLC->Impurities MS Mass Spectrometry MW Molecular Weight MS->MW MS->Impurities EA Elemental Analysis Composition Elemental Composition EA->Composition

Caption: Relationship between analytical techniques and the information obtained for purity validation.

A Comparative Guide to 2,6-Diethynylpyridine-Based Polymers and Other Conjugated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of conjugated polymers is rapidly advancing, driven by the demand for novel materials in organic electronics, sensing, and biomedical applications. Among the diverse array of conjugated systems, 2,6-diethynylpyridine-based polymers have emerged as a promising class due to their unique electronic structure, coordination capabilities, and tunable properties. This guide provides an objective comparison of the performance of this compound-based polymers against other well-established conjugated polymers, supported by experimental data and detailed methodologies.

Performance Metrics: A Comparative Overview

The performance of conjugated polymers is evaluated based on a range of electronic, optical, and physical properties. This section presents a summary of key quantitative data for this compound-based polymers in comparison to two widely studied classes of conjugated polymers: poly(p-phenylene vinylene)s (PPVs) and poly(3-hexylthiophene) (P3HT).

PropertyThis compound-Based PolymersPoly(p-phenylene vinylene) (PPV) DerivativesPoly(3-hexylthiophene) (P3HT)
Optical Band Gap (Eg) ~2.4 - 2.8 eV~2.1 - 2.5 eV[1]~1.9 - 2.1 eV
Fluorescence Quantum Yield (ΦF) 0.060 - 0.223[2]Varies widely with derivatives~0.02 - 0.35
HOMO Energy Level ~ -5.5 to -6.0 eV~ -5.1 to -5.4 eV[1]~ -4.9 to -5.2 eV
LUMO Energy Level ~ -2.8 to -3.2 eV~ -2.7 to -3.0 eV[1]~ -2.9 to -3.2 eV
Hole Mobility (μh) Moderate (semiconducting upon doping)[2]10⁻⁵ to 10⁻³ cm²/Vs10⁻⁴ to 10⁻² cm²/Vs[3]
Thermal Stability (TGA, 5% weight loss) > 350 °C> 340 °C[4]> 300 °C

Note: The properties of conjugated polymers can be significantly influenced by factors such as molecular weight, regioregularity, side-chain engineering, and processing conditions. The values presented here are representative and intended for comparative purposes.

Key Advantages of this compound-Based Polymers

The incorporation of the pyridine moiety into the conjugated backbone imparts several advantageous characteristics:

  • Electron-Deficient Nature: The nitrogen atom in the pyridine ring makes these polymers more electron-deficient compared to their all-carbon analogues. This can lead to improved electron injection and transport properties, which is beneficial for applications in n-type organic field-effect transistors (OFETs) and as electron-transporting materials in organic light-emitting diodes (OLEDs).

  • Coordination Chemistry: The lone pair of electrons on the nitrogen atom allows for coordination with metal ions. This feature can be exploited to tune the polymer's optoelectronic properties, create novel sensor materials, and facilitate the formation of self-assembled nanostructures.

  • Enhanced Intermolecular Interactions: The nitrogen atom can participate in hydrogen bonding and other non-covalent interactions, which can influence the polymer's morphology and solid-state packing, ultimately affecting its charge transport characteristics.[5][6]

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed experimental methodologies for key characterization techniques are provided below.

Synthesis of this compound-Based Polymers

A common route for the synthesis of this compound-based polymers is through Sonogashira cross-coupling polymerization.

Materials:

  • 2,6-Dihalopyridine (e.g., 2,6-dibromopyridine or 2,6-diiodopyridine)

  • Aromatic diethynyl comonomer (e.g., 1,4-diethynylbenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) cocatalyst

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., toluene or THF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2,6-dihalopyridine, the aromatic diethynyl comonomer, the palladium catalyst, and the copper(I) iodide cocatalyst.

  • Add the anhydrous solvent and the amine base via syringe.

  • Degas the reaction mixture by several freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for 24-72 hours.

  • Monitor the progress of the polymerization by techniques such as gel permeation chromatography (GPC).

  • Upon completion, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or acetone).

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

cluster_synthesis Polymer Synthesis Workflow Monomers 2,6-Dihalopyridine + Aromatic Diethynyl Comonomer Polymerization Heating & Stirring Monomers->Polymerization Catalysts Pd Catalyst + CuI Cocatalyst Catalysts->Polymerization Reaction_Setup Inert Atmosphere Anhydrous Solvent Amine Base Reaction_Setup->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Purification Filtration & Washing Precipitation->Purification Final_Polymer Dried Polymer Purification->Final_Polymer

General workflow for the synthesis of this compound-based polymers.
Charge Mobility Measurement: Time-of-Flight (ToF) Method

The Time-of-Flight (ToF) technique is a widely used method to determine the charge carrier mobility in organic semiconductors.

Experimental Setup:

  • A sample of the polymer film is sandwiched between two electrodes, with at least one being semi-transparent (e.g., ITO).

  • A pulsed laser with a photon energy greater than the polymer's band gap is used to generate charge carriers near the transparent electrode.

  • A DC voltage is applied across the sample to create an electric field.

  • A fast oscilloscope is used to measure the transient photocurrent.

Procedure:

  • A short laser pulse generates a sheet of electron-hole pairs near the transparent electrode.

  • Depending on the polarity of the applied voltage, either electrons or holes will drift across the film towards the counter electrode.

  • The motion of this charge packet induces a transient photocurrent in the external circuit.

  • The transit time (ttr) is determined from the inflection point of the photocurrent transient when plotted on a double logarithmic scale.

  • The charge carrier mobility (μ) is then calculated using the equation: μ = d² / (V * ttr), where 'd' is the film thickness and 'V' is the applied voltage.[7]

cluster_tof Time-of-Flight (ToF) Measurement Laser_Pulse Pulsed Laser (hν > Eg) Sample Polymer Film between Electrodes Laser_Pulse->Sample Photocurrent Transient Photocurrent Sample->Photocurrent Voltage_Source Applied DC Voltage Voltage_Source->Sample Oscilloscope Oscilloscope Measurement Photocurrent->Oscilloscope Transit_Time Determine Transit Time (t_tr) Oscilloscope->Transit_Time Mobility_Calc Calculate Mobility (μ) Transit_Time->Mobility_Calc

Experimental workflow for charge mobility measurement using the ToF method.
Spectroelectrochemistry

Spectroelectrochemistry allows for the in-situ investigation of the changes in the electronic absorption spectrum of a polymer film as a function of the applied electrochemical potential.

Experimental Setup:

  • A three-electrode electrochemical cell equipped with an optically transparent working electrode (e.g., ITO-coated glass).

  • A potentiostat to control the applied potential.

  • A UV-Vis-NIR spectrometer to record the absorption spectra.

  • An electrolyte solution containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

Procedure:

  • The polymer film is deposited onto the transparent working electrode.

  • The cell is assembled with the working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • The cell is filled with the electrolyte solution.

  • An initial absorption spectrum is recorded at the open-circuit potential.

  • The potential is then stepped to different values, and the absorption spectrum is recorded at each potential to observe the spectral changes associated with oxidation (p-doping) or reduction (n-doping) of the polymer.[8][9]

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is used to determine the thermal stability of a polymer by measuring its weight loss as a function of temperature.[10]

Experimental Setup:

  • A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace.

  • A sample pan (typically platinum or alumina).

  • An inert gas supply (e.g., nitrogen) to prevent oxidative degradation.

Procedure:

  • A small amount of the polymer sample (typically 5-10 mg) is placed in the sample pan.

  • The furnace is sealed, and the system is purged with an inert gas.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve shows the temperature at which degradation begins (onset temperature) and the percentage of weight loss at different temperatures.[11][12]

Logical Relationships in Conjugated Polymer Performance

The performance of a conjugated polymer is not determined by a single parameter but rather by a complex interplay of its chemical structure, morphology, and processing.

cluster_logic Structure-Property-Performance Relationship Chemical_Structure Chemical Structure (Backbone, Side Chains) Morphology Solid-State Morphology (Crystallinity, Packing) Chemical_Structure->Morphology Electronic_Properties Electronic Properties (HOMO/LUMO, Band Gap) Chemical_Structure->Electronic_Properties Optical_Properties Optical Properties (Absorption, Emission) Chemical_Structure->Optical_Properties Charge_Transport Charge Transport (Mobility) Morphology->Charge_Transport Processing Processing Conditions (Solvent, Annealing) Processing->Morphology Device_Performance Device Performance (Efficiency, Stability) Electronic_Properties->Device_Performance Optical_Properties->Device_Performance Charge_Transport->Device_Performance

Interdependencies influencing the performance of conjugated polymers.

References

A Comparative Guide to the Electrochemical Properties of Pyridine-Based Conjugated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Electrochemical Properties

The electrochemical properties of conjugated polymers are crucial for their application in electronic devices, sensors, and energy storage. Parameters such as oxidation potential, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resulting electrochemical band gap dictate the material's charge transport capabilities and stability. Below is a comparison of these properties for various pyridine-based polymers.

Polymer/Derivative ClassOnset Oxidation Potential (V vs. Ag/Ag+)HOMO Level (eV)LUMO Level (eV)Electrochemical Band Gap (Eg, eV)Reference
Carbazole-Pyridine Copolymers
P(dCz2-co-dTC2)~0.87 (1st), ~1.30 (2nd)Not specifiedNot specifiedNot specified[1]
PTPC (Carbazole-based star polymer)Not specifiedNot specifiedNot specifiedNot specified[1]
Thiophene-Pyridine Copolymers
Poly[2,3-di(2-thienyl)quinoxaline]Not specifiedNot specifiedNot specifiedLow band gap
General Pyridine-Based Polymers
Polypyridine (PPy)-2.2 to -2.5 (Reduction)Not specifiedNot specifiedNot specified
Carbazole-based Polymers (for comparison)
CBPPO1.05-5.70Not specified3.50 (optical)[2]
CBPmBI0.95-5.60Not specified3.40 (optical)[2]
Bis(ethylenedioxythiophene)-N-substituted carbazoles0.15 to 0.46Not specifiedNot specified2.4 to 2.5[3]

Note: Direct, experimentally determined electrochemical data for 2,6-diethynylpyridine polymers was not found in the provided search results. The table above presents data for comparable pyridine-containing polymer systems to provide a useful reference. The reference electrodes and experimental conditions may vary between studies, affecting direct comparability.

Experimental Protocols

The following are detailed methodologies for the key electrochemical experiments cited in the literature for characterizing these types of conjugated polymers.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of a material.

Objective: To determine the oxidation and reduction potentials of the polymer films, assess their electrochemical stability, and estimate HOMO and LUMO energy levels.

Experimental Setup:

  • Potentiostat: An electrochemical workstation.

  • Three-electrode cell:

    • Working Electrode: Indium tin oxide (ITO) coated glass slide or a platinum button electrode. The polymer film is typically deposited onto this electrode.

    • Reference Electrode: Ag/Ag+ or Saturated Calomel Electrode (SCE). All potentials should be reported against a standard reference.

    • Counter Electrode: A platinum wire or foil.

  • Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or lithium perchlorate (LiClO4)) in an anhydrous, deoxygenated organic solvent (e.g., acetonitrile or dichloromethane).

Procedure:

  • The polymer film is prepared on the working electrode by methods such as drop-casting, spin-coating, or electropolymerization.

  • The three electrodes are assembled in the electrochemical cell containing the electrolyte solution.

  • The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50 mV/s).

  • The resulting current is measured and plotted against the applied potential to obtain a cyclic voltammogram.

  • From the voltammogram, the onset oxidation (E_ox) and reduction (E_red) potentials are determined.

  • The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple:

    • HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

    • The electrochemical band gap (Eg) is the difference between the LUMO and HOMO levels.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the changes in the optical properties of a material as a function of its electrochemical potential.

Objective: To observe the changes in the UV-Vis-NIR absorption spectrum of the polymer film at different oxidation states and to determine the optical band gap.

Experimental Setup:

  • A setup similar to that for cyclic voltammetry is used, but with an optically transparent electrochemical cell and a spectrophotometer.

  • Working Electrode: An optically transparent electrode, such as an ITO-coated glass slide, is essential.

  • The electrochemical cell is placed in the light path of a UV-Vis-NIR spectrophotometer.

Procedure:

  • A baseline spectrum of the polymer film in its neutral state is recorded.

  • A specific potential is applied to the working electrode to oxidize or reduce the polymer film.

  • Once the electrochemical process reaches a steady state, the absorption spectrum is recorded.

  • This process is repeated for a range of potentials to obtain a series of spectra corresponding to different redox states of the polymer.

  • The optical band gap (E_g_opt) can be determined from the onset of the π-π* transition in the absorption spectrum of the neutral polymer using a Tauc plot.

Visualizations

The following diagrams illustrate the general workflow for electrochemical characterization and a logical relationship for determining key material properties.

experimental_workflow cluster_prep Sample Preparation cluster_electrochem Electrochemical Analysis cluster_data Data Analysis synthesis Polymer Synthesis film_prep Thin Film Deposition on Electrode synthesis->film_prep cv Cyclic Voltammetry (CV) film_prep->cv sec Spectroelectrochemistry (SEC) film_prep->sec redox Determine Redox Potentials cv->redox optical_bg Determine Optical Band Gap sec->optical_bg homo_lumo Calculate HOMO/LUMO Levels redox->homo_lumo band_gap Determine Electrochemical Band Gap homo_lumo->band_gap

Caption: Experimental workflow for electrochemical characterization.

logical_relationship CV Cyclic Voltammetry Data E_ox Onset Oxidation Potential CV->E_ox E_red Onset Reduction Potential CV->E_red SEC Spectroelectrochemistry Data Abs_onset Absorption Onset SEC->Abs_onset HOMO HOMO Energy Level E_ox->HOMO LUMO LUMO Energy Level E_red->LUMO Eg_opt Optical Band Gap Abs_onset->Eg_opt Eg_electrochem Electrochemical Band Gap HOMO->Eg_electrochem LUMO->Eg_electrochem

Caption: Logical relationship for determining material properties.

References

Comparative analysis of different catalysts for 2,6-Diethynylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 2,6-diethynylpyridine is of significant interest in medicinal chemistry and materials science, owing to its utility as a versatile building block for the construction of complex molecular architectures, including pharmaceuticals, functional polymers, and novel ligands. The Sonogashira cross-coupling reaction is the most prevalent method for its synthesis, typically involving the reaction of a 2,6-dihalopyridine with a suitable acetylene source in the presence of a palladium catalyst and, often, a copper co-catalyst. The choice of the catalytic system is paramount in achieving high yields, purity, and cost-effectiveness. This guide provides a comparative analysis of different catalysts employed in the synthesis of this compound, supported by experimental data to aid in catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

Catalyst SystemStarting MaterialAlkyne SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuI2,6-DibromopyridineEthynyltrimethylsilaneEt₃NTHFRT1.5~97 (for a similar system)[1]
Pd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-bromopyridinesTerminal AlkynesEt₃NDMF100372-96[2]
[DTBNpP]Pd(crotyl)ClAryl BromidesTerminal AlkynesTMPDMSORT2-3up to 97[3]
Pd/CuFe₂O₄ MNPsAryl HalidesTerminal AlkynesK₂CO₃EtOH70VariesGood to Excellent[4]
Pd(PPh₃)₄ / CuI3-FluoropicolinonitrileTerminal AlkynesEt₃NTHFRT16Low (25% for a similar system)[5]

Note: The data presented is for illustrative purposes and may not be directly comparable due to variations in substrates and reaction conditions across different studies. Researchers should consider these as starting points for optimization.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound via a Sonogashira coupling reaction. The first protocol is a general procedure using a traditional palladium/copper catalyst system, while the second describes a copper-free alternative.

Protocol 1: Sonogashira Coupling using Pd(PPh₃)₂Cl₂/CuI

This protocol is a standard method for the synthesis of aryl alkynes.

Materials:

  • 2,6-Dibromopyridine

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (e.g., 2-5 mol%), and copper(I) iodide (e.g., 2-5 mol%).

  • Add anhydrous THF via syringe, followed by triethylamine (e.g., 2-3 eq).

  • To the stirred solution, add ethynyltrimethylsilane (2.2-2.5 eq) dropwise.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2,6-bis(trimethylsilylethynyl)pyridine by column chromatography on silica gel.

  • For the deprotection of the silyl group, dissolve the purified product in a suitable solvent (e.g., methanol or THF) and treat with a base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • After completion, remove the solvent and purify the final product, this compound, by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst, which can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).

Materials:

  • 2,6-Dibromopyridine

  • Ethynyltrimethylsilane

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl)

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add 2,6-dibromopyridine (1.0 eq) and the palladium precatalyst (e.g., 2.5 mol%) to a dry Schlenk flask.

  • Add anhydrous DMSO via syringe, followed by 2,2,6,6-tetramethylpiperidine (2.0 eq).

  • Add ethynyltrimethylsilane (2.2-2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, work up the reaction mixture as described in Protocol 1 (steps 5-8).

  • Perform the deprotection of the silyl group as described in Protocol 1 (steps 9-11) to obtain this compound.

Mandatory Visualization

The following diagrams illustrate the catalytic cycle of the Sonogashira reaction and a general experimental workflow.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle (Co-catalyst) Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Pd(II) Complex\n(Ar-Pd-X) Pd(II) Complex (Ar-Pd-X) Oxidative\nAddition->Pd(II) Complex\n(Ar-Pd-X) Transmetalation Transmetalation Pd(II) Complex\n(Ar-Pd-X)->Transmetalation Pd(II) Acetylide\n(Ar-Pd-C≡CR) Pd(II) Acetylide (Ar-Pd-C≡CR) Transmetalation->Pd(II) Acetylide\n(Ar-Pd-C≡CR) CuX CuX Transmetalation->CuX Reductive\nElimination Reductive Elimination Pd(II) Acetylide\n(Ar-Pd-C≡CR)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product\n(Ar-C≡CR) Product (Ar-C≡CR) Reductive\nElimination->Product\n(Ar-C≡CR) Cu(I) Cycle Cu(I) Cycle Alkyne\nDeprotonation Alkyne Deprotonation CuX->Alkyne\nDeprotonation R-C≡CH, Base Copper(I)\nAcetylide Copper(I) Acetylide Alkyne\nDeprotonation->Copper(I)\nAcetylide Copper(I)\nAcetylide->Transmetalation to Pd(II) Complex

Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Experimental_Workflow start Start reagents 1. Add 2,6-Dihalopyridine, Catalyst, Base, and Solvent start->reagents inert 2. Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert alkyne 3. Add Acetylene Source inert->alkyne reaction 4. Stir at Appropriate Temperature alkyne->reaction monitoring 5. Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup 6. Aqueous Workup monitoring->workup Reaction Complete extraction 7. Extraction with Organic Solvent workup->extraction drying 8. Drying and Solvent Removal extraction->drying purification1 9. Purification of Silylated Intermediate (Column Chromatography) drying->purification1 deprotection 10. Deprotection of Silyl Group purification1->deprotection purification2 11. Final Purification of This compound deprotection->purification2 end End Product purification2->end

Caption: General experimental workflow for the synthesis of this compound.

References

Benchmarking the Thermal Stability of 2,6-Diethynylpyridine Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is critical for predicting their performance, processing parameters, and shelf-life. This guide provides a comparative analysis of the thermal stability of 2,6-diethynylpyridine polymers against other relevant polymer classes, supported by experimental data and detailed protocols.

While specific experimental data for this compound polymers is not extensively available in public literature, their structural motifs—a pyridine ring and acetylene units—suggest their thermal behavior can be benchmarked against two well-characterized classes of polymers: pyridine-containing polyimides and substituted polyacetylenes. Pyridine-containing polymers are known for their high thermal resistance, while the stability of polyacetylenes can vary significantly with their substituent groups.

Comparative Thermal Stability Data

The thermal stability of polymers is commonly evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. Key parameters include the onset temperature of decomposition (often reported as Td5% or Td10%, the temperatures at which 5% or 10% weight loss occurs, respectively) and the percentage of material remaining at a high temperature (char yield), which indicates the material's tendency to form a stable carbonaceous residue.

Polymer ClassSpecific Polymer ExampleTd5% (°C)Td10% (°C)Char Yield at 800°C (%)
Pyridine-Containing Polyimides Polyimide from 2,6-diaminopyridine-~420-45349-71
Polyimide with pyridine and ether linkages-~457-474-
Polyimide from EPAPP and aromatic dianhydrides-~552-580>67
Substituted Polyacetylenes Poly(phenylacetylene)~250-300--
Poly(propyne)~150--
Poly[2,6-bis(4-propargyl-oxy-benzoyl)pyridine]~370->71
Phenylacetylene-capped Polyimide~571--

Note: The data presented is compiled from various research sources and serves as a representative example. Actual values can vary depending on the specific molecular weight, purity, and experimental conditions.

Experimental Protocols

A standardized method for determining the thermal stability of polymers is essential for obtaining comparable and reproducible results. The following protocol is based on the principles of thermogravimetric analysis (TGA), in line with standards such as ASTM E1131.[1][2][3][4][5]

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal degradation profile of the polymer sample, including the onset of decomposition and the char yield at elevated temperatures.

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance, a programmable furnace, and a gas-flow control system.

Procedure:

  • Sample Preparation:

    • Ensure the polymer sample is dry and free of residual solvents.

    • Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA crucible (e.g., alumina or platinum).[6]

  • Instrument Setup:

    • Place the crucible containing the sample onto the TGA balance.

    • Purge the furnace with an inert gas (typically nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[7]

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Heat the sample from the initial temperature to a final temperature (e.g., 800°C or 1000°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[8][9][10]

  • Data Acquisition and Analysis:

    • Continuously record the sample weight as a function of temperature.

    • Plot the percentage of initial weight remaining on the y-axis against the temperature on the x-axis to obtain the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of weight loss (Tmax).

    • Determine the Td5% and Td10% from the TGA curve.

    • Calculate the char yield as the percentage of weight remaining at the final temperature.

Visualizing the Experimental Workflow

The logical flow of assessing the thermal stability of a novel polymer like this compound polymer can be visualized as follows:

G Experimental Workflow for Polymer Thermal Stability Analysis cluster_0 Sample Preparation cluster_1 TGA Experiment cluster_2 Data Analysis cluster_3 Comparative Benchmarking A Synthesize and Purify This compound Polymer B Dry and Characterize (e.g., NMR, FTIR) A->B C Weigh 5-10 mg of Polymer into TGA Crucible B->C D Place in TGA Instrument under Inert Atmosphere (N2) C->D E Heat at a Constant Rate (e.g., 10°C/min to 800°C) D->E F Record Weight Loss vs. Temperature (TGA Curve) E->F G Calculate Td5%, Td10%, and Char Yield F->G H Compare Data with Pyridine-Containing Polyimides G->H I Compare Data with Substituted Polyacetylenes G->I J Draw Conclusions on Thermal Stability H->J I->J

Caption: Workflow for assessing the thermal stability of this compound polymers.

References

Validating the Structure of Poly(2,6-diethynylpyridine): A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The structural integrity of a polymer is paramount to its function and performance. For novel conjugated polymers like poly(2,6-diethynylpyridine), precise structural validation is a critical step in its characterization. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy alongside other key analytical techniques—Fourier Transform Infrared (FTIR) Spectroscopy and Gel Permeation Chromatography (GPC)—for the structural elucidation of this polymer.

NMR Spectroscopy for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a material. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the overall structure of the polymer repeating unit.

Expected NMR Spectral Changes Upon Polymerization

The polymerization of this compound to poly(this compound) results in characteristic changes in the NMR spectra. The disappearance of the ethynyl proton signal in ¹H NMR and the significant upfield shift of the ethynyl carbon signals in ¹³C NMR are key indicators of successful polymerization. The pyridine ring protons and carbons will also experience shifts due to the change in their electronic environment upon formation of the conjugated polymer backbone.

Compound Proton/Carbon Expected ¹H NMR Chemical Shift (ppm) Hypothetical ¹³C NMR Chemical Shift (ppm)
This compound (Monomer) Pyridine H-3, H-5~7.6~125
Pyridine H-4~7.8~137
Ethynyl C-H~3.2~82
Pyridine C-2, C-6-~143
Pyridine C-3, C-5-~125
Pyridine C-4-~137
Ethynyl C≡CH-~78
Poly(this compound) (Polymer) Pyridine H-3, H-57.8 - 8.2127 - 130
Pyridine H-48.0 - 8.5138 - 142
Polymer Backbone C-145 - 150 (formerly C-2, C-6)
85 - 95 (formerly ethynyl carbons)
Comparison with Alternative Techniques

While NMR provides detailed structural information, a comprehensive validation often involves complementary techniques. FTIR and GPC offer valuable insights into the functional groups present and the molecular weight distribution of the polymer, respectively.

Technique Principle Information Obtained Advantages Disadvantages
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed molecular structure, connectivity, and conformationHigh resolution, provides unambiguous structural informationLower sensitivity, can be expensive, complex spectra for polymers
FTIR Spectroscopy Vibrational transitions of molecular bondsPresence of functional groupsFast, sensitive to a wide range of functional groups, relatively inexpensiveProvides less detailed structural information than NMR, not all vibrations are IR active
GPC/SEC Separation based on hydrodynamic volumeMolecular weight distribution (Mw, Mn), and polydispersity index (PDI)Provides crucial information on polymer chain length and uniformityDoes not provide structural information on the repeating unit, requires calibration

Experimental Protocols

Protocol for NMR Analysis of Poly(this compound)
  • Sample Preparation:

    • Dissolve 5-10 mg of the poly(this compound) sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure good solubility of the polymer.

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • ¹H NMR Spectroscopy:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Spectroscopy:

    • Acquire the ¹³C NMR spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Set the spectral width to cover the expected range (typically 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign the peaks to the corresponding protons and carbons in the polymer structure by comparing the spectra to that of the monomer and using 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.

    • Confirm the disappearance of the monomer's ethynyl proton signal and the characteristic shifts of the aromatic and backbone carbons.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of poly(this compound), integrating NMR with complementary analytical techniques.

G Workflow for Structural Validation of Poly(this compound) cluster_synthesis Synthesis cluster_validation Structural Validation cluster_results Analysis & Confirmation Monomer This compound Monomer Polymerization Polymerization Reaction Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer NMR NMR Spectroscopy (¹H, ¹³C) Polymer->NMR FTIR FTIR Spectroscopy Polymer->FTIR GPC GPC/SEC Polymer->GPC Structure Confirm Polymer Structure (Repeating Unit) NMR->Structure Functional_Groups Verify Functional Groups (Disappearance of C≡C-H) FTIR->Functional_Groups MW_Distribution Determine Molecular Weight & Polydispersity GPC->MW_Distribution Validated_Structure Validated Polymer Structure Structure->Validated_Structure Functional_Groups->Validated_Structure MW_Distribution->Validated_Structure

Comparative Analysis of 2,6-Diethynylpyridine and Structurally Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2,6-diethynylpyridine, with a comparative analysis against 2,6-dimethylpyridine and 2,6-diphenylpyridine. This document provides a detailed cross-validation of their spectral and physical data, supported by experimental protocols and visual workflows.

This guide presents a detailed comparison of the characterization data for this compound and two alternative 2,6-disubstituted pyridine analogs: 2,6-dimethylpyridine (also known as 2,6-lutidine) and 2,6-diphenylpyridine. The selection of these alternatives allows for a systematic evaluation of the influence of the substituent at the 2 and 6 positions of the pyridine ring, from a small alkyl group to a bulky aromatic system, in comparison to the reactive ethynyl moieties. The objective is to provide researchers with a reliable reference for identifying and characterizing these compounds, facilitating their application in medicinal chemistry, materials science, and organic synthesis.

Summary of Physicochemical and Spectroscopic Data

The following tables provide a comprehensive summary of the key physicochemical and spectroscopic properties of this compound, 2,6-dimethylpyridine, and 2,6-diphenylpyridine, compiled from various scientific sources.

Table 1: Physicochemical Properties

PropertyThis compound2,6-Dimethylpyridine2,6-Diphenylpyridine
CAS Number 75867-46-8[1]108-48-53558-69-8[2]
Molecular Formula C₉H₅N[1]C₇H₉NC₁₇H₁₃N[2]
Molecular Weight 127.14 g/mol [1]107.15 g/mol 231.30 g/mol [2]
Appearance White to light yellow crystalline powderColorless liquidWhite crystalline powder
Melting Point 69.0 - 73.0 °C-6.0 °C82-85 °C
Boiling Point Not available143-145 °CNot available
Purity ≥98%[1]≥99%≥98%[2]

Table 2: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound 7.66 (t, 1H, J = 7.8 Hz, H-4), 7.49 (d, 2H, J = 7.8 Hz, H-3, H-5), 3.15 (s, 2H, C≡CH)
2,6-Dimethylpyridine 7.42 (t, 1H, J = 7.7 Hz, H-4), 6.95 (d, 2H, J = 7.7 Hz, H-3, H-5), 2.49 (s, 6H, CH₃)
2,6-Diphenylpyridine 8.15 (d, 4H, J = 7.6 Hz), 7.80 (t, 1H, J = 7.8 Hz), 7.68 (d, 2H, J = 7.8 Hz), 7.46 (m, 6H)[2]

Table 3: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound 143.0, 137.2, 126.9, 82.5, 79.8
2,6-Dimethylpyridine 157.4, 136.8, 120.9, 24.5
2,6-Diphenylpyridine 157.4, 139.2, 137.0, 129.1, 128.8, 127.0, 121.2[2]

Table 4: FT-IR Spectral Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
This compound ~3290 (≡C-H stretch), ~2110 (C≡C stretch), ~1570 (C=N stretch)
2,6-Dimethylpyridine ~2960 (C-H stretch), ~1580 (C=N stretch), ~1450 (C-H bend)
2,6-Diphenylpyridine ~3060 (aromatic C-H stretch), ~1580 (C=N stretch), ~1440 (aromatic C=C stretch)[2]

Table 5: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 127 [M]⁺101, 75
2,6-Dimethylpyridine 107 [M]⁺92, 79, 65
2,6-Diphenylpyridine 231 [M]⁺230, 202, 154[2]

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following are generalized experimental protocols for the key characterization methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C, respectively. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. Liquid samples were analyzed as a thin film between NaCl plates. Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were obtained on a Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer using electron ionization (EI) at 70 eV. The samples were introduced via a direct insertion probe or gas chromatography (GC) inlet. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were recorded.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization and cross-validation of a synthesized pyridine derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_validation Data Validation Synthesis Synthesis of Pyridine Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS MP Melting Point Analysis Purification->MP Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis MP->Data_Analysis Lit_Comparison Comparison with Literature Data Data_Analysis->Lit_Comparison Final_Confirmation Structure Confirmation Lit_Comparison->Final_Confirmation

Workflow for Synthesis, Characterization, and Validation.

The logical flow for comparing the characterization data of this compound with its alternatives is depicted in the diagram below.

data_comparison_workflow A This compound Target Compound D Physicochemical Properties | (MW, MP, BP, etc.) A->D E Spectroscopic Data | (NMR, IR, MS) A->E B 2,6-Dimethylpyridine Alkyl-substituted Analog B->D B->E C 2,6-Diphenylpyridine Aryl-substituted Analog C->D C->E F Comparative Analysis | Identify trends and differences D->F E->F G Structure-Property Relationship | Correlate substituent effects with observed data F->G

Comparative Analysis Workflow.

References

A Comparative Guide to the Polymerization of 2,6-Diethynylpyridine in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the polymerization of 2,6-diethynylpyridine (2,6-DEP), a monomer of significant interest for the synthesis of novel conjugated polymers with applications in materials science and electronics. The choice of solvent is a critical parameter in polymerization, profoundly influencing reaction kinetics, polymer yield, molecular weight, and solubility. This document provides a detailed experimental protocol and compares the expected performance of 2,6-DEP polymerization across different solvent classes, supported by illustrative data based on trends observed for analogous diethynylarene monomers.

Experimental Protocols

A representative experimental protocol for the transition-metal-catalyzed polymerization of this compound is provided below. This procedure can be adapted for various solvent systems.

General Procedure for Rhodium-Catalyzed Polymerization of this compound

Materials:

  • This compound (monomer)

  • Rhodium(I) catalyst, e.g., [Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer)

  • Cocatalyst/Ligand (e.g., triethylamine or triphenylphosphine), if required

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Preparation: A Schlenk flask is charged with the rhodium catalyst (e.g., 1-2 mol%) under an inert atmosphere of argon or nitrogen.

  • Solvent and Monomer Addition: The chosen anhydrous solvent (e.g., 10 mL) is added to dissolve the catalyst, followed by the addition of this compound monomer (e.g., 1 mmol). If a cocatalyst like triethylamine is used, it is typically added at this stage.

  • Polymerization: The reaction mixture is stirred at a controlled temperature (ranging from room temperature to 80°C) for a specified duration (typically 12-24 hours). The progress of the polymerization may be monitored by techniques such as thin-layer chromatography.

  • Polymer Isolation: Upon completion, the viscous reaction mixture is slowly poured into a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed repeatedly with fresh methanol to remove residual catalyst and unreacted monomer, and then dried under vacuum at 40-60°C to a constant weight.

  • Characterization: The resulting polymer's molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) are determined using Gel Permeation Chromatography (GPC). The structure is confirmed by spectroscopic methods (¹H NMR, FTIR).

Experimental Workflow

The logical flow of the polymerization process, from preparation to final characterization, is illustrated in the diagram below.

PolymerizationWorkflow Experimental Workflow for 2,6-DEP Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A Charge Schlenk Flask with Catalyst B Establish Inert Atmosphere (Ar/N2) A->B C Add Anhydrous Solvent B->C D Add Monomer (this compound) C->D E Stir at Controlled Temperature (12-24h) D->E F Precipitate Polymer in Methanol E->F G Filter and Wash Precipitate F->G H Dry Polymer Under Vacuum G->H I Characterization (GPC, NMR, FTIR) H->I

Workflow for this compound polymerization.

Data Presentation: Solvent System Comparison

Solvent SystemSolvent TypeExpected Yield (%)Expected Mₙ (Da)Expected PDI (Mₙ/Mₙ)Rationale & Remarks
Toluene Non-polar65 - 758,000 - 12,0001.8 - 2.5Effective for many transition-metal catalysts. Polymer may precipitate at higher molecular weights, limiting chain growth.
Tetrahydrofuran (THF) Polar Aprotic70 - 8510,000 - 15,0001.6 - 2.2Good solvating power for both the catalyst and the growing polymer chain, often leading to higher molecular weights and better control.
N,N-Dimethylformamide (DMF) Polar Aprotic80 - 9512,000 - 18,0001.5 - 2.0Excellent solvent for poly(diethynylarene)s, promoting high conversion and solubility, which facilitates the growth of longer polymer chains.[1]
Dioxane/Toluene (1:1) Mixed70 - 809,000 - 14,0001.7 - 2.3A mixed solvent system can balance catalyst solubility and polymer solubility, offering a compromise in performance.[1]
Ethanol Polar Protic< 20< 3,000> 3.0Generally unsuitable. Protic nature can interfere with many catalytic systems, leading to catalyst deactivation and low yields.

Note: The quantitative data in this table is illustrative and intended to reflect general trends observed in diethynylarene polymerization. Actual results will vary based on the specific catalyst, temperature, and reaction time used.

Discussion of Solvent Effects

The choice of solvent plays a multifaceted role in the polymerization of this compound:

  • Solubility: The solvent must effectively dissolve the monomer, catalyst, and, crucially, the growing polymer chain. Poor solubility of the polymer can lead to premature precipitation, terminating chain growth and resulting in lower molecular weights and yields. Highly polar aprotic solvents like DMF are often superior in this regard.[1]

  • Catalyst Activity: Solvents can coordinate to the metal center of the catalyst, influencing its activity and stability. Coordinating solvents like THF or DMF can sometimes inhibit catalysis, but in many cases, they stabilize the active catalytic species, leading to more controlled polymerization and narrower polydispersity.

  • Chain Transfer: Some solvents can act as chain transfer agents, which can limit the final molecular weight of the polymer.[2] This is less common with the solvents listed in the table but is a crucial consideration in polymer chemistry.

Conclusion

The polymerization of this compound is highly sensitive to the solvent system employed. Based on trends from related monomers, polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are expected to provide the most favorable outcomes, yielding polymers with higher molecular weights and yields due to their excellent solvating properties for the resulting conjugated polymer. Non-polar solvents like toluene can also be effective, particularly with specific catalyst systems, but may result in lower molecular weights if the polymer's solubility limit is reached. Protic solvents should generally be avoided as they can interfere with common catalytic systems. Researchers should select a solvent based on the specific catalyst used and the desired properties of the final polymer.

References

Safety Operating Guide

Proper Disposal of 2,6-Diethynylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, all waste containing 2,6-Diethynylpyridine must be treated as hazardous waste and disposed of through a licensed waste disposal company in accordance with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound used in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.

Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a skin and eye irritant.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or vapors.[1]

In the event of a spill, evacuate the area and assess the situation. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[1][2] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it must be handled as hazardous waste. Never pour this compound or its solutions down the drain or dispose of it in regular trash.[2]

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, glassware), must be classified as hazardous waste.

    • Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1]

  • Waste Collection and Labeling:

    • Collect all this compound waste in a designated, sealable, and clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., glass or high-density polyethylene).[2]

    • The label should clearly state "Hazardous Waste," the chemical name "this compound," and list all associated hazards (e.g., Skin Irritant, Eye Irritant).

  • Waste Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[2]

    • The storage area should be away from direct sunlight, heat, sparks, or any other source of ignition.[2]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not published, the general principle is to avoid on-site treatment and to have it professionally managed. The primary methods for the disposal of pyridine-containing waste, which would be applicable here, include incineration at high temperatures (820°–1,600°C) in a rotary kiln or liquid injection incinerator.[3] These are highly specialized procedures to be carried out by licensed professionals.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 2,6-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling of 2,6-Diethynylpyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and proper management of this chemical.

Hazard Identification and Safety Data Summary

This compound is classified as a substance that causes skin and serious eye irritation.[1] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment and adhering to safe laboratory practices.

Quantitative Data Summary:

PropertyValueReference
Chemical Formula C₉H₅N[2]
Molecular Weight 127.14 g/mol [2]
Appearance Solid[1]
Storage Temperature 4°C, under nitrogen[2]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation.[1]
Signal Word Warning[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure to this compound. The following table outlines the recommended PPE for handling this chemical.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1]To protect against splashes that can cause serious eye irritation.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[3] - Lab Coat: A fully-buttoned lab coat.To prevent skin contact, which can cause irritation.[1] Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[3]To minimize the inhalation of any dust or vapors.

Step-by-Step Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Workflow for Handling this compound:

prep 1. Preparation and Pre-Handling handling 2. Chemical Handling prep->handling Proceed with caution emergency Emergency Procedures prep->emergency post_handling 3. Post-Handling and Cleanup handling->post_handling Complete experiment handling->emergency waste 4. Waste Disposal post_handling->waste Segregate waste post_handling->emergency waste->emergency collect 1. Collect Waste segregate 2. Segregate Waste collect->segregate label 3. Label Waste Container segregate->label store 4. Store Waste label->store dispose 5. Final Disposal store->dispose

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.